molecular formula C3H2K2O4 B080837 Potassium malonate CAS No. 13095-67-5

Potassium malonate

Cat. No.: B080837
CAS No.: 13095-67-5
M. Wt: 180.24 g/mol
InChI Key: HCDITHVDEPPNIL-UHFFFAOYSA-L
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Description

Potassium malonate is a high-purity, water-soluble salt of malonic acid that serves as a crucial building block and inhibitor in diverse research applications. Its primary value lies in organic synthesis, where it acts as a versatile precursor for the synthesis of various carboxylic acids, flavonoids, and pharmaceuticals via classic malonic ester synthesis and Knoevenagel condensation reactions. In biochemical research, this compound is a well-characterized competitive inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain. By structurally mimicking succinate, it binds to the enzyme's active site, effectively blocking the conversion of succinate to fumarate. This specific inhibition makes it an indispensable tool for studying cellular respiration, mitochondrial dysfunction, reactive oxygen species (ROS) generation, and the role of the TCA cycle in metabolic pathways and disease models, such as ischemia-reperfusion injury. Furthermore, its utility extends to materials science, where it is employed in the preparation of functional coordination polymers and metal-organic frameworks (MOFs). This reagent is strictly intended for laboratory research purposes.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

dipotassium;propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O4.2K/c4-2(5)1-3(6)7;;/h1H2,(H,4,5)(H,6,7);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDITHVDEPPNIL-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])C(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2K2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101335550
Record name Dipotassium malonate
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Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13095-67-5
Record name Dipotassium malonate
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Record name Dipotassium propanedioate
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Foundational & Exploratory

The Synthesis and Properties of Potassium Malonates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and properties of potassium salts of malonic acid, with a focus on dipotassium (B57713) malonate and potassium monoethyl malonate. These compounds are valuable intermediates in organic synthesis, particularly in the pharmaceutical and specialty chemical industries. This document outlines detailed experimental protocols, presents key physicochemical data in a structured format, and includes visualizations of synthetic and chemical processes.

Introduction to Malonic Acid and its Potassium Salts

Malonic acid (propanedioic acid) is a dicarboxylic acid with the formula CH₂(COOH)₂. Its two carboxylic acid groups can be deprotonated to form malonate salts. The pKa values for the successive deprotonations of malonic acid are approximately pKa₁ = 2.83 and pKa₂ = 5.69.[1][2] This allows for the formation of both monobasic and dibasic potassium salts.

  • Dipotassium Malonate (C₃H₂K₂O₄): The fully deprotonated salt, where both carboxylic acid protons are replaced by potassium ions.

  • Potassium Hydrogen Malonate (C₃H₃KO₄): The monobasic salt, which can exist in a crystalline structure containing both malonic acid molecules and malonate ions.[3]

  • Potassium Monoethyl Malonate (C₅H₇KO₄): An important derivative where one carboxylic acid group is esterified with ethanol (B145695) and the other is deprotonated with potassium. It is a key reagent in the malonic ester synthesis and other carbon-carbon bond-forming reactions.[4]

This guide will focus on the synthesis and properties of dithis compound and the widely used potassium monoethyl malonate.

Synthesis of Potassium Malonates

Synthesis of Dithis compound

The synthesis of dithis compound is a straightforward acid-base neutralization reaction. While specific detailed protocols are not abundant in the literature, the following general procedure is based on standard chemical principles for the formation of carboxylate salts.

Experimental Protocol: Neutralization of Malonic Acid

  • Dissolution: Dissolve a known mass of malonic acid in a minimal amount of distilled water in a reaction flask equipped with a magnetic stirrer.

  • Titration: Slowly add a standardized aqueous solution of potassium hydroxide (B78521) (2 molar equivalents) to the malonic acid solution while stirring continuously. The reaction is exothermic, and cooling in an ice bath may be necessary to control the temperature.

  • pH Monitoring: Monitor the pH of the reaction mixture. The endpoint is reached when a stable pH above 7 is achieved, indicating complete neutralization of both carboxylic acid groups.

  • Isolation: The resulting aqueous solution of dithis compound can be used directly, or the salt can be isolated by removing the water under reduced pressure using a rotary evaporator. The resulting solid can be further purified by recrystallization from a suitable solvent if necessary.

Synthesis of Potassium Monoethyl Malonate

The synthesis of potassium monoethyl malonate is a well-documented procedure involving the selective saponification of diethyl malonate. This process is crucial as the formation of dithis compound is an undesired side reaction.[5]

Experimental Protocol: Selective Saponification of Diethyl Malonate [6][7]

  • Reaction Setup: In a 2-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, charge 100 g (0.625 mole) of diethyl malonate and 400 ml of absolute ethanol.

  • Base Addition: While stirring the diethyl malonate solution at room temperature, add a solution of 35 g (0.624 mole) of potassium hydroxide in 400 ml of absolute ethanol dropwise from the dropping funnel over a period of one hour.

  • Reaction: After the addition is complete, continue stirring the mixture overnight at room temperature.

  • Heating and Cooling: Heat the reaction mixture to reflux and then allow it to cool slowly to room temperature.

  • Isolation of Product: A precipitate of potassium monoethyl malonate will form. Collect the solid by vacuum filtration through a sintered glass funnel.

  • Purification and Yield Enhancement: Wash the collected solid with a small amount of ether and dry it under reduced pressure. To obtain an additional crop of the product, the filtrate can be concentrated to approximately 100-125 ml and cooled in an ice bath to induce further precipitation. The combined yield is typically in the range of 75-92%.[6]

Data Presentation: Physicochemical Properties

The following tables summarize the key quantitative data for dithis compound and potassium monoethyl malonate.

Table 1: Physicochemical Properties of Dithis compound

PropertyValue
Molecular Formula C₃H₂K₂O₄[1]
Molecular Weight 180.24 g/mol [1]
Appearance White solid
Boiling Point 170.3 °C (decomposes)[1]
Solubility in Water Soluble

Table 2: Physicochemical Properties of Potassium Monoethyl Malonate

PropertyValue
Molecular Formula C₅H₇KO₄[4]
Molecular Weight 170.20 g/mol [4]
Appearance White crystalline powder[4]
Melting Point 194 °C (decomposes)[4]
Solubility in Water Soluble[4]
Solubility in Organic Solvents Slightly soluble in methanol[4]
Hygroscopicity Hygroscopic[4]

Visualizations of Chemical Processes

The following diagrams, generated using the DOT language, illustrate the key chemical transformations involved in the synthesis and formation of potassium malonates.

deprotonation_of_malonic_acid malonic_acid Malonic Acid (CH₂(COOH)₂) hydrogen_malonate Potassium Hydrogen Malonate (K⁺ ⁻OOCCH₂COOH) malonic_acid->hydrogen_malonate + KOH - H₂O (pKa₁ ≈ 2.83) dipotassium_malonate Dithis compound (K⁺ ⁻OOCCH₂COO⁻ K⁺) hydrogen_malonate->dipotassium_malonate + KOH - H₂O (pKa₂ ≈ 5.69)

Caption: Stepwise deprotonation of malonic acid to form its potassium salts.

synthesis_of_potassium_monoethyl_malonate cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products diethyl_malonate Diethyl Malonate (CH₂(COOEt)₂) conditions Stirring at Room Temperature, followed by reflux diethyl_malonate->conditions koh Potassium Hydroxide (KOH in Ethanol) koh->conditions potassium_monoethyl_malonate Potassium Monoethyl Malonate (KOOCCH₂COOEt) conditions->potassium_monoethyl_malonate Selective Saponification ethanol Ethanol (EtOH) conditions->ethanol

Caption: Workflow for the synthesis of potassium monoethyl malonate.

References

Unraveling the Crystalline Architecture of Potassium Malonates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Executive Summary

Potassium malonates are salts of malonic acid that are of interest in various chemical and pharmaceutical contexts. Understanding their crystal structure is crucial for predicting their physical and chemical properties, and for their application in areas such as crystal engineering and drug formulation. This guide synthesizes available crystallographic data, details the experimental methodologies for their characterization, and provides visual representations of the analytical workflow and key structural features. A notable finding is the unusual crystal structure of potassium hydrogen malonate, which incorporates both malonic acid and malonate ions within its lattice.

Crystallographic Data

The following tables summarize the key crystallographic parameters for potassium hydrogen malonate and potassium tri-hydrogen di-malonate, derived from X-ray and neutron diffraction studies.

Table 1: Crystallographic Data for Potassium Hydrogen Malonate (KHC₃H₂O₄)

ParameterValue
FormulaKHC₃H₂O₄
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.489(6)
b (Å)12.201(11)
c (Å)9.658(7)
α (°)90
β (°)108.10(54)
γ (°)90
Volume (ų)950.22
Z4
Density (calculated) (g/cm³)1.706

Table 2: Alternative Unit Cell for Potassium Hydrogen Malonate

ParameterValue
Crystal SystemMonoclinic
Space GroupCm (probable)
a (Å)9.52
b (Å)11.61
c (Å)4.79
α (°)90
β (°)92.6
γ (°)90
Z4

Table 3: Crystallographic Data for Potassium Tri-hydrogen Di-malonate (KH₃(C₃H₂O₄)₂)

ParameterValue
FormulaKH₃(C₃H₂O₄)₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.489(6)
b (Å)12.201(11)
c (Å)9.658(7)
α (°)90
β (°)108.10(54)
γ (°)90
Volume (ų)950.22
Z4
Density (calculated) (g/cm³)1.706

Experimental Protocols

Synthesis and Crystallization of Potassium Hydrogen Malonate

Single crystals of potassium hydrogen malonate can be prepared by mixing aqueous solutions containing stoichiometric amounts of malonic acid and potassium hydroxide (B78521). The crystallization is typically achieved through the slow evaporation of the solvent at room temperature.

An alternative method for preparing dipotassium (B57713) malonate involves mixing aqueous solutions of potassium hydroxide and malonic acid in a 3:1 molar ratio (a 50% excess of KOH). The solvent is then evaporated by boiling until crystallization begins. Upon cooling to room temperature and vigorous stirring, a solid mass is formed.

X-ray Diffraction Data Collection and Structure Refinement

The crystal structure of potassium hydrogen malonate was determined using single-crystal X-ray diffraction. Zero-level precession photographs were taken with Molybdenum Kα radiation (λ = 0.7107 Å) along the three principal axes. The diffraction symmetry was determined to be 2/mC-/-, which is consistent with the space groups Cm, C2, or C2/m.

For potassium tri-hydrogen di-malonate, the structure was solved by direct methods using X-ray data and refined using neutron diffraction data. Neutron diffraction data were collected on a four-circle diffractometer. The final refinement was carried out using least-squares methods with anisotropic vibrational parameters.

Structural Analysis and Visualization

Crystal Structure of Potassium Hydrogen Malonate

A remarkable feature of the potassium hydrogen malonate crystal is the coexistence of both neutral malonic acid molecules and doubly ionized malonate ions in equal numbers within the same crystal lattice.[1] These two species are connected by strong hydrogen bonds in one direction and by potassium ions in the other directions.[1] This represents a rare observation of the simultaneous presence of a dicarboxylic acid and its corresponding dianion in a single crystal.[1]

Diagrams

The following diagrams illustrate the experimental workflow for crystal structure analysis and the logical relationships within the potassium hydrogen malonate structure.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_determination Structure Determination & Refinement s1 Prepare Aqueous Solutions of Malonic Acid & KOH s2 Mix Solutions s1->s2 s3 Slow Evaporation at RT s2->s3 s4 Crystal Formation s3->s4 d1 Mount Single Crystal s4->d1 d2 X-ray Diffraction (Mo Kα radiation) d1->d2 d3 Collect Diffraction Data (Precession Photographs) d2->d3 p1 Determine Unit Cell & Space Group d3->p1 p2 Solve Structure (Direct Methods) p1->p2 p3 Refine Structure (Least-Squares) p2->p3 p4 Final Structural Model p3->p4 logical_relationships cluster_unit_cell Unit Cell Content cluster_interactions Intermolecular Interactions MA Malonic Acid (H₂C₃H₂O₄) HB Strong Hydrogen Bonds MA->HB forms MI Malonate Ion (C₃H₂O₄)²⁻ MI->HB forms II Ionic Interactions MI->II forms with K Potassium Ion (K⁺) K->II forms with

References

A Technical Guide to the Solubility of Potassium Malonate in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium malonate, a compound of interest in various chemical and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information, a detailed experimental protocol for determining precise solubility, and a clear workflow for this process.

Introduction to this compound

This compound, specifically dipotassium (B57713) malonate (CAS 13095-67-5), is the dipotassium salt of malonic acid with the chemical formula C₃H₂K₂O₄. As an alkali metal salt of a dicarboxylic acid, its solubility characteristics are of interest in various synthetic and formulation contexts. Understanding its behavior in different solvents is crucial for its application in areas such as organic synthesis, materials science, and pharmaceutical formulation.

Solubility of this compound: A Qualitative Summary

Information regarding the solubility of this compound esters, such as potassium methyl malonate and potassium ethyl malonate, is also primarily qualitative.

The following table summarizes the available qualitative solubility information for this compound and its related esters.

Compound NameCAS NumberSolventSolubility Description
Dithis compound 13095-67-5WaterExpected to be highly soluble.
Organic SolventsExpected to have low solubility in nonpolar organic solvents.
Potassium Methyl Malonate 38330-80-2MethanolSoluble.
Potassium Ethyl Malonate 6148-64-7WaterSoluble.
MethanolSlightly Soluble.

Experimental Protocol for Determining the Solubility of this compound

For researchers requiring precise quantitative solubility data, the following experimental protocol, adapted from standard laboratory methods for salt solubility determination, is recommended.[2][3][4][5][6]

Objective

To determine the solubility of this compound in a given solvent at various temperatures and construct a solubility curve.

Materials and Equipment
  • Dithis compound (analytical grade)

  • Selected solvent (e.g., deionized water, ethanol, methanol)

  • Analytical balance (± 0.001 g)

  • Vials with caps (B75204) or test tubes

  • Heating and stirring plate

  • Magnetic stir bars

  • Digital thermometer or temperature probe (± 0.1 °C)

  • Pipettes or burettes for accurate solvent dispensing

  • Drying oven

Gravimetric Method (Isothermal)

This method involves preparing a saturated solution at a constant temperature and then determining the mass of the dissolved solute.

  • Sample Preparation : Accurately weigh a sample of dithis compound (e.g., 1-5 g) and transfer it to a vial.

  • Solvent Addition : Add a precise volume or mass of the chosen solvent to the vial.

  • Equilibration : Place the vial in a temperature-controlled water bath or on a stirring hotplate set to the desired temperature. Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

  • Phase Separation : Allow the undissolved solid to settle.

  • Sample Extraction : Carefully extract a known mass or volume of the clear, supernatant liquid.

  • Solvent Evaporation : Place the extracted sample in a pre-weighed container and heat it in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the salt.

  • Mass Determination : Once the solvent is completely evaporated, cool the container in a desiccator and weigh it. The mass of the remaining solid is the amount of dissolved this compound.

  • Calculation : Express the solubility as grams of solute per 100 g of solvent or moles of solute per liter of solution.

Polythermal Method (Dynamic)

This method involves determining the temperature at which a solution of known concentration becomes saturated.

  • Preparation of Solutions : Prepare a series of solutions with known concentrations of dithis compound in the chosen solvent in separate vials.

  • Heating : Heat each vial while stirring until all the solid dithis compound has dissolved.

  • Cooling and Observation : Slowly cool the solution while continuing to stir. Carefully observe the temperature at which the first crystals of dithis compound appear. This is the saturation temperature for that specific concentration.

  • Data Collection : Repeat this process for each of the prepared solutions.

  • Solubility Curve Construction : Plot the concentration of each solution against its saturation temperature to generate a solubility curve.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the polythermal method.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solutions Prepare Solutions of Known Concentration heat Heat Solution Until All Solute Dissolves prep_solutions->heat For each solution cool Cool Solution While Stirring heat->cool observe Observe and Record Saturation Temperature cool->observe repeat_exp Repeat for All Concentrations observe->repeat_exp repeat_exp->heat plot Plot Concentration vs. Saturation Temperature repeat_exp->plot curve Generate Solubility Curve plot->curve

Caption: Experimental workflow for determining solubility via the polythermal method.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of Potassium Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of potassium malonate, a compound of significant interest in various scientific and pharmaceutical applications. This document consolidates critical data, outlines experimental methodologies, and presents key biochemical interactions to serve as a foundational resource for professionals in research and development.

Introduction

This compound refers to the potassium salts of malonic acid, a dicarboxylic acid with the formula CH₂(COOH)₂. Depending on the degree of neutralization, it can exist as dipotassium (B57713) malonate (C₃H₂K₂O₄) or monothis compound, also known as potassium hydrogen malonate (C₃H₃KO₄). These salts are notable for their roles in organic synthesis and as biochemical tools, particularly as a classical competitive inhibitor of succinate (B1194679) dehydrogenase.

Physical Properties

The physical characteristics of this compound and its related acidic form are crucial for their handling, formulation, and application in experimental settings.

Table 1: Physical Properties of Malonic Acid and its Potassium Salts
PropertyMalonic AcidPotassium Hydrogen MalonateDithis compound
Molecular Formula C₃H₄O₄C₃H₃KO₄C₃H₂K₂O₄[1]
Molecular Weight 104.06 g/mol [2]~142.16 g/mol 180.24 g/mol [1]
Appearance White crystalline solid[3]White crystalline solidWhite solid
Melting Point 135-137 °C (decomposes)[2]Data not readily availableData not readily available (may decompose)
Boiling Point Decomposes[2]Not applicable170.3 °C (likely decomposition)[1][4]
Solubility Soluble in water (763 g/L), alcohol, and ether[2][5]Soluble in water[6]Soluble in water[7]
Density 1.619 g/cm³[2]1.81 g/mL[6]Data not readily available

Chemical Properties

The chemical behavior of this compound is largely defined by the malonate dianion. This section details its acidity, key reactions, and biochemical interactions.

Acidity

Malonic acid is a diprotic acid, meaning it can donate two protons. The pKa values for these dissociations are critical for understanding the pH-dependent behavior of malonate in solution.

  • pKa₁ = 2.83 [2][3]

  • pKa₂ = 5.69 [2][3]

These values indicate that malonic acid is a stronger acid than acetic acid (pKa ≈ 4.75).[3]

Dissociation Malonic Acid Malonic Acid Potassium Hydrogen Malonate Potassium Hydrogen Malonate Malonic Acid->Potassium Hydrogen Malonate + K⁺ - H⁺ (pKa₁ = 2.83) Dithis compound Dithis compound Potassium Hydrogen Malonate->Dithis compound + K⁺ - H⁺ (pKa₂ = 5.69)

Caption: Dissociation of Malonic Acid to form Potassium Malonates.

Synthesis and Reactivity

Potassium malonates are valuable reagents in organic synthesis. For instance, potassium monoalkyl malonates are used in decarboxylative cross-coupling reactions to form new carbon-carbon bonds.[7] They are also key intermediates in the classic malonic ester synthesis for producing a variety of carboxylic acids.[7]

Biochemical Inhibition of Succinate Dehydrogenase

Malonate is a well-characterized competitive inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[7] Due to its structural similarity to the enzyme's natural substrate, succinate, malonate binds to the active site but does not undergo a reaction, thereby blocking the conversion of succinate to fumarate.[8][9] This inhibition disrupts the Krebs cycle and cellular respiration.[10] This property makes this compound an invaluable tool for studying mitochondrial function and dysfunction in various disease models, such as ischemia-reperfusion injury.[7][11][12]

Succinate_Dehydrogenase_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition Succinate Succinate Succinate_Dehydrogenase Succinate_Dehydrogenase Succinate->Succinate_Dehydrogenase Binds to active site Fumarate Fumarate Succinate_Dehydrogenase->Fumarate Catalyzes conversion Malonate Malonate (Inhibitor) Succinate_Dehydrogenase_Inhibited Succinate Dehydrogenase (Active site blocked) Malonate->Succinate_Dehydrogenase_Inhibited Binds to active site No_Reaction Reaction Blocked Succinate_Dehydrogenase_Inhibited->No_Reaction No conversion of succinate

Caption: Competitive Inhibition of Succinate Dehydrogenase by Malonate.

Experimental Protocols

This section provides generalized methodologies for determining key properties of this compound.

Determination of pKa Values by Titration

Objective: To determine the acid dissociation constants (pKa) of malonic acid.

Methodology:

  • Preparation of Malonic Acid Solution: Accurately weigh a sample of malonic acid and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).

  • Titration Setup: Calibrate a pH meter and place the electrode in the malonic acid solution. Use a burette filled with a standardized solution of a strong base (e.g., 0.1 M KOH).

  • Titration: Slowly add the KOH solution in small increments, recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of KOH added. The pKa₁ is the pH at the first half-equivalence point, and the pKa₂ is the pH at the second half-equivalence point.

pKa_Determination_Workflow A Prepare 0.1 M Malonic Acid Solution B Calibrate pH Meter A->B C Titrate with 0.1 M KOH B->C D Record pH vs. Volume of KOH C->D E Plot Titration Curve D->E F Determine Half-Equivalence Points E->F G pKa₁ and pKa₂ F->G

Caption: Workflow for pKa Determination by Titration.

Measurement of Solubility

Objective: To determine the solubility of dithis compound in water at a specific temperature.

Methodology:

  • Preparation of a Saturated Solution: Add an excess amount of dithis compound to a known volume of deionized water (e.g., 100 mL) in a beaker. Stir the mixture at a constant temperature for an extended period to ensure equilibrium is reached and a saturated solution is formed.[13]

  • Separation of Undissolved Solid: Allow the undissolved solid to settle. Carefully decant or filter a known volume of the supernatant into a pre-weighed container.

  • Evaporation of Solvent: Heat the container gently to evaporate the water completely, leaving behind the dissolved dithis compound.[13]

  • Calculation of Solubility: Weigh the container with the dry residue. The difference in weight gives the mass of the dissolved salt. Calculate the solubility in grams per 100 mL of water.

Solubility_Measurement_Workflow A Add excess Dithis compound to 100 mL Water B Stir at Constant Temperature to Create Saturated Solution A->B C Filter to Remove Undissolved Solid B->C D Take a Known Volume of the Saturated Solution C->D E Evaporate Water Completely D->E F Weigh the Dry Residue E->F G Calculate Solubility (g/100 mL) F->G

Caption: Workflow for Solubility Measurement.

Conclusion

This compound, in its various forms, is a compound with well-defined physical and chemical properties that make it a versatile tool in both synthetic chemistry and biochemical research. Its role as a competitive inhibitor of succinate dehydrogenase is particularly significant for studies related to cellular metabolism and disease. This guide provides essential data and methodologies to support the effective application of this compound in a research and development setting.

References

A Technical Guide to Potassium Malonate and Its Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of potassium malonate and its key derivatives, with a focus on their chemical properties, synthesis, and applications in research and drug development. The information is tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Core Chemical Data

This compound and its common ester derivatives are important reagents in organic synthesis. Their fundamental properties are summarized below.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound (Dithis compound)13095-67-5C₃H₂K₂O₄180.24
Ethyl this compound6148-64-7C₅H₇KO₄170.20
Methyl this compound38330-80-2CH₃OCOCH₂COOK156.18

Synthesis and Experimental Protocols

The potassium salts of malonic acid and its monoesters are typically prepared by the selective saponification of the corresponding diethyl or dimethyl malonate. The following protocols outline the synthesis of these key compounds.

Synthesis of Ethyl this compound

Ethyl this compound is synthesized by the controlled reaction of diethyl malonate with potassium hydroxide (B78521).[1]

Experimental Protocol:

  • Reaction Setup: A solution of diethyl malonate (0.625 mol) in anhydrous ethanol (B145695) (400 ml) is placed in a 2-liter round-bottom flask equipped with a magnetic stirrer.

  • Addition of Base: A solution of potassium hydroxide (0.624 mol) in anhydrous ethanol (400 ml) is added dropwise to the diethyl malonate solution at room temperature with continuous stirring.

  • Reaction: The reaction mixture is stirred overnight, during which a white precipitate of ethyl this compound will form.[2]

  • Workup: The mixture is then heated to reflux and subsequently cooled to room temperature.

  • Isolation: The product is isolated by vacuum filtration and dried.[3]

G cluster_reactants Reactants cluster_process Process cluster_product Product Diethyl Malonate Diethyl Malonate Mixing & Stirring Mixing & Stirring Diethyl Malonate->Mixing & Stirring Potassium Hydroxide Potassium Hydroxide Potassium Hydroxide->Mixing & Stirring Anhydrous Ethanol Anhydrous Ethanol Anhydrous Ethanol->Mixing & Stirring Heating to Reflux Heating to Reflux Mixing & Stirring->Heating to Reflux Overnight Cooling Cooling Heating to Reflux->Cooling Vacuum Filtration Vacuum Filtration Cooling->Vacuum Filtration Ethyl this compound Ethyl this compound Vacuum Filtration->Ethyl this compound

Synthesis of Ethyl this compound.

Applications in Drug Development and Organic Synthesis

Potassium malonates are versatile reagents with significant applications in the pharmaceutical and chemical industries.

Inhibition of Succinate (B1194679) Dehydrogenase

Malonate and its derivatives are well-known competitive inhibitors of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[4][5] This inhibition is a key area of interest for drug development, particularly in metabolic disorders and cancer.[6] By blocking the oxidation of succinate to fumarate, malonates can modulate cellular metabolism and reduce the production of reactive oxygen species (ROS) associated with ischemia-reperfusion injury.[7][8][9]

G cluster_etc Mitochondrial Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Binds to active site Fumarate Fumarate SDH->Fumarate Catalyzes oxidation Malonate Malonate Malonate->SDH Competitively inhibits

Competitive Inhibition of Succinate Dehydrogenase by Malonate.

Intermediate in Organic Synthesis

Ethyl this compound serves as a crucial intermediate in the synthesis of a wide array of organic compounds, including pharmaceuticals and agrochemicals.[10] It is a precursor for the production of (trimethylsilyl)ethyl malonate, which is used to prepare beta-ketoesters.[3] Furthermore, it is employed in the synthesis of ethyl tert-butyl malonate, a key building block in the creation of various pharmaceutical agents.[6]

Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[11] While diethyl malonate is often cited as the active methylene (B1212753) compound, its potassium salt can be used to facilitate the reaction.[12] This reaction is instrumental in the synthesis of unsaturated carbonyl compounds and is a key step in the production of various pharmaceuticals.

General Experimental Protocol for Knoevenagel Condensation:

  • Reaction Setup: An aldehyde or ketone and an active methylene compound (e.g., diethyl malonate) are dissolved in a suitable solvent, such as ethanol or dimethyl sulfoxide.[13]

  • Catalyst: A basic catalyst, such as piperidine (B6355638) or a potassium salt, is added to the mixture.

  • Reaction: The reaction is typically stirred at room temperature or with gentle heating.

  • Workup: The product is isolated by extraction and purified by crystallization or chromatography.

G cluster_inputs Inputs cluster_steps Reaction Steps cluster_output Output Aldehyde Aldehyde or Ketone Addition Nucleophilic Addition Aldehyde->Addition Malonate Active Methylene Compound (e.g., Diethyl Malonate) Malonate->Addition Catalyst Basic Catalyst Catalyst->Addition Dehydration Dehydration Addition->Dehydration Product α,β-Unsaturated Product Dehydration->Product

Workflow of the Knoevenagel Condensation Reaction.

References

A Technical Guide to the Hygroscopic Nature of Potassium Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium malonate (dithis compound) is a potassium salt of malonic acid with potential applications in various scientific and industrial fields. A critical physical property influencing its handling, storage, and application is its interaction with atmospheric moisture, or its hygroscopicity. This technical guide provides a comprehensive overview of the current understanding of the hygroscopic nature of this compound. Due to the limited direct quantitative data available for dipotassium (B57713) malonate, this guide also draws upon data from its sodium analogue, disodium (B8443419) malonate, and related malonate compounds to provide a broader perspective. The document details established experimental protocols for characterizing hygroscopicity and presents the available data in a structured format to aid researchers and professionals in drug development and other scientific disciplines.

Introduction

The hygroscopic nature of a chemical compound, its ability to attract and hold water molecules from the surrounding environment, is a crucial parameter in material science, pharmaceutical development, and chemical manufacturing. For this compound (C₃H₂K₂O₄), understanding its behavior in the presence of atmospheric moisture is essential for determining appropriate storage conditions, formulation strategies, and predicting its stability.

This guide synthesizes the available information on the hygroscopic properties of this compound and provides detailed methodologies for its experimental determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of dithis compound is presented in Table 1.

Table 1: Physicochemical Properties of Dithis compound

PropertyValueReference
Molecular Formula C₃H₂K₂O₄[1]
Molecular Weight 180.24 g/mol [1]
CAS Number 13095-67-5[1]
Appearance White crystalline solid (presumed)
Hygroscopic Nature Observed to be "somewhat deliquescent"

Hygroscopic Nature of Malonate Salts

Dithis compound

An early study involving the synthesis of potassium salts of malonic acid noted that dithis compound appeared to be "somewhat deliquescent". Deliquescence is a process where a substance absorbs enough moisture from the atmosphere to dissolve and form a liquid solution. This qualitative observation suggests that dithis compound has a significant affinity for water vapor.

Analogous Compounds: Disodium Malonate

In the absence of direct data for the potassium salt, the hygroscopic behavior of disodium malonate can serve as a useful reference. A study investigating the hygroscopic properties of atmospherically relevant carboxylic salts reported a hygroscopic growth factor (GF) for disodium malonate. The growth factor is a measure of the increase in a particle's diameter due to water uptake at a specific relative humidity (RH).

Table 2: Hygroscopic Growth Factor of Disodium Malonate

CompoundRelative Humidity (RH)Growth Factor (GF)
Disodium Malonate90%1.78

This high growth factor indicates that disodium malonate is significantly hygroscopic. It is reasonable to infer that dithis compound would exhibit a similar, if not more pronounced, hygroscopic nature due to the generally higher hygroscopicity of potassium salts compared to their sodium counterparts.

Other Related Compounds

Observations of derivatives such as potassium ethyl malonate and potassium methyl malonate also indicate a tendency towards hygroscopicity, further supporting the likelihood of the parent compound's affinity for atmospheric moisture.

Experimental Protocols for Determining Hygroscopicity

To quantitatively assess the hygroscopic nature of this compound, several established experimental protocols can be employed. The choice of method depends on the specific information required, such as the deliquescence point, moisture sorption-desorption isotherms, or hygroscopic growth factor.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity at a constant temperature.[2] This method provides detailed information on the amount of water sorbed and the rate of sorption, allowing for the generation of moisture sorption-desorption isotherms.[3][4]

Experimental Workflow for DVS Analysis:

DVS_Workflow start Start: Sample Preparation (Anhydrous Dithis compound) pretreatment Pre-treatment: Drying at 0% RH start->pretreatment sorption_cycle Sorption Cycle: Stepwise increase in RH (e.g., 0% to 90%) pretreatment->sorption_cycle desorption_cycle Desorption Cycle: Stepwise decrease in RH (e.g., 90% to 0%) sorption_cycle->desorption_cycle data_analysis Data Analysis: Plot Mass Change vs. RH desorption_cycle->data_analysis end End: Sorption-Desorption Isotherm data_analysis->end Gravimetric_Workflow start Start: Sample Preparation (Weighed Anhydrous Sample) desiccators Prepare Desiccators with Saturated Salt Solutions (Various RH levels) start->desiccators exposure Place Samples in Desiccators desiccators->exposure equilibration Allow to Equilibrate (Constant Mass) exposure->equilibration weighing Reweigh Samples equilibration->weighing calculation Calculate Mass Change weighing->calculation end End: % Water Sorbed at each RH calculation->end Hygroscopicity_Assessment_Logic observation Initial Observation (e.g., 'somewhat deliquescent') quant_char Quantitative Characterization (DVS, Gravimetric Analysis) observation->quant_char data Data Generation (Sorption Isotherm, Deliquescence Point) quant_char->data classification Hygroscopicity Classification (e.g., Non-hygroscopic, Deliquescent) data->classification handling Handling & Storage Protocols (e.g., Inert atmosphere, Desiccants) classification->handling formulation Formulation Strategy (e.g., Protective coatings) classification->formulation

References

Stability of Potassium Malonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of potassium malonate under various conditions, including thermal stress, humidity, and different pH environments. Understanding these stability characteristics is crucial for its application in research, chemical synthesis, and pharmaceutical development, ensuring its quality, efficacy, and safety.

Thermal Stability

For sodium malonate monohydrate, the decomposition process is as follows:

  • Dehydration: The initial weight loss corresponds to the loss of water of hydration.

  • Decomposition: The anhydrous salt then decomposes at higher temperatures. In an inert atmosphere, the final residue is typically the metal carbonate.

It is anticipated that this compound would follow a similar decomposition pattern.

Table 1: Anticipated Thermal Decomposition Profile of this compound

Decomposition StageAnticipated Temperature Range (°C)Anticipated Mass Loss (%)Probable Solid ProductProbable Gaseous Product(s)
Dehydration (if hydrate)100 - 200Dependent on hydration stateAnhydrous this compoundWater (H₂O)
Anhydrous Decomposition> 250~35% (calculated for K₂C₃H₂O₄ → K₂CO₃)Potassium Carbonate (K₂CO₃)Carbon Dioxide (CO₂), Acetic Acid (CH₃COOH) fragments
Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for determining the thermal stability of this compound using TGA.

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound powder into an inert crucible (e.g., alumina (B75360) or platinum).

  • Atmosphere: Use a dynamic inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative side reactions.

  • Heating Program: Heat the sample from ambient temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition and the percentage of mass loss at different stages are determined from the resulting TGA curve.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions.

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum pan and seal it. A pinhole may be made in the lid to allow for the escape of volatiles.

  • Reference: An empty sealed aluminum pan.

  • Atmosphere: A dynamic inert atmosphere (e.g., nitrogen) at a constant flow rate.

  • Heating Program: Heat the sample from ambient temperature to a temperature beyond its decomposition point at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: The DSC thermogram will show endothermic or exothermic peaks corresponding to events such as dehydration and decomposition.

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere. This is a critical parameter for solid dosage form development as it can affect powder flow, compaction, and chemical stability. While specific Dynamic Vapor Sorption (DVS) data for this compound is not available, related compounds like ethyl this compound are known to be hygroscopic.

Table 2: Hygroscopicity Classification (European Pharmacopoeia)

ClassificationWeight % of Water Sorbed after 24 hours of exposure to 80%RH at 25°C
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
DeliquescentSufficient water is absorbed to form a liquid
Experimental Protocol: Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying relative humidity (RH) at a constant temperature.

  • Instrument: A dynamic vapor sorption analyzer.

  • Sample Preparation: Place a known mass of this compound (typically 5-15 mg) onto the sample pan of the DVS instrument.

  • Experimental Conditions:

    • Temperature: 25°C (or other relevant temperature).

    • RH Profile: A typical experiment involves a pre-drying step at 0% RH, followed by a stepwise increase in RH (e.g., in 10% increments from 0% to 90% RH) and a subsequent stepwise decrease back to 0% RH.

  • Equilibrium Criterion: At each RH step, the sample is allowed to equilibrate until the rate of mass change over time ( dm/dt ) is below a certain threshold (e.g., 0.002%/min).

  • Data Analysis: The change in mass at each RH step is plotted against the RH to generate a sorption-desorption isotherm. The hygroscopicity classification can be determined from the water uptake at 80% RH.

pH Stability

The stability of this compound in aqueous solutions is highly dependent on the pH. Malonic acid and its salts can undergo decarboxylation, particularly when heated. The rate of this degradation reaction is influenced by the pH of the solution.

Studies on the decarboxylation of the malonate system have shown that the rate of decomposition follows the order: malonic acid > monovalent malonate anion > divalent malonate anion. This indicates that this compound is more stable in neutral to basic solutions compared to acidic solutions.

Table 3: pH-Dependent Stability Profile of Malonate in Aqueous Solution

pH RangePredominant SpeciesRelative StabilityPrimary Degradation Reaction
< 2.8Malonic Acid (H₂A)LowDecarboxylation
2.8 - 5.7Monovalent Malonate (HA⁻)ModerateDecarboxylation
> 5.7Divalent Malonate (A²⁻)HighDecarboxylation (slower rate)
Experimental Protocol: pH Stability Study

This protocol describes a general method for assessing the pH stability of this compound.

  • Materials: this compound, buffer solutions (e.g., phosphate, citrate) covering a range of pH values (e.g., pH 2, 4, 7, 9), and a stability-indicating HPLC method.

  • Sample Preparation: Prepare solutions of this compound of a known concentration in the different buffer solutions.

  • Storage Conditions: Store the solutions at a specified temperature (e.g., 40°C or 60°C) to accelerate degradation.

  • Time Points: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 24, 48, 72 hours).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound remaining and to detect the formation of any degradation products.

  • Data Analysis: Plot the concentration of this compound versus time for each pH condition to determine the degradation kinetics.

Degradation Pathways

This compound can degrade through several pathways depending on the stress conditions applied.

  • Thermal Degradation: The primary thermal degradation pathway for malonic acid and its salts is decarboxylation to form acetic acid and carbon dioxide.

  • Hydrolytic Degradation: In aqueous solutions, the stability is pH-dependent, with decarboxylation being the main degradation route, accelerated under acidic conditions.

  • Oxidative Degradation: In the presence of oxidizing agents, malonate can undergo oxidative decomposition to form products such as carbon dioxide, oxalate, glyoxylate, and formate.

G Potassium_Malonate This compound Thermal_Stress Thermal Stress (Heat) Potassium_Malonate->Thermal_Stress Acidic_Hydrolysis Aqueous Solution (Acidic pH, Heat) Potassium_Malonate->Acidic_Hydrolysis Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Potassium_Malonate->Oxidative_Stress Decarboxylation Decarboxylation Thermal_Stress->Decarboxylation Acidic_Hydrolysis->Decarboxylation Oxidation Oxidation Oxidative_Stress->Oxidation Acetic_Acid Acetic Acid Decarboxylation->Acetic_Acid CO2 Carbon Dioxide Decarboxylation->CO2 Oxidation->CO2 Oxalate Oxalate Oxidation->Oxalate Glyoxylate Glyoxylate Oxidation->Glyoxylate Formate Formate Oxidation->Formate G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis Potassium_Malonate This compound Binary_Mixture Binary Mixture (1:1) Potassium_Malonate->Binary_Mixture Excipient Excipient Excipient->Binary_Mixture Accelerated_Stability 40°C / 75% RH (e.g., 4 weeks) Binary_Mixture->Accelerated_Stability Visual Visual Inspection Accelerated_Stability->Visual DSC DSC Accelerated_Stability->DSC FTIR FTIR Accelerated_Stability->FTIR HPLC Stability-Indicating HPLC Accelerated_Stability->HPLC Compatibility_Assessment Compatibility Assessment Visual->Compatibility_Assessment DSC->Compatibility_Assessment FTIR->Compatibility_Assessment HPLC->Compatibility_Assessment

A Comprehensive Technical Guide to the Safety Data for Potassium Malonate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the safety information for potassium malonate, with a primary focus on its commonly used derivative, ethyl this compound, due to the availability of comprehensive safety data sheets for the latter. This document is intended for researchers, scientists, and professionals in drug development who handle this chemical.

Chemical Identification and Physical Properties

This compound and its derivatives are organic compounds used in various chemical syntheses. For the purpose of this guide, we will focus on ethyl this compound.

Table 1: Physical and Chemical Properties of Ethyl this compound

PropertyValueSource
Molecular Formula C5H7KO4[1][2]
Molecular Weight 170.2 g/mol [1][3]
Appearance White crystalline powder[3][4]
Melting Point 193-203°C[3]
Solubility Soluble in water (100mg/1ml)[3]
Hygroscopicity Hygroscopic[4][5]

Hazard Identification and Classification

Ethyl this compound is classified as a hazardous substance. The following table summarizes its hazard statements and classifications according to the Globally Harmonized System (GHS).

Table 2: GHS Hazard Classification for Ethyl this compound

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Sources:[1][2][3][5]

Precautionary Statements:

A series of precautionary statements are associated with the handling of ethyl this compound to minimize risk. These include:

  • Prevention: P261, P264, P271, P280[3][5]

  • Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362[3][5]

  • Storage: P403+P233, P405[3]

  • Disposal: P501[3]

Toxicological Information

Routes of Exposure:

  • Inhalation[3]

  • Eye contact[3]

  • Skin contact[3]

  • Ingestion[3]

Symptoms of Exposure:

  • Skin contact: May cause inflammation, itching, scaling, reddening, or blistering.[3]

  • Eye contact: May result in redness, pain, or severe eye damage.[3]

  • Inhalation: May cause respiratory irritation.[3]

Experimental Protocols

The safety data sheets reviewed do not provide detailed experimental protocols for the toxicological and physical-chemical tests conducted. The hazard classifications are based on standardized GHS criteria, but the specific methodologies (e.g., in vivo or in vitro studies for irritation) are not described.

First-Aid Measures

In the event of exposure to ethyl this compound, the following first-aid measures should be taken immediately.

Table 3: First-Aid Procedures for Ethyl this compound Exposure

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][7]
Skin Contact Immediately flush skin with plenty of running water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[3]
Eye Contact Immediately flush eyes with plenty of running water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Logical Flow of First-Aid Response

FirstAid_Workflow cluster_Exposure Exposure Event cluster_Assessment Initial Assessment cluster_Actions Immediate Actions cluster_Medical Medical Attention Exposure Exposure Occurs AssessRoute Identify Route of Exposure (Inhalation, Skin, Eye, Ingestion) Exposure->AssessRoute Inhalation Move to Fresh Air AssessRoute->Inhalation Inhalation Skin Remove Contaminated Clothing Flush with Water (15 min) AssessRoute->Skin Skin Contact Eye Flush with Water (15 min) AssessRoute->Eye Eye Contact Ingestion Rinse Mouth Do NOT Induce Vomiting AssessRoute->Ingestion Ingestion SeekMedical Seek Immediate Medical Attention Inhalation->SeekMedical Skin->SeekMedical Eye->SeekMedical Ingestion->SeekMedical

Caption: Workflow for first-aid response to chemical exposure.

Handling and Storage

Proper handling and storage procedures are crucial to ensure safety when working with ethyl this compound.

Handling:

  • Handle in a well-ventilated area.[7][8]

  • Avoid contact with skin, eyes, and clothing.[3][8]

  • Avoid breathing dust.[5]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing.[3][7]

  • Wash hands thoroughly after handling.[3]

  • Minimize dust generation and accumulation.[3]

Storage:

  • Store in a tightly closed container.[3][7]

  • Keep in a cool, dry, and well-ventilated place.[3][7]

  • Store away from incompatible substances, such as strong oxidizing agents.[5]

  • Store locked up.[3]

Handling and Storage Workflow

Handling_Storage_Workflow cluster_Handling Safe Handling Procedures cluster_Storage Proper Storage Conditions cluster_Start Chemical Lifecycle Ventilation Use in Well-Ventilated Area PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation->PPE AvoidContact Avoid Skin/Eye Contact Avoid Inhaling Dust PPE->AvoidContact Hygiene Wash Hands After Handling AvoidContact->Hygiene Container Keep Container Tightly Closed Hygiene->Container Environment Store in Cool, Dry, Well-Ventilated Area Container->Environment Incompatibles Store Away from Incompatible Materials Environment->Incompatibles Chemical Ethyl this compound Chemical->Ventilation

Caption: Recommended workflow for handling and storage.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to minimize exposure.

Table 4: Exposure Controls and Personal Protective Equipment

Control TypeRecommendation
Engineering Controls Use in a well-ventilated area. Facilities should be equipped with an eyewash fountain and safety shower.[3][5]
Eye/Face Protection Wear chemical splash-resistant safety glasses or goggles. A face shield may be appropriate in some situations.[3][7]
Skin Protection Wear protective gloves and clothing to prevent skin exposure.[1][7]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[7]

SDS Information Hierarchy

SDS_Structure SDS Safety Data Sheet (SDS) Identification Hazard(s) Identification Composition/Information on Ingredients First-Aid Measures Fire-Fighting Measures Accidental Release Measures Handling and Storage Exposure Controls/Personal Protection Physical and Chemical Properties Stability and Reactivity Toxicological Information Ecological Information Disposal Considerations Transport Information Regulatory Information Other Information

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Potassium Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected infrared (IR) spectroscopic data for potassium malonate. Due to the limited availability of direct experimental spectra for this compound in publicly accessible databases, this guide synthesizes data from its parent compound, malonic acid, and the well-established spectroscopic behavior of carboxylate salts. This approach allows for a robust, inferred understanding of the key vibrational modes of the this compound molecule.

Introduction to the Infrared Spectroscopy of Carboxylate Salts

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a carboxylic acid, such as malonic acid, is converted to its corresponding carboxylate salt, like this compound, significant and predictable changes occur in its IR spectrum.

The most notable changes include:

  • Disappearance of the O-H Stretch: The broad absorption band characteristic of the hydroxyl group (O-H) in the carboxylic acid, typically found in the 2500-3300 cm⁻¹ region, disappears upon deprotonation.

  • Replacement of the Carbonyl (C=O) Stretch: The sharp, intense peak of the carbonyl group (C=O) stretch in the acid, usually around 1700-1760 cm⁻¹, is replaced by two distinct new bands.

  • Appearance of Asymmetric and Symmetric Carboxylate Stretches: The deprotonated carboxylate group (COO⁻) exhibits two characteristic vibrations: an asymmetric stretching vibration (νas) at a lower wavenumber and a symmetric stretching vibration (νs) at an even lower wavenumber. These two absorptions are key identifiers for the formation of the carboxylate salt.[1][2]

Predicted Infrared Spectroscopy Data for this compound

The following table summarizes the expected quantitative IR absorption data for this compound. This data is inferred from the known spectrum of malonic acid and the characteristic absorption ranges for carboxylate anions.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~2950-2850Medium-WeakC-H Stretch (Methylene)
~1550-1620StrongAsymmetric Carboxylate Stretch (νas COO⁻)
~1350-1420StrongSymmetric Carboxylate Stretch (νs COO⁻)
~1400-1440MediumCH₂ Scissoring
~900-950Medium-WeakC-C Stretch

Note: The exact peak positions can vary based on the sample preparation method and the physical state of the sample.

Comparison with Malonic Acid

To highlight the transformation from the dicarboxylic acid to the dipotassium (B57713) salt, the table below compares the key IR bands of malonic acid with the predicted bands for this compound.

Vibrational ModeMalonic Acid Wavenumber (cm⁻¹)This compound Wavenumber (cm⁻¹)Key Change
O-H Stretch2500-3300 (very broad)AbsentDisappearance of the hydroxyl group absorption.
C=O Stretch~1710-1760 (strong, sharp)AbsentDisappearance of the carbonyl double bond absorption.
Carboxylate Asymmetric StretchAbsent~1550-1620 (strong)Appearance of a new strong band.
Carboxylate Symmetric StretchAbsent~1350-1420 (strong)Appearance of a new strong band.

Experimental Protocol for Acquiring IR Spectrum of this compound

The following protocol details a standard method for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of solid this compound using the potassium bromide (KBr) pellet technique. This method is widely used for solid samples and is mentioned in the spectral data for related malonate salts.[3][4]

4.1. Materials and Equipment

  • This compound (solid)

  • FTIR Grade Potassium Bromide (KBr), desiccated

  • Agate Mortar and Pestle

  • Pellet Press with Die Set

  • FTIR Spectrometer

  • Spatula

  • Infrared Lamp (optional, for drying)

4.2. Procedure

  • Sample and KBr Preparation:

    • Gently grind a small amount of FTIR grade KBr in an agate mortar to a fine powder. If any moisture is suspected, dry the KBr under an infrared lamp or in an oven at ~110°C for 2-4 hours and store in a desiccator.

    • Weigh approximately 1-2 mg of the this compound sample.

    • Weigh approximately 100-200 mg of the finely ground, dry KBr. The sample-to-KBr ratio should be roughly 1:100.

  • Mixing:

    • Add the weighed this compound to the mortar containing the KBr.

    • Gently mix the two components with a spatula.

    • Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The grinding action helps to reduce particle size and disperse the sample evenly within the KBr matrix.

  • Pellet Formation:

    • Carefully transfer a portion of the powdered mixture into the collar of the pellet press die.

    • Distribute the powder evenly across the bottom die surface.

    • Place the upper die into the collar and place the assembly into the hydraulic press.

    • Apply pressure according to the manufacturer's instructions (typically 7-10 tons) for several minutes. This will cause the KBr to flow and form a transparent or translucent disc.

  • Spectral Acquisition:

    • Carefully remove the die from the press and extract the KBr pellet.

    • Place the pellet into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum with the empty sample compartment.

    • Acquire the sample spectrum by scanning the KBr pellet over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Logical Workflow and Data Analysis

The following diagrams illustrate the experimental workflow for obtaining and analyzing the IR spectrum of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_press Pellet Formation cluster_analysis Spectral Analysis start Start: Solid this compound grind_kbr Grind KBr start->grind_kbr weigh Weigh Sample and KBr (1:100 ratio) grind_kbr->weigh mix Homogenize in Mortar weigh->mix load_die Load Die with Mixture mix->load_die Transfer Powder press Apply Hydraulic Pressure load_die->press extract Extract KBr Pellet press->extract background Acquire Background Spectrum extract->background Place Pellet in Spectrometer sample_scan Acquire Sample Spectrum background->sample_scan process Process Data (Baseline Correction, etc.) sample_scan->process interpret Interpret Spectrum and Assign Peaks process->interpret end End interpret->end Final Data Table logical_relationship cluster_ir_acid IR Spectrum of Malonic Acid cluster_ir_salt IR Spectrum of this compound malonic_acid Malonic Acid (HOOC-CH2-COOH) deprotonation Deprotonation (+ 2KOH) malonic_acid->deprotonation oh_stretch Broad O-H Stretch (2500-3300 cm⁻¹) malonic_acid->oh_stretch co_stretch C=O Stretch (~1710-1760 cm⁻¹) malonic_acid->co_stretch potassium_malonate This compound (KOOC-CH2-COOK) asym_stretch Asymmetric COO⁻ Stretch (~1550-1620 cm⁻¹) potassium_malonate->asym_stretch sym_stretch Symmetric COO⁻ Stretch (~1350-1420 cm⁻¹) potassium_malonate->sym_stretch deprotonation->potassium_malonate

References

An In-depth Technical Guide to the ¹H-NMR Spectrum of Potassium Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H-Nuclear Magnetic Resonance (NMR) spectrum of potassium malonate. It details the expected spectral parameters, a thorough experimental protocol for acquiring the spectrum, and the logical workflow of the analytical process. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for the characterization of small molecules.

Introduction to the ¹H-NMR Spectroscopy of Malonates

¹H-NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. For the malonate dianion, the salt form of malonic acid, ¹H-NMR provides crucial information about the electronic environment of its protons. The dipotassium (B57713) salt of malonic acid, in particular, is of interest in various chemical and pharmaceutical contexts. Its ¹H-NMR spectrum is characterized by a single peak corresponding to the two equivalent methylene (B1212753) (-CH₂-) protons. The chemical shift of this peak is sensitive to the surrounding chemical environment, including the solvent and the ionic nature of the carboxylate groups.

Predicted ¹H-NMR Spectral Data for Dithis compound

For reference, the methylene protons of malonic acid appear at approximately 3.260 ppm in DMSO-d₆ and 3.446 ppm in acetone-d₆[1]. In the fully deprotonated state as the dipotassium salt in D₂O, the methylene protons are expected to show a single resonance, as they are chemically equivalent.

Table 1: Predicted ¹H-NMR Data for Dithis compound

ProtonsMultiplicityPredicted Chemical Shift (δ) in D₂O (ppm)Integration
-CH₂-Singlet~3.1 - 3.32H

Note: The predicted chemical shift is an estimation. The actual experimental value may vary depending on the sample concentration, pH of the D₂O, and the specific NMR instrument parameters.

Detailed Experimental Protocol

This section outlines a detailed methodology for the acquisition of a high-quality ¹H-NMR spectrum of this compound.

Sample Preparation
  • Analyte: Use high-purity dithis compound.

  • Solvent: Deuterium oxide (D₂O) is the solvent of choice for potassium salts to avoid a large residual solvent peak from ¹H₂O.

  • Concentration: Prepare a solution with a concentration of 5-25 mg of this compound in 0.6-0.7 mL of D₂O.

  • Internal Standard: For accurate chemical shift referencing, an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or tetramethylsilane (B1202638) (TMS) can be used. If using an internal standard, it should be added to the D₂O at a known, low concentration.

  • Filtration: To ensure a homogeneous magnetic field and sharp NMR signals, it is crucial to remove any particulate matter. Filter the prepared solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Final Volume: The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.

NMR Instrument Parameters

The following are typical parameters for acquiring a ¹H-NMR spectrum on a 400 MHz or 500 MHz spectrometer.

Table 2: Recommended NMR Spectrometer Parameters

ParameterRecommended Value
Spectrometer Frequency400 or 500 MHz
Nucleus¹H
SolventD₂O
Temperature298 K (25 °C)
Pulse SequenceStandard single-pulse (zg)
Number of Scans16-64 (depending on concentration)
Relaxation Delay (d1)1-5 seconds
Acquisition Time2-4 seconds
Spectral Width10-12 ppm
ReferencingCalibrate to the internal standard or the residual HDO peak (approximately 4.79 ppm at 25 °C).

Experimental Workflow and Data Analysis

The process of obtaining and interpreting the ¹H-NMR spectrum of this compound can be visualized as a systematic workflow. This workflow ensures reproducibility and accurate data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation weigh Weigh this compound dissolve Dissolve in D2O with Internal Standard weigh->dissolve filter Filter into NMR Tube dissolve->filter setup Set Up NMR Parameters filter->setup acquire Acquire Spectrum setup->acquire process Fourier Transform & Phasing acquire->process reference Reference Spectrum process->reference integrate Integrate Peak reference->integrate analyze Analyze Chemical Shift & Multiplicity integrate->analyze report Generate Report analyze->report

Caption: Experimental workflow for the ¹H-NMR analysis of this compound.

Interpretation of the Spectrum

The resulting ¹H-NMR spectrum of dithis compound is expected to be simple, showing a single, sharp singlet.

  • Chemical Shift: The position of the singlet on the x-axis (in ppm) provides information about the electronic environment of the methylene protons. As discussed, this is predicted to be around 3.1-3.3 ppm in D₂O.

  • Multiplicity: The signal appears as a singlet because the two methylene protons are chemically and magnetically equivalent, and there are no adjacent protons to cause spin-spin coupling.

  • Integration: The area under the peak, when normalized, will correspond to two protons.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H-NMR spectroscopy of this compound. While a definitive experimental spectrum is not widely published, this document offers a robust predicted data set, a detailed experimental protocol for its acquisition, and a clear workflow for the analysis. By following the methodologies outlined herein, researchers and drug development professionals can confidently acquire and interpret the ¹H-NMR spectrum of this compound, aiding in the structural elucidation and quality control of this important compound.

References

A Technical Guide to Research-Grade Potassium Malonate for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of research-grade potassium malonate, its commercial suppliers, and its applications in key biochemical and organic synthesis protocols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, medicinal chemistry, and drug development.

Introduction to this compound

This compound (dithis compound) is the potassium salt of malonic acid. In the realm of scientific research, it is a versatile reagent with two primary areas of application. In biochemistry, it is widely recognized as a classical competitive inhibitor of succinate (B1194679) dehydrogenase (Complex II) in the electron transport chain, making it an invaluable tool for studying cellular metabolism and the Krebs cycle. In organic synthesis, this compound and its derivatives, such as ethyl this compound and methyl this compound, serve as key intermediates in reactions like the malonic ester synthesis and the Knoevenagel condensation, which are fundamental for the formation of carbon-carbon bonds in the synthesis of a wide range of compounds, including pharmaceuticals and other bioactive molecules.

Commercial Suppliers of Research-Grade this compound and its Derivatives

The following table summarizes the quantitative data for research-grade this compound and its common derivatives available from various commercial suppliers. This information is crucial for selecting the appropriate grade and supplier for specific research needs.

Product NameSupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity/Assay
This compoundChemsrc13095-67-5C₃H₂K₂O₄180.24297.0%[1]
Ethyl this compoundSigma-Aldrich6148-64-7C₅H₇KO₄170.2098%[2]
Ethyl this compoundThermo Scientific Chemicals6148-64-7C₅H₇KO₄170.205≥97.5 to ≤102.5%[3][4]
Ethyl this compoundJ&K Scientific6148-64-7C₅H₇KO₄170.2098%[5]
Ethyl this compoundSanta Cruz Biotechnology6148-64-7C₅H₇KO₄170.20-
Ethyl this compoundProcessPointChemicals6316-49-4C₇H₁₀O₄K176.21High-purity[6]
Ethyl this compoundHome Sunshine Pharma6148-64-7--99%[7]
Methyl this compoundSigma-Aldrich38330-80-2C₄H₅KO₄156.18≥99.0% (NT)
Methyl this compoundCP Lab Safety38330-80-2C₄H₅KO₄156.18min 98%[8]
Methyl this compoundOttokemi38330-80-2C₄H₅KO₄156.1899%[9]
Methyl this compoundAmerigo Scientific38330-80-2CH₃OCOCH₂COOK156.18≥99.0% (NT)[10]
Methyl this compoundMedKoo38330-80-2C₄H₅KO₄156.18>98%[11]

Key Applications and Experimental Protocols

Biochemical Application: Inhibition of Succinate Dehydrogenase

This compound acts as a competitive inhibitor of succinate dehydrogenase, the enzyme that catalyzes the oxidation of succinate to fumarate (B1241708) in the Krebs cycle. This inhibition occurs because malonate is structurally similar to the enzyme's natural substrate, succinate, allowing it to bind to the active site without undergoing a reaction, thereby blocking succinate from binding.

The following diagram illustrates the point of inhibition by this compound in the Krebs cycle.

Krebs_Cycle_Inhibition Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKetoglutarate α-Ketoglutarate Isocitrate->AlphaKetoglutarate SuccinylCoA Succinyl-CoA AlphaKetoglutarate->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate SDH Succinate Dehydrogenase Succinate->SDH Fumarate Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate joins with Acetyl-CoA Inhibitor Potassium Malonate Inhibitor->SDH Competitively Inhibits SDH->Fumarate

Inhibition of Succinate Dehydrogenase in the Krebs Cycle by this compound.

This protocol outlines a spectrophotometric method to measure the activity of succinate dehydrogenase and its inhibition by this compound. The assay is based on the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.

Materials:

  • Isolated mitochondria or tissue homogenate

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Sodium succinate solution (0.2 M)

  • This compound solution (various concentrations for inhibition studies)

  • 2,6-dichlorophenolindophenol (DCPIP) solution (1 mM)

  • Sodium azide (B81097) (1 mM, to inhibit cytochrome c oxidase)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, sodium azide, and DCPIP solution.

  • Add the mitochondrial preparation or tissue homogenate to the cuvette and incubate for 5 minutes at 30°C to allow for temperature equilibration.

  • To measure the baseline rate, initiate the reaction by adding the sodium succinate solution.

  • Immediately measure the decrease in absorbance at 600 nm for 5-10 minutes. The rate of DCPIP reduction is proportional to the succinate dehydrogenase activity.

  • For inhibition studies, pre-incubate the mitochondrial preparation with varying concentrations of this compound for 10 minutes before adding the sodium succinate.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

SDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Mitochondria Isolate Mitochondria or Prepare Tissue Homogenate AddEnzyme Add Mitochondrial Preparation Mitochondria->AddEnzyme Reagents Prepare Reagents: Buffer, Succinate, Malonate, DCPIP, Azide ReactionMix Prepare Reaction Mixture: Buffer, Azide, DCPIP Reagents->ReactionMix ReactionMix->AddEnzyme Incubate Incubate at 30°C (Pre-incubate with Malonate for inhibition) AddEnzyme->Incubate AddSuccinate Initiate Reaction: Add Sodium Succinate Incubate->AddSuccinate Measure Measure Absorbance at 600 nm (Kinetic Read) AddSuccinate->Measure CalculateRate Calculate Rate of DCPIP Reduction Measure->CalculateRate CalculateInhibition Calculate % Inhibition CalculateRate->CalculateInhibition DetermineIC50 Determine IC50 Value CalculateInhibition->DetermineIC50

Experimental Workflow for Succinate Dehydrogenase Inhibition Assay.
Organic Synthesis Applications

This compound and its esters are fundamental reagents in organic synthesis for forming new carbon-carbon bonds.

The malonic ester synthesis is a versatile method for preparing substituted carboxylic acids. The process involves the alkylation of a malonic ester enolate followed by hydrolysis and decarboxylation.[12][13][14]

Key Steps:

  • Enolate Formation: A base, such as sodium ethoxide, is used to deprotonate the α-carbon of a malonic ester (e.g., diethyl malonate), forming a resonance-stabilized enolate.

  • Alkylation: The nucleophilic enolate reacts with an alkyl halide in an Sₙ2 reaction to form an alkylated malonic ester. This step can be repeated to introduce a second alkyl group.

  • Hydrolysis and Decarboxylation: The ester groups of the alkylated malonic ester are hydrolyzed to carboxylic acids using aqueous acid. Upon heating, the resulting β-dicarboxylic acid readily undergoes decarboxylation to yield the final substituted acetic acid.

Malonic_Ester_Synthesis start Start: Diethyl Malonate step1 1. Add Base (e.g., NaOEt) start->step1 enolate Formation of Enolate Intermediate step1->enolate step2 2. Add Alkyl Halide (R-X) enolate->step2 alkylation Alkylation (Sₙ2) step2->alkylation dialkylation Optional: Repeat Steps 1 & 2 for Dialkylation alkylation->dialkylation step3 3. Acid Hydrolysis (H₃O⁺, Δ) alkylation->step3 dialkylation->step1 hydrolysis Hydrolysis of Esters step3->hydrolysis step4 4. Decarboxylation (Heat) hydrolysis->step4 decarboxylation Loss of CO₂ step4->decarboxylation product Product: Substituted Acetic Acid decarboxylation->product

Logical Workflow of the Malonic Ester Synthesis.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (like a malonic ester) to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction.[15][16][17] This reaction is a powerful tool for forming α,β-unsaturated products.

General Protocol:

  • An aldehyde or ketone is mixed with an active methylene (B1212753) compound, such as diethyl malonate.

  • A catalytic amount of a weak base (e.g., piperidine, pyridine, or an amine) is added to facilitate the reaction.

  • The reaction mixture is typically stirred at room temperature or with gentle heating.

  • The reaction proceeds through a nucleophilic addition followed by dehydration to yield the α,β-unsaturated product.

Knoevenagel_Condensation reactants Reactants: Aldehyde/Ketone + Diethyl Malonate step1 1. Mix Reactants and Catalyst reactants->step1 catalyst Catalyst: Weak Base (e.g., Piperidine) catalyst->step1 nucleophilic_addition Nucleophilic Addition step1->nucleophilic_addition intermediate Aldol-type Intermediate nucleophilic_addition->intermediate step2 2. Dehydration (Elimination of H₂O) intermediate->step2 dehydration Dehydration step2->dehydration product Product: α,β-Unsaturated Compound dehydration->product

Experimental Workflow of the Knoevenagel Condensation.

Safety and Handling

This compound and its derivatives are generally considered irritants. It is essential to handle these chemicals in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Research-grade this compound and its esters are indispensable reagents for scientists in both biochemical and synthetic organic chemistry. Their role as a specific inhibitor of succinate dehydrogenase provides a powerful tool for metabolic studies, while their utility in C-C bond-forming reactions is central to the synthesis of complex molecules. This guide provides a foundational understanding of these compounds, their commercial availability, and detailed protocols for their key applications, aiming to facilitate their effective use in research and development.

References

Methodological & Application

Application Notes and Protocols: The Use of Potassium Malonate in Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds, leading to the production of α,β-unsaturated carbonyl compounds and their derivatives.[1][2][3][4] These products are valuable intermediates in the synthesis of pharmaceuticals, polymers, cosmetics, and other fine chemicals.[4][5] The reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a base.[6][7]

Malonic acid and its esters are frequently used as the active methylene component due to the acidity of their α-protons, which allows for easy deprotonation to form a resonance-stabilized enolate anion.[1][8] This enolate serves as a potent nucleophile.[8] Potassium malonate, the potassium salt of malonic acid, or its corresponding enolates generated in situ from malonic esters and a potassium base (e.g., potassium hydroxide (B78521), potassium carbonate), are highly effective reagents in this transformation.[8][9] The choice of the base or the specific malonate salt can significantly influence the reaction's efficiency and selectivity.[1] This document provides detailed application notes, quantitative data, and experimental protocols for employing this compound and related potassium salts in Knoevenagel condensation reactions.

Reaction Mechanism

The mechanism of the Knoevenagel condensation proceeds through three primary steps:

  • Deprotonation: A base abstracts an acidic proton from the active methylene compound (e.g., a malonate ester) to form a nucleophilic enolate ion.[3][5] The use of a mild base is crucial to prevent the self-condensation of the aldehyde or ketone reactant.[6][7]

  • Nucleophilic Addition: The resonance-stabilized enolate attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral alkoxide intermediate.[3][10]

  • Dehydration: Following proton transfer, a molecule of water is eliminated from the intermediate, resulting in the final α,β-unsaturated product.[5][7]

Caption: General mechanism of the Knoevenagel condensation.

Application Notes

Potassium Salts as Effective Base Catalysts: The use of potassium bases, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), to generate the malonate enolate in situ offers several advantages. Potassium-loaded catalysts, for instance, can exhibit improved basicity, leading to higher catalytic activity and shorter reaction times.[9]

Heterogeneous Catalysis with Supported Potassium Salts: To simplify catalyst separation and improve recyclability, potassium salts can be impregnated onto solid supports. A study utilizing potassium hydroxide loaded on a MgAl hydrotalcite (KOH/HT) demonstrated an efficient solid base catalyst for the Knoevenagel condensation at room temperature.[9] This approach is particularly valuable in pharmaceutical manufacturing where process simplification and sustainability are critical. The catalyst was shown to be active for multiple cycles without significant loss of activity.[9]

The Doebner Modification: A significant variant is the Doebner modification, which employs malonic acid (instead of an ester) in the presence of pyridine (B92270) and a catalytic amount of an amine like piperidine.[2][6] This reaction is typically followed by a concerted decarboxylation, yielding α,β-unsaturated carboxylic acids, which are important precursors for various pharmaceuticals and polymers.[2][5]

Data Presentation: Efficacy in Knoevenagel Condensation

The following table summarizes quantitative data from a study on the Knoevenagel condensation using a 10% potassium hydroxide-loaded MgAl hydrotalcite (10% KOH/HT) as a heterogeneous catalyst in DMF at room temperature.[9] This data highlights the efficiency of the potassium-based catalyst with various aldehydes and active methylene compounds.

EntryAldehydeActive Methylene CompoundTime (h)Conversion (%)Selectivity (%)
1Benzaldehyde (B42025)Malononitrile (B47326)0.2599100
24-ChlorobenzaldehydeMalononitrile0.2599100
34-NitrobenzaldehydeMalononitrile0.2599100
44-MethylbenzaldehydeMalononitrile0.599100
52-FuraldehydeMalononitrile0.2599100
61-NaphthaldehydeMalononitrile1.099100
7BenzaldehydeDiethyl malonate4.090100
84-ChlorobenzaldehydeDiethyl malonate5.085100
94-NitrobenzaldehydeDiethyl malonate4.090100
104-MethylbenzaldehydeDiethyl malonate6.080100
111-NaphthaldehydeDiethyl malonate8.070100

Data sourced from a comparative study on potassium salt-loaded MgAl hydrotalcites.[9]

As shown, reactions with malononitrile are significantly faster than those with diethyl malonate, which is attributed to the higher acidity of malononitrile's methylene protons.[9] Aldehydes bearing electron-withdrawing groups (e.g., 4-nitrobenzaldehyde) tend to react faster.[9]

Experimental Protocols

Below are representative protocols for performing a Knoevenagel condensation using a potassium-based system.

Protocol 1: Heterogeneous Catalysis with KOH-Loaded Hydrotalcite

This protocol is adapted from the procedure for the Knoevenagel condensation of benzaldehyde and diethyl malonate using a 10% KOH/HT solid catalyst.[9]

Materials:

  • Benzaldehyde

  • Diethyl malonate

  • 10% KOH-loaded MgAl hydrotalcite (catalyst)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the 10% KOH/HT catalyst (a specific catalytic amount should be determined based on the original literature, typically 5-10 mol%).

  • Add DMF (solvent) to the flask.

  • Add benzaldehyde (1 equivalent) to the suspension.

  • Add diethyl malonate (1.2 equivalents) to the reaction mixture.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (as indicated by TLC, approx. 4 hours for 90% conversion), filter the reaction mixture to recover the solid catalyst. The catalyst can be washed, dried, and reused.[9]

  • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure α,β-unsaturated product.

Experimental_Workflow General Experimental Workflow A 1. Reagent Addition (Aldehyde, Malonate, Catalyst, Solvent) B 2. Reaction (Stir at Room Temperature) A->B C 3. Monitoring (TLC) B->C D 4. Catalyst Separation (Filtration) C->D Reaction Complete E 5. Work-up (Extraction & Washing) D->E I Catalyst Recovery D->I F 6. Drying & Concentration (Na₂SO₄, Rotary Evaporation) E->F G 7. Purification (Column Chromatography) F->G H Final Product G->H

References

Application Notes and Protocols: Potassium Malonate as a Reagent in Malonic Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The malonic ester synthesis is a versatile and widely utilized method in organic chemistry for the synthesis of substituted carboxylic acids. The core of this methodology involves the alkylation of a malonate ester, followed by hydrolysis and decarboxylation. While traditional protocols often employ strong bases such as sodium ethoxide for the deprotonation of the malonate, the use of potassium salts, particularly potassium carbonate, in conjunction with phase-transfer catalysis, has emerged as a milder, safer, and highly efficient alternative. This approach avoids the need for strictly anhydrous conditions and the handling of reactive sodium metal.[1]

This document provides detailed application notes and experimental protocols for the use of potassium carbonate as a base in the alkylation of diethyl malonate, a key step in the malonic ester synthesis.

Principle and Mechanism

The overall synthesis involves three main stages:

  • Enolate Formation: The α-hydrogen of the malonic ester is acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups.[2] A base is used to deprotonate the α-carbon, forming a resonance-stabilized enolate.

  • Alkylation: The resulting enolate acts as a nucleophile and attacks an alkyl halide in an SN2 reaction, forming a new carbon-carbon bond.

  • Hydrolysis and Decarboxylation: The alkylated malonic ester is then hydrolyzed to the corresponding dicarboxylic acid, which, upon heating, readily undergoes decarboxylation to yield the final substituted carboxylic acid.[3]

When using potassium carbonate as the base, a phase-transfer catalyst (PTC) such as a crown ether (e.g., 18-crown-6) or a quaternary ammonium (B1175870) salt is often employed. The PTC facilitates the transfer of the carbonate anion from the solid phase to the organic phase, where it can deprotonate the malonic ester to form the potassium enolate.[4][5]

Advantages of Using Potassium Carbonate

The use of potassium carbonate offers several advantages over traditional strong bases:

  • Milder Reaction Conditions: It is a weaker base than sodium ethoxide, which can reduce the occurrence of side reactions.

  • Safety: It is easier and safer to handle than sodium metal or sodium hydride.[1]

  • Simplified Workup: The byproducts are generally inorganic salts that can be easily removed by filtration or extraction.

  • High Yields: When used with a phase-transfer catalyst, high yields of the alkylated product can be achieved.

Data Presentation

Table 1: Comparison of Bases in the Alkylation of Diethyl Malonate
BaseTypical Solvent(s)Relative BasicityKey AdvantagesKey DisadvantagesTypical Yields (%)
Sodium Ethoxide (NaOEt)Ethanol (B145695)StrongReadily available, inexpensive, effective for a wide range of alkyl halides.Can promote transesterification if the ester and alkoxide do not match; can lead to dialkylation.70-90[6]
Sodium Hydride (NaH)THF, DMFVery StrongIrreversible deprotonation drives the reaction to completion; useful for less reactive alkyl halides.Highly reactive and pyrophoric, requiring careful handling; generates hydrogen gas.75-95[7]
Potassium Carbonate (K₂CO₃) Acetone, DMF, Toluene, Acetonitrile (B52724)WeakMilder, less prone to side reactions like ester hydrolysis; can be used with a phase-transfer catalyst for improved efficiency.Slower reaction rates compared to strong bases; may require heating and a phase-transfer catalyst.60-85[6] (can be >85% with nano-K₂CO₃[8])
Table 2: Yields of Diethyl Alkylmalonates using Potassium Carbonate
Alkyl HalideProductCatalystYield (%)Reference
n-Propyl bromideDiethyl n-propylmalonatenano-K₂CO₃85.2[8]
1-Bromo-3-chloropropaneDiethyl 2-(3-chloropropyl)malonatenano-K₂CO₃87.5[8]
Benzyl bromideDiethyl benzylmalonatenano-K₂CO₃95.3[8]
1-Bromobutane (B133212)Diethyl n-butylmalonate18-crown-6 (B118740)High (not quantified)[4][5]

Experimental Protocols

Protocol 1: Alkylation of Diethyl Malonate using Potassium Carbonate and a Phase-Transfer Catalyst

This protocol describes the synthesis of diethyl n-butylmalonate.

Materials:

  • Diethyl malonate

  • 1-Bromobutane

  • Anhydrous potassium carbonate (powdered)

  • 18-crown-6 (Caution: Toxic)

  • Acetonitrile or Dichloromethane (B109758)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • 50 mL round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or sand bath

  • Separatory funnel

Procedure:

  • To a dry 50 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add diethyl malonate (0.050 mol, 8.00 g), 1-bromobutane (0.055 mol, 7.54 g), powdered anhydrous potassium carbonate (in significant excess), and 18-crown-6 (0.002 mol, 0.50 g).[5]

  • Add 5 mL of acetonitrile or dichloromethane as the solvent.[5]

  • With vigorous stirring, heat the mixture to reflux (for dichloromethane) or 100°C (for acetonitrile) using a heating mantle or sand bath.[5]

  • Continue heating and stirring for 1.5 to 2 hours.[5]

  • After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.

  • Add 20 mL of water to dissolve the inorganic salts.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude diethyl n-butylmalonate.

  • Purify the product by vacuum distillation if necessary.

Protocol 2: Hydrolysis and Decarboxylation of Diethyl Alkylmalonate

This protocol describes the conversion of the alkylated diethyl malonate to the corresponding carboxylic acid.

Materials:

  • Diethyl alkylmalonate (from Protocol 1)

  • Potassium hydroxide (B78521) (KOH)

  • Ethanol

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Heating mantle

  • Reflux condenser

  • Beaker

Procedure:

  • Saponification (Basic Hydrolysis):

    • Place the crude diethyl alkylmalonate in a round-bottomed flask.

    • Add a solution of potassium hydroxide (2-3 equivalents) in a mixture of ethanol and water.

    • Heat the mixture to reflux for 2-3 hours to ensure complete hydrolysis of the esters.

  • Acidification:

    • Cool the reaction mixture to room temperature.

    • Carefully add concentrated hydrochloric acid until the solution is acidic (test with litmus (B1172312) paper). This will protonate the carboxylate to form the dicarboxylic acid and precipitate any salts.

  • Decarboxylation:

    • Gently heat the acidified mixture. As the temperature rises, carbon dioxide will evolve.

    • Continue heating until the evolution of gas ceases. This indicates the completion of the decarboxylation.

  • Isolation:

    • Cool the mixture to room temperature.

    • The product, a substituted carboxylic acid, may precipitate upon cooling or can be extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

    • The final product can be further purified by recrystallization or distillation.

Visualizations

Malonic Ester Synthesis Workflow

G cluster_alkylation Alkylation cluster_hydrolysis_decarboxylation Hydrolysis & Decarboxylation A Diethyl Malonate E Enolate Formation A->E B Potassium Carbonate (K₂CO₃) B->E C Alkyl Halide (R-X) F Alkylated Diethyl Malonate C->F D Phase-Transfer Catalyst (PTC) D->E facilitates E->F SN2 reaction G Hydrolysis (e.g., KOH, H₂O) F->G H Alkylated Malonic Acid G->H I Decarboxylation (Heat, H⁺) H->I J Substituted Carboxylic Acid (R-CH₂-COOH) I->J releases CO₂

Caption: Experimental workflow for malonic ester synthesis using potassium carbonate.

Reaction Mechanism: Phase-Transfer Catalyzed Alkylation

G cluster_solid Solid Phase cluster_organic Organic Phase K2CO3 K⁺ CO₃²⁻ PTC_K PTC-K⁺ K2CO3->PTC_K PTC complexes K⁺ Malonate CH₂(COOEt)₂ Enolate K⁺ ⁻CH(COOEt)₂ Malonate->Enolate AlkylatedProduct R-CH(COOEt)₂ Enolate->AlkylatedProduct SN2 attack AlkylHalide R-X AlkylHalide->AlkylatedProduct PTC PTC AlkylatedProduct->PTC regenerates PTC PTC_K->Malonate deprotonation

Caption: Mechanism of phase-transfer catalyzed alkylation of diethyl malonate.

References

Application Notes and Protocols: Potassium Malonate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Potassium malonate and its derivatives, particularly potassium monoalkyl malonates, are versatile reagents in organic synthesis. They serve as crucial building blocks for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of complex molecules, including pharmaceuticals and agrochemicals.[1][2] This document provides detailed protocols for the preparation of ethyl this compound and its application in key organic transformations, supported by quantitative data and procedural diagrams.

Synthesis of Ethyl this compound

Ethyl this compound (monoethyl this compound) is typically synthesized via the selective saponification of diethyl malonate with potassium hydroxide (B78521).[3] This process involves the hydrolysis of one of the two ester groups.[3]

1.1. Experimental Protocol: Selective Saponification

This protocol is adapted from procedures described in multiple sources.[4][5][6]

Materials:

Equipment:

  • Round bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Büchner funnel

  • Vacuum filtration apparatus

Procedure:

  • In a 2-liter round bottom flask equipped with a magnetic stirrer, dissolve diethyl malonate (100g, 0.625 mol) in anhydrous ethanol (400 ml).[5]

  • Separately, prepare a solution of potassium hydroxide (35g, 0.624 mol) in anhydrous ethanol (400 ml).[5]

  • Slowly add the potassium hydroxide solution dropwise to the stirring diethyl malonate solution at room temperature.[5]

  • After the addition is complete, continue stirring the reaction mixture overnight. A large amount of white precipitate should form.[4][5]

  • Heat the mixture to reflux and then allow it to cool slowly to room temperature.[5]

  • Isolate the first crop of the product by vacuum filtration using a Büchner funnel.[5]

  • Concentrate the filtrate to approximately 500 ml and cool to room temperature to precipitate a second batch of crystals.[5]

  • Combine the two batches of product and dry them under a stream of air or in a vacuum.[4][5]

1.2. Quantitative Data for Synthesis

Reactant/ProductMolecular Weight ( g/mol )Amount (g)Moles (mol)Volume (ml)Yield (%)Reference
Diethyl Malonate160.171000.625--[5]
Potassium Hydroxide56.11350.624--[5]
Anhydrous Ethanol46.07--800-[5]
Ethyl this compound170.2097.7--92[5]

1.3. Workflow for Synthesis of Ethyl this compound

synthesis_workflow cluster_reactants Reactants cluster_process Process cluster_product Product diethyl_malonate Diethyl Malonate in Ethanol mixing Slowly mix at room temperature diethyl_malonate->mixing koh_solution Potassium Hydroxide in Ethanol koh_solution->mixing stirring Stir overnight mixing->stirring reflux Heat to reflux, then cool stirring->reflux filtration1 Vacuum filter (1st crop) reflux->filtration1 concentration Concentrate filtrate filtration1->concentration filtration2 Filter (2nd crop) concentration->filtration2 drying Dry the product filtration2->drying product Ethyl this compound drying->product malonic_ester_synthesis start Malonic Ester Derivative (e.g., Ethyl this compound) enolate Enolate Formation (with base) start->enolate alkylation Alkylation (with Alkyl Halide, R-X) enolate->alkylation dialkylated_ester Alkylated Malonic Ester alkylation->dialkylated_ester hydrolysis Hydrolysis (H3O+) dialkylated_ester->hydrolysis dicarboxylic_acid Malonic Acid Derivative hydrolysis->dicarboxylic_acid decarboxylation Decarboxylation (Heat, -CO2) dicarboxylic_acid->decarboxylation product Substituted Carboxylic Acid (R-CH2-COOH) decarboxylation->product knoevenagel_condensation cluster_reactants Reactants cluster_process Process cluster_product Product aldehyde Aldehyde or Ketone mixing Mix reactants and catalyst in a solvent aldehyde->mixing malonate Active Methylene Compound (e.g., Diethyl Malonate) malonate->mixing catalyst Basic Catalyst (e.g., Potassium Salt on support) catalyst->mixing reaction Stir at room temperature mixing->reaction workup Workup and Purification reaction->workup product α,β-Unsaturated Product workup->product

References

Applications of Potassium Malonate in Pharmaceutical Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of potassium malonate and its derivatives in pharmaceutical chemistry. It covers its role as a versatile precursor in the synthesis of active pharmaceutical ingredients (APIs) and as a biochemical tool for studying metabolic pathways.

Application 1: Precursor in the Synthesis of Barbiturates

This compound, typically in the form of its diethyl ester, is a fundamental building block in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants. The core structure of these drugs is formed through a condensation reaction between a substituted malonic ester and urea (B33335).

Protocol: Synthesis of Phenobarbital

This protocol details the synthesis of phenobarbital, a widely used anticonvulsant and sedative, starting from diethyl malonate. The overall synthesis involves the alkylation of diethyl malonate followed by a cyclization reaction with urea.

Experimental Protocol:

Stage 1: Synthesis of Diethyl Phenylmalonate

  • In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 23 g of sodium in 500 mL of absolute ethanol (B145695) to prepare sodium ethoxide.

  • Cool the sodium ethoxide solution to 60°C.

  • Rapidly add 146 g of diethyl oxalate (B1200264) with vigorous stirring, followed immediately by 175 g of ethyl phenylacetate.

  • After the initial vigorous reaction subsides, heat the mixture on a steam bath for 2 hours.

  • Cool the reaction mixture and add 500 mL of ice-cold water.

  • Separate the aqueous layer and acidify it with dilute sulfuric acid to precipitate the crude diethyl phenyloxobutandioate.

  • Heat the crude product in a modified Claisen flask under reduced pressure (approx. 15 mmHg) to 175°C until the evolution of carbon monoxide ceases (approximately 5-6 hours) to yield diethyl phenylmalonate.

Stage 2: Ethylation of Diethyl Phenylmalonate

  • Prepare a solution of sodium ethoxide by dissolving 11.5 g of sodium in 200 mL of absolute ethanol in a flask equipped with a reflux condenser.

  • Add 118 g of diethyl phenylmalonate to the sodium ethoxide solution.

  • Add 78 g of ethyl iodide and reflux the mixture for 3 hours.

  • Distill off the ethanol and add 500 mL of water to the residue.

  • Separate the oily layer of diethyl ethylphenylmalonate and purify by vacuum distillation.

Stage 3: Condensation with Urea to Synthesize Phenobarbital

  • Prepare a solution of sodium methoxide (B1231860) in a suitable reaction vessel.

  • Add dry urea to the sodium methoxide solution.

  • Slowly add the purified diethyl ethylphenylmalonate to the urea-methoxide mixture.[1]

  • Heat the reaction mixture to drive the condensation and cyclization.

  • After the reaction is complete, cool the mixture and acidify with a suitable acid (e.g., HCl) to precipitate crude phenobarbital.[2]

  • Filter the crude product and purify by recrystallization from ethanol to obtain pure phenobarbital.[2]

Quantitative Data:

Reaction StageStarting MaterialsProductTypical Yield
Synthesis of Potassium Monoethyl MalonateDiethyl malonate, Potassium hydroxide (B78521)Potassium Monoethyl Malonate92%[3]
Synthesis of Barbituric AcidDiethyl malonate, Urea, Sodium ethoxideBarbituric Acid72-78%[4]
Synthesis of Phenobarbital (from diethyl ethylphenylmalonate and urea)Diethyl ethylphenylmalonate, Urea, Sodium methoxidePhenobarbital17.45%[1]

Experimental Workflow:

G cluster_0 Stage 1: Diethyl Phenylmalonate Synthesis cluster_1 Stage 2: Ethylation cluster_2 Stage 3: Condensation & Cyclization A Diethyl Malonate E Diethyl Phenylmalonate A->E B Sodium Ethoxide B->E C Diethyl Oxalate C->E D Ethyl Phenylacetate D->E F Diethyl Phenylmalonate E->F I Diethyl Ethylphenylmalonate F->I G Ethyl Iodide G->I H Sodium Ethoxide H->I J Diethyl Ethylphenylmalonate I->J M Phenobarbital J->M K Urea K->M L Sodium Methoxide L->M

Figure 1: Synthesis workflow for Phenobarbital.

Application 2: Precursor in the Synthesis of Quinolone Antibiotics

Potassium monoethyl malonate is a key intermediate in the synthesis of quinolone antibiotics, a class of broad-spectrum antibacterial agents.[5][6] The malonate derivative is used to construct the core bicyclic structure of the quinolone molecule.

Protocol: General Synthesis of a Quinolone Core Structure

This protocol outlines a general procedure for the synthesis of a 4-quinolone-3-carboxylic acid derivative, a common core structure in many quinolone antibiotics like ciprofloxacin (B1669076).

Experimental Protocol:

Stage 1: Preparation of Potassium Monoethyl Malonate

  • To a 2-liter round-bottom flask equipped with a magnetic stirrer, add diethyl malonate (100g, 0.625 mol) and anhydrous ethanol (400 ml).[3]

  • Slowly add a solution of potassium hydroxide (35 g, 0.624 mol) in anhydrous ethanol (400 ml) dropwise at room temperature.[3]

  • Stir the reaction mixture overnight.[3]

  • Heat the mixture to reflux and then allow it to cool slowly to room temperature.[3]

  • Isolate the precipitated potassium monoethyl malonate by vacuum filtration and dry. A second crop of crystals can be obtained by concentrating the filtrate.[3]

Stage 2: Condensation with an Arylamine

  • React potassium monoethyl malonate with a substituted aniline (B41778) in the presence of a suitable coupling agent and solvent.

  • Heat the reaction mixture to facilitate the condensation and formation of an enamine intermediate.

Stage 3: Cyclization to the Quinolone Ring

  • The enamine intermediate is cyclized, often at high temperatures, to form the 4-quinolone ring system.

  • This step may be followed by hydrolysis of the ester group to yield the corresponding carboxylic acid, a key functional group for the antibacterial activity of many quinolones.

Quantitative Data:

Reaction StageStarting MaterialsProductTypical YieldPurity
Preparation of Potassium Monoethyl MalonateDiethyl Malonate, Potassium HydroxidePotassium Monoethyl Malonate90-95%[5]<1% dipotassium (B57713) malonate[5]
Synthesis of Ciprofloxacin DerivativeCiprofloxacin, Ethyl Chloroacetate, Trimethylamine1-cyclopropyl-7-(4-(2-ethoxy-2-oxoethyl)piperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid86%[7]Not specified

Logical Relationship Diagram:

G A Potassium Monoethyl Malonate C Condensation A->C B Substituted Aniline B->C D Enamine Intermediate C->D E Thermal Cyclization D->E F 4-Quinolone Ester E->F G Hydrolysis F->G H 4-Quinolone-3-Carboxylic Acid (Quinolone Core) G->H

Figure 2: General synthesis pathway for Quinolone antibiotics.

Application 3: Biochemical Tool for Studying Cellular Respiration

This compound is a classical competitive inhibitor of succinate (B1194679) dehydrogenase (Complex II) in the mitochondrial electron transport chain. This property makes it a valuable tool for studying cellular respiration and metabolism. By blocking the conversion of succinate to fumarate, malonate can be used to investigate the effects of mitochondrial dysfunction in various disease models.

Protocol: Spectrophotometric Assay of Succinate Dehydrogenase Inhibition

This protocol describes a method to measure the activity of succinate dehydrogenase and its inhibition by this compound using a spectrophotometric plate reader. The assay is based on the reduction of a probe that changes color.

Experimental Protocol:

1. Reagent Preparation:

  • SDH Assay Buffer: Prepare a suitable buffer solution (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4).

  • SDH Substrate: Prepare a solution of succinate (e.g., 1 M in dH₂O).

  • Electron Acceptor Probe: Prepare a solution of an artificial electron acceptor like 2,6-dichlorophenolindophenol (DCPIP).

  • This compound Inhibitor Solution: Prepare a stock solution of this compound (e.g., 1 M in dH₂O) and make serial dilutions to test a range of concentrations.

  • Mitochondrial Isolate: Isolate mitochondria from a suitable tissue source (e.g., bovine heart or rat liver) using standard differential centrifugation methods.

2. Assay Procedure:

  • To the wells of a 96-well plate, add the following:

    • Control wells: SDH Assay Buffer, mitochondrial isolate, and SDH substrate.

    • Inhibitor wells: SDH Assay Buffer, mitochondrial isolate, SDH substrate, and varying concentrations of this compound.

    • Blank wells: SDH Assay Buffer and mitochondrial isolate (no substrate).

  • Add the electron acceptor probe to all wells.

  • Immediately measure the absorbance at a specific wavelength (e.g., 600 nm for DCPIP) in kinetic mode at 25°C.

  • Follow the change in absorbance for 10-30 minutes. The rate of decrease in absorbance is proportional to the SDH activity.

3. Data Analysis:

  • Calculate the rate of reaction (ΔAbs/min) for each well.

  • Subtract the rate of the blank from the rates of the control and inhibitor wells.

  • Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.

Quantitative Data:

ParameterDescriptionTypical Value
IC₅₀ of Malonate The concentration of malonate that inhibits 50% of succinate dehydrogenase activity.Varies depending on assay conditions and enzyme source.
Kₘ for Succinate The substrate concentration at which the reaction rate is half of Vmax.Varies depending on assay conditions and enzyme source.
Vmax The maximum rate of the enzyme-catalyzed reaction.Varies depending on assay conditions and enzyme source.

Signaling Pathway Diagram:

G cluster_0 Citric Acid Cycle cluster_1 Electron Transport Chain Isocitrate Isocitrate a_Ketoglutarate a_Ketoglutarate Isocitrate->a_Ketoglutarate Isocitrate Dehydrogenase Succinyl_CoA Succinyl_CoA a_Ketoglutarate->Succinyl_CoA α-Ketoglutarate Dehydrogenase Succinate Succinate Succinyl_CoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (Complex II) Complex_II Complex II Succinate_to_Fumarate Succinate_to_Fumarate Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Malonate This compound Malonate->Inhibition Inhibition->Succinate_to_Fumarate

Figure 3: Inhibition of the Citric Acid Cycle by this compound.

References

Application Notes and Protocols: Potassium Malonate as a Precursor for β-Ketoesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of β-ketoesters using potassium malonate half-esters as a versatile precursor. This method offers a reliable and efficient alternative to other synthetic routes, such as those involving Meldrum's acid, and is particularly useful in the development of pharmaceutical intermediates and other complex organic molecules.

Introduction

β-Ketoesters are pivotal structural motifs in organic synthesis, serving as key building blocks for a wide array of pharmaceuticals, agrochemicals, and specialty chemicals. The use of this compound half-esters, such as ethyl this compound, as a precursor for β-ketoesters via acylation and subsequent decarboxylation presents a robust and scalable synthetic strategy. This method leverages the nucleophilic character of the malonate enolate, which readily reacts with various acylating agents to form an acylated intermediate that, upon decarboxylation, yields the desired β-ketoester.

Advantages of Using this compound

  • Versatility: This method is compatible with a wide range of acylating agents, including acyl chlorides and anhydrides, allowing for the synthesis of a diverse library of β-ketoesters.

  • High Purity and Yield: The reaction conditions can be optimized to achieve high yields and excellent product purity, often exceeding 99%.[1]

  • Mild Reaction Conditions: The use of magnesium chloride and a mild base like pyridine (B92270) allows the reaction to proceed under relatively gentle conditions, which is advantageous for sensitive substrates.[1]

  • Scalability: The protocol is suitable for both laboratory-scale synthesis and industrial production.[1]

General Reaction Scheme

The overall transformation involves a two-step process: the acylation of the this compound half-ester followed by decarboxylation. The decarboxylation often occurs in situ during the acidic workup.

Caption: General reaction scheme for the synthesis of β-ketoesters from potassium ethyl malonate.

Experimental Workflow

The following diagram outlines the typical experimental workflow for the synthesis of β-ketoesters starting from the preparation of potassium ethyl malonate.

Workflow start Start prep_kem Preparation of Potassium Ethyl Malonate start->prep_kem acylation Acylation with Acyl Chloride prep_kem->acylation workup Aqueous Workup & Decarboxylation acylation->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (e.g., Distillation) extraction->purification product Final β-Ketoester purification->product

Caption: Experimental workflow for β-ketoester synthesis.

Detailed Reaction Mechanism

The reaction proceeds through the formation of a magnesium enolate of the malonate half-ester, which then acts as a nucleophile in the acylation step. The subsequent decarboxylation is typically acid-catalyzed and driven by the formation of a stable enol intermediate, which tautomerizes to the final β-ketoester.

Mechanism cluster_step1 1. Enolate Formation cluster_step2 2. Acylation cluster_step3 3. Decarboxylation KEM Potassium Ethyl Malonate MgEnolate Magnesium Enolate (Chelated Intermediate) KEM->MgEnolate + MgCl₂, Pyridine MgCl2 MgCl₂ Pyridine Pyridine AcylatedMalonate Acylated Malonate MgEnolate->AcylatedMalonate + R-COCl AcylChloride R-COCl Enol Enol Intermediate AcylatedMalonate->Enol + H₃O⁺, Δ - CO₂ H3O H₃O⁺, Δ BetaKetoester β-Ketoester Enol->BetaKetoester Tautomerization

References

Synthesis of Substituted Malonates Using Potassium Malonate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted malonates utilizing potassium malonate and its derivatives. The methods outlined herein offer a versatile and efficient pathway for the preparation of a wide range of malonic ester derivatives, which are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Introduction

The malonic ester synthesis is a cornerstone reaction in organic chemistry for the formation of carbon-carbon bonds. The use of potassium salts of malonic esters, such as ethyl this compound, provides a convenient and often high-yielding route to mono- and di-substituted malonates. These intermediates can be further transformed into a variety of valuable compounds, including substituted carboxylic acids and β-ketoesters. This document details the preparation of the key starting material, ethyl this compound, and its subsequent application in alkylation and acylation reactions.

Preparation of Ethyl this compound

The synthesis of ethyl this compound is a straightforward procedure involving the partial saponification of diethyl malonate. This process is highly efficient, providing the potassium salt in excellent yield.

Experimental Protocol: Synthesis of Ethyl this compound[1][2]

Materials:

Equipment:

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Dropping funnel

  • Sintered glass funnel for vacuum filtration

Procedure:

  • In a 2-liter round-bottom flask equipped with a magnetic stirrer, dissolve 100 g (0.625 mol) of diethyl malonate in 400 ml of anhydrous ethanol.

  • Prepare a solution of 35 g (0.624 mol) of potassium hydroxide in 400 ml of anhydrous ethanol.

  • Slowly add the potassium hydroxide solution dropwise to the stirred diethyl malonate solution at room temperature.

  • After the addition is complete, continue stirring the reaction mixture overnight at room temperature.

  • Heat the mixture to reflux, then allow it to cool slowly to room temperature.

  • Collect the precipitated product by vacuum filtration through a large No. 2 sintered glass funnel.

  • Wash the collected solid with a small amount of diethyl ether and dry it under reduced pressure at room temperature.

  • The filtrate can be concentrated to approximately 500 ml and cooled to obtain a second crop of crystals.

  • Combine the two crops of the product.

Data Presentation:

Reactant 1 (Amount)Reactant 2 (Amount)Solvent (Volume)ProductYield
Diethyl malonate (100 g, 0.625 mol)Potassium hydroxide (35 g, 0.624 mol)Anhydrous ethanol (800 ml)Ethyl this compound92% (97.7 g)[1]
Diethyl malonate (100 g, 0.625 mol)Potassium hydroxide (35 g)Absolute ethanol (800 ml)Ethyl this compound75-82% (80-87 g)[2]

Alkylation of this compound

Ethyl this compound serves as an excellent nucleophile in SN2 reactions with various electrophiles, such as alkyl halides and aryl halides. This allows for the introduction of a wide range of substituents at the α-carbon of the malonic ester.

Experimental Protocol: General Procedure for Alkylation

Materials:

  • Ethyl this compound

  • Alkyl halide (e.g., ethyl iodide, benzyl (B1604629) chloride) or Aryl halide

  • Appropriate solvent (e.g., absolute ethanol, DMF)

Equipment:

  • Round-bottom flask with magnetic stirrer and reflux condenser

Procedure:

  • In a round-bottom flask, suspend ethyl this compound in a suitable anhydrous solvent.

  • Add the alkylating agent (alkyl or aryl halide) to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.

  • Purify the product by vacuum distillation or column chromatography.

Data Presentation: Alkylation of Malonate Derivatives

Malonate DerivativeElectrophileBase/Potassium SourceSolventProductYield
Diethyl malonateEthyl iodideSodium ethoxide (from Sodium)Absolute ethanolDiethyl ethylmalonate~85% (based on 15g from 16g DEM)[3]
Diethyl malonateMethyl bromideSodium ethoxide (from Sodium)Absolute ethanolDiethyl methylmalonate79-83%[4]
Diethyl malonaten-Propyl chloridePotassium carbonateN-Methyl-2-pyrrolidone (NMP)Diethyl n-propylmalonate~78%[5]
Diethyl malonateBenzyl chlorideCalcium oxideDMSODiethyl benzylmalonateHigh Yield[6]
Diethyl alkylmalonatesSubstituted chloroarenesPotassium t-butoxideTHF/DMFDiethyl alkyl(substituted aryl)malonates>50% overall[7]

Acylation of this compound

The C-acylation of potassium malonates provides a direct route to β-ketoesters, which are valuable synthetic intermediates. This transformation is typically achieved by reacting the potassium salt with an acylating agent, such as an acyl chloride.

Experimental Protocol: Synthesis of β-Ketoesters[8]

Materials:

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

Procedure:

  • In a round-bottom flask, react ethyl this compound with anhydrous magnesium chloride and pyridine in ethyl acetate at room temperature for 3-5 hours.

  • Cool the mixture to 0-5 °C and add the acyl chloride dropwise.

  • Allow the reaction to proceed at 5-20 °C for 8-12 hours.

  • Add 8-15% hydrochloric acid solution and stir for 1-3 hours at 5-20 °C.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain the β-ketoester.

Data Presentation: Acylation of Ethyl this compound

Acylating AgentProductPurity
Acyl Chlorideβ-Ketoester>99% (GC)

Experimental Workflow and Signaling Pathways

The synthesis of substituted malonates using this compound can be visualized as a straightforward workflow. The key steps involve the formation of the potassium salt followed by its reaction with a suitable electrophile.

SynthesisWorkflow DiethylMalonate Diethyl Malonate EthylPotassiumMalonate Ethyl this compound DiethylMalonate->EthylPotassiumMalonate Saponification PotassiumHydroxide Potassium Hydroxide PotassiumHydroxide->EthylPotassiumMalonate Saponification SubstitutedMalonate Substituted Malonate EthylPotassiumMalonate->SubstitutedMalonate Alkylation or Acylation Electrophile Electrophile (Alkyl/Aryl Halide or Acyl Chloride) Electrophile->SubstitutedMalonate Alkylation or Acylation Purification Purification SubstitutedMalonate->Purification Work-up FinalProduct Final Product Purification->FinalProduct

Caption: General workflow for the synthesis of substituted malonates.

The underlying principle of these reactions is the generation of a stabilized carbanion (enolate) from the malonic ester, which then acts as a nucleophile.

ReactionMechanism Malonate Malonate Ester Enolate Enolate (stabilized carbanion) Malonate->Enolate Deprotonation H+ Base Base (e.g., KOH) Base->Enolate AlkylatedProduct Alkylated Malonate Enolate->AlkylatedProduct Nucleophilic Attack Electrophile Electrophile (R-X) Electrophile->AlkylatedProduct

Caption: Simplified mechanism of malonate alkylation.

References

Application Notes and Protocols: Potassium Malonate in the Preparation of Coordination Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium malonate serves as a versatile and effective reagent in the synthesis of coordination polymers, including metal-organic frameworks (MOFs). The malonate dianion (C₃H₂O₄²⁻), derived from this compound, is a dicarboxylate ligand capable of adopting various coordination modes, making it a valuable building block for creating diverse structural motifs. Its flexibility allows it to act as a chelating or bridging ligand, facilitating the formation of one-, two-, and three-dimensional polymeric networks.[1] The conformation of the malonate ion within the crystal structure, particularly the dihedral angle between its two carboxyl groups, plays a crucial role in determining the dimensionality and topology of the resulting coordination polymer.[1]

The malonate ligand can coordinate to metal atoms in mono-, bi-, tri-, or even tetradentate fashions, forming stable six-membered metallocycles or, less commonly, four-membered rings.[1] This versatility has been exploited to synthesize a range of coordination polymers with interesting magnetic and luminescent properties. This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of coordination polymers, with a focus on lanthanide-based systems.

Application Notes

Role of this compound:

  • Ligand Source: this compound is an excellent source of the malonate dianion, a versatile dicarboxylate linker. Being a salt, it readily dissolves in polar solvents like water, providing a convenient source of the deprotonated ligand for coordination reactions.

  • pH Control: The malonate ion is the conjugate base of a weak acid. In solution, it can influence the pH of the reaction mixture, which is a critical parameter in the crystallization of coordination polymers. The final structure of the coordination polymer can be highly sensitive to the pH of the synthesis medium.

  • Structural Diversity: The coordination behavior of the malonate ligand, with its ability to chelate and bridge metal centers, allows for the construction of a wide array of network topologies, from simple 1D chains to complex 3D frameworks.[1]

Advantages of Using this compound:

  • Solubility: this compound is generally more soluble in water and other polar solvents compared to malonic acid, simplifying the preparation of reaction mixtures.

  • Controlled Deprotonation: Using this compound ensures that the malonate ligand is fully deprotonated, providing better stoichiometric control over the reaction compared to using malonic acid with a base, where incomplete deprotonation can sometimes occur.

  • Reproducibility: The direct use of the deprotonated ligand can lead to more reproducible synthesis outcomes.

Experimental Protocols

Protocol 1: General Synthesis of Lanthanide-Malonate Coordination Polymers via Hydrothermal Reaction

This protocol describes a general method for the synthesis of lanthanide-malonate coordination polymers using an in-situ preparation of this compound followed by a hydrothermal reaction.

Materials:

Equipment:

  • Teflon-lined stainless steel autoclave (23 mL)

  • Magnetic stirrer and stir bar

  • pH meter

  • Oven

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

Procedure:

  • Preparation of this compound Solution (in-situ):

    • Dissolve malonic acid in a mixture of deionized water and ethanol.

    • Slowly add a stoichiometric amount (2 equivalents) of potassium hydroxide or potassium carbonate solution to the malonic acid solution while stirring. This will form this compound in solution.

    • Stir the solution for 30 minutes to ensure complete reaction.

  • Reaction Mixture Preparation:

    • In a separate beaker, dissolve the lanthanide(III) salt in deionized water.

    • Slowly add the lanthanide salt solution to the this compound solution under continuous stirring.

    • Adjust the pH of the final mixture if necessary using a dilute solution of KOH or HNO₃.

  • Hydrothermal Synthesis:

    • Transfer the resulting solution or suspension to a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and place it in an oven preheated to the desired temperature (typically 120-180 °C).

    • Maintain the temperature for a specified period (typically 24-72 hours).

    • After the reaction, allow the autoclave to cool slowly to room temperature over several hours.

  • Product Isolation and Purification:

    • Collect the crystalline product by filtration.

    • Wash the crystals with deionized water and then with ethanol to remove any unreacted starting materials.

    • Dry the product in air or in a desiccator.

Experimental Workflow Diagram:

experimental_workflow Figure 1. General workflow for the synthesis of lanthanide-malonate coordination polymers. cluster_prep Solution Preparation cluster_reaction Reaction cluster_isolation Product Isolation malonic_acid Malonic Acid + H₂O/EtOH k_malonate This compound Solution malonic_acid->k_malonate koh KOH/K₂CO₃ Solution koh->k_malonate ln_salt Lanthanide Salt + H₂O mixing Mixing and pH Adjustment ln_salt->mixing k_malonate->mixing hydrothermal Hydrothermal Reaction (120-180 °C, 24-72h) mixing->hydrothermal filtration Filtration hydrothermal->filtration washing Washing (H₂O, EtOH) filtration->washing drying Drying washing->drying product Crystalline Product drying->product

Caption: Figure 1. General workflow for the synthesis of lanthanide-malonate coordination polymers.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of lanthanide-malonate coordination polymers, based on published literature where malonic acid and a base were used, which is analogous to using this compound.[2][3][4]

Table 1: Synthesis Parameters for Lanthanide-Malonate Coordination Polymers.

Compound FormulaMetal SaltMolar Ratio (Metal:Malonate)SolventTemperature (°C)Time (h)
{[Gd(C₃H₂O₄)(H₂O)₄]·NO₃}nGd(NO₃)₃·6H₂O1:3Water/Ethanol15048
{[Tb(C₃H₂O₄)(H₂O)₄]·NO₃}nTb(NO₃)₃·6H₂O1:3Water/Ethanol15048
{[Ho(C₃H₂O₄)(H₂O)₄]·NO₃}nHo(NO₃)₃·6H₂O1:3Water/Ethanol15048
[Er(C₃H₂O₄)(C₃H₃O₄)(H₂O)₂]nErCl₃·6H₂O1:2Water/Ethanol15048
{[Eu₂(C₃H₂O₄)₂(C₃H₃O₄)₂(H₂O)₆]·4H₂O}nEuCl₃·6H₂O1:2Water/Ethanol15048

Table 2: Selected Crystallographic Data for Lanthanide-Malonate Coordination Polymers.

Compound IDCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)
1 OrthorhombicPmn2₁10.123(2)7.543(1)6.876(1)90524.8(2)
2 OrthorhombicPmn2₁10.115(2)7.538(1)6.871(1)90523.5(2)
3 OrthorhombicPmn2₁10.098(2)7.526(1)6.864(1)90520.8(2)
4 MonoclinicP2₁/c9.654(2)11.432(2)10.678(2)98.45(3)1164.5(4)
5 TriclinicP-18.543(2)9.123(2)10.123(2)71.54(3)712.3(3)

Visualization of Malonate Coordination

The malonate ligand exhibits diverse coordination modes. The following diagram illustrates a common chelating and bridging mode of the malonate anion in a coordination polymer.

malonate_coordination Figure 2. Chelating and bridging coordination of a malonate ligand. cluster_malonate Malonate Ligand M1 M O1 O M1->O1 O2 O M1->O2 M2 M O4 O M2->O4 C1 C C1->O1 C2 CH₂ C1->C2 C1->O2 C3 C C2->C3 O3 O C3->O3 C3->O4

Caption: Figure 2. Chelating and bridging coordination of a malonate ligand.

Concluding Remarks

This compound is a highly effective and convenient reagent for the synthesis of coordination polymers. Its use provides good control over the stoichiometry and reaction conditions, leading to the formation of a wide variety of crystalline materials with potentially interesting physical and chemical properties. The protocols and data presented here serve as a guide for researchers in the rational design and synthesis of novel malonate-based coordination polymers. Further exploration of reaction parameters such as pH, temperature, and the use of co-ligands can lead to the discovery of new materials with tailored structures and functionalities.

References

Application Notes and Protocols: Potassium Malonate as a Competitive Inhibitor of Succinate Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial complex II, is a key enzyme that functions in both the citric acid cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate. The inhibition of SDH has significant implications for cellular metabolism and has been a subject of intense research, particularly in the context of ischemia-reperfusion injury and cancer.

Malonate, a dicarboxylic acid structurally similar to succinate, is a classic example of a competitive inhibitor of SDH.[1][2][3] Due to its structural resemblance, malonate can bind to the active site of SDH but cannot be dehydrogenated, thus blocking the enzyme's activity.[1] This competitive inhibition is reversible and can be overcome by increasing the concentration of the substrate, succinate.[1] Potassium malonate, as a readily soluble salt, is frequently used to study the effects of SDH inhibition in various experimental models.

These application notes provide an overview of the use of this compound as an SDH inhibitor, including quantitative data on its inhibitory effects and detailed protocols for its application in research settings.

Data Presentation

The inhibitory effect of malonate on succinate dehydrogenase activity has been quantified in several studies. The following tables summarize key quantitative data for easy comparison.

Table 1: In Vitro Inhibition of Succinate Dehydrogenase by Malonate

PreparationMethodSubstrate ConcentrationInhibitor Concentration% InhibitionIC50Reference
Bovine heart submitochondrial particlesSpectrophotometric coupled enzyme assay5 mM Succinate0-5 mM MalonateConcentration-dependent~1 mM[4]
Rat mitochondriaDCPIP reduction assayNot specifiedNot specifiedNot specified42 µM[5]
Human cell linesDCPIP reduction assayNot specifiedNot specifiedNot specified180-210 µM[5]
Wild type mice mitochondriaSpectrophotometric analysis of 2,6-Dichloroindophenol (B1210591) reduction20 mM Succinate8 mM Malonate79%Not determined[6]

Table 2: Effects of Malonate on Myocardial Infarct Size and Function

ModelTreatmentEndpointResultReference
Isolated mice hearts3 mmol/L disodium (B8443419) malonate during reperfusionInfarct sizeReduced to 24.57% from 39.84% in controls[7]
In situ pig heartsIntracoronary malonateMyocardial infarct sizeSignificant reduction[2]
Wild-type miceSingle dose of disodium malonate (10 mg/kg/min) during reperfusionInfarct size after 24hReduced to 15.47% from 29.34% in controls[8]
Wild-type miceSingle dose of disodium malonate during reperfusionScar area after 28 daysReduced to 11.94% from 23.25% in controls[8]

Experimental Protocols

Protocol 1: Determination of Succinate Dehydrogenase Inhibition by this compound in Isolated Mitochondria

This protocol describes a colorimetric assay to measure the inhibitory effect of this compound on SDH activity in isolated mitochondria. The assay is based on the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCPIP), which changes color upon reduction.[9]

Materials:

  • Isolated mitochondria

  • SDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • Succinate solution (e.g., 1 M stock)

  • This compound solution (e.g., 1 M stock)

  • DCPIP solution (e.g., 2 mM stock)

  • Sodium azide (B81097) (to inhibit cytochrome c oxidase)[9]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600 nm[9][10]

Procedure:

  • Mitochondria Preparation: Isolate mitochondria from tissue or cells of interest using a standard differential centrifugation protocol. Determine the protein concentration of the mitochondrial suspension using a suitable method (e.g., Bradford or BCA assay).

  • Reaction Setup: In a 96-well plate, set up the following reactions in triplicate. The final volume for each reaction should be 200 µL.

    • Blank: 100 µL SDH Assay Buffer, 50 µL water.

    • Control (No Inhibitor): 50 µL mitochondrial suspension (adjust volume for desired protein concentration, e.g., 10-50 µg), varying concentrations of succinate (e.g., 0.1, 0.5, 1, 5, 10, 20 mM), and SDH Assay Buffer to a volume of 150 µL.

    • Inhibitor: 50 µL mitochondrial suspension, varying concentrations of succinate, a fixed concentration of this compound (e.g., 1, 5, or 10 mM), and SDH Assay Buffer to a volume of 150 µL.

  • Initiate Reaction: Add 50 µL of DCPIP solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 25°C and measure the decrease in absorbance at 600 nm every minute for 10-30 minutes.[10]

  • Data Analysis:

    • Calculate the rate of DCPIP reduction (ΔA600/min) for each condition.

    • Plot the reaction velocity (rate) against the succinate concentration for both the control and inhibitor-containing reactions.

    • Determine the Vmax and Km in the absence and presence of the inhibitor using a Michaelis-Menten plot or a Lineweaver-Burk plot. In competitive inhibition, Vmax remains unchanged while the apparent Km increases.

    • Calculate the percentage of inhibition for each malonate concentration at a fixed succinate concentration.

    • Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the malonate concentration.

Visualizations

Signaling Pathway: Malonate Inhibition of SDH in Ischemia-Reperfusion Injury

G Ischemia Ischemia Succinate_Accumulation Succinate Accumulation Ischemia->Succinate_Accumulation Reperfusion Reperfusion SDH_Oxidation Rapid Succinate Oxidation by SDH Reperfusion->SDH_Oxidation ROS_Production Mitochondrial ROS Production SDH_Oxidation->ROS_Production MPT_Pore MPT Pore Opening ROS_Production->MPT_Pore Cell_Death Cell Death / Infarction MPT_Pore->Cell_Death Malonate This compound Malonate->SDH_Oxidation Competitively Inhibits

Caption: Malonate inhibits SDH-driven ROS production during reperfusion.

Experimental Workflow: SDH Inhibition Assay

G Start Start Prepare_Reagents Prepare Reagents: Mitochondria, Buffers, Succinate, Malonate, DCPIP Start->Prepare_Reagents Setup_Reactions Set up Reactions in 96-well Plate (Control & Malonate Groups) Prepare_Reagents->Setup_Reactions Initiate_Reaction Initiate Reaction with DCPIP Setup_Reactions->Initiate_Reaction Measure_Absorbance Measure Absorbance (600 nm) Kinetically at 25°C Initiate_Reaction->Measure_Absorbance Analyze_Data Analyze Data: Calculate Rates, % Inhibition, Determine Km and Vmax Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining SDH inhibition by this compound.

Applications in Research and Drug Development

  • Studying Ischemia-Reperfusion Injury: Malonate and its ester prodrugs are valuable tools to investigate the role of SDH in mediating tissue damage following ischemia and reperfusion, particularly in the heart and kidney.[8][11][12] By inhibiting SDH at the onset of reperfusion, researchers can mitigate the burst of reactive oxygen species (ROS) that leads to cell death.[7]

  • Cancer Metabolism Research: As SDH is a key component of central carbon metabolism, its inhibition can be used to probe metabolic vulnerabilities in cancer cells.

  • Neurodegenerative Disease Models: SDH dysfunction has been implicated in neurodegenerative disorders like Huntington's disease. Malonate can be used to model and study the pathological consequences of SDH inhibition in neuronal cells.

  • Drug Screening and Development: The SDH inhibition assay described can be adapted for high-throughput screening of novel compounds that target SDH. Malonate serves as a reference competitive inhibitor in these screens.

Conclusion

This compound is a well-characterized, specific, and reversible competitive inhibitor of succinate dehydrogenase. Its utility in a wide range of research applications, from basic enzymology to preclinical models of disease, makes it an indispensable tool for scientists. The protocols and data presented here provide a framework for the effective use of this compound in studying the critical role of SDH in health and disease.

References

"selective saponification of diethyl malonate to potassium monoethyl malonate"

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Selective Saponification of Diethyl Malonate

Objective: To provide a detailed protocol for the selective saponification of diethyl malonate (DEM) to produce high-purity potassium monoethyl malonate (KEM), a critical intermediate in pharmaceutical synthesis.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Potassium monoethyl malonate (KEM) is a valuable precursor in the synthesis of various active pharmaceutical ingredients, notably those with a quinolone structure.[1][2][3] The synthesis of KEM is typically achieved through the selective saponification (hydrolysis) of one ester group of diethyl malonate (DEM) using potassium hydroxide (B78521) (KOH). A significant challenge in this process is controlling the reaction to prevent the formation of the undesired by-product, dipotassium (B57713) malonate (DKM), which can be difficult to separate and impacts the purity of the final product.[1][2] This document outlines an optimized protocol to achieve high selectivity and yield, ensuring the production of high-purity KEM suitable for pharmaceutical applications.

Principle of Selective Saponification

The core of the process is the partial hydrolysis of diethyl malonate. By carefully controlling stoichiometry and reaction conditions, one mole of potassium hydroxide reacts with one mole of diethyl malonate to yield potassium monoethyl malonate. The key to selectivity is using a significant molar excess of diethyl malonate relative to potassium hydroxide, which ensures the reaction mixture remains manageable as a suspension and minimizes the formation of the dipotassium salt.[1][2][4] Effective and vigorous mixing is crucial for the uniform distribution of the potassium hydroxide, leading to a rapid and selective reaction.[1][3]

The reaction proceeds as follows: C₂H₅OOC-CH₂-COOC₂H₅ (DEM) + KOH → KOOC-CH₂-COOC₂H₅ (KEM) + C₂H₅OH

Experimental Protocols

This section details two common protocols for the synthesis of potassium monoethyl malonate. Protocol A is optimized for high purity by using a significant excess of DEM, while Protocol B represents a more traditional approach with near-equimolar reactants.

Protocol A: High Purity Synthesis with Excess Diethyl Malonate

This method is designed to achieve a high-purity product with a very low content of dipotassium malonate (<1% by weight).[2][4]

Materials:

  • Diethyl malonate (DEM)

  • Potassium hydroxide (KOH), 91% purity

  • Ethanol (B145695) (98% or absolute)

  • Diethyl ether (for washing)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Ice bath

  • Vacuum filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, place 100.9 g (0.63 mol) of diethyl malonate dissolved in 500 ml of 98% ethanol.[1]

  • Reagent Preparation: Separately, dissolve 28.2 g of KOH (91% purity, ~0.46 mol) in 500 ml of 98% ethanol.[1]

  • Controlled Addition: Cool the diethyl malonate solution to 0°C using an ice bath. Begin vigorous stirring (e.g., 250 rpm) and add the potassium hydroxide solution dropwise from the dropping funnel over the course of 1 hour.[1] Maintaining a low temperature during addition is critical for selectivity.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional hour.[1] A white crystalline precipitate of potassium monoethyl malonate will form.

  • Product Isolation: Isolate the precipitated crystals by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold ethanol and then with diethyl ether to remove any unreacted diethyl malonate.[5] Dry the product under reduced pressure at room temperature.

Protocol B: Near-Equimolar Synthesis

This protocol uses a smaller excess of solvent and near-equimolar amounts of reactants. While efficient, it may require more careful control to avoid DKM formation.

Materials:

  • Diethyl malonate (DEM) (100 g, 0.625 mol)

  • Potassium hydroxide (KOH) (35 g, 0.624 mol)

  • Anhydrous Ethanol (800 ml total)

Equipment:

  • 2 L round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • Reaction Setup: Charge a 2 L round-bottom flask with 100 g (0.625 mol) of diethyl malonate and 400 ml of anhydrous ethanol.[5][6]

  • Reagent Preparation: Prepare a solution of 35 g (0.624 mol) of potassium hydroxide in 400 ml of anhydrous ethanol.[5][6]

  • Addition: While stirring the diethyl malonate solution at room temperature, slowly add the potassium hydroxide solution dropwise.[6][7]

  • Reaction: After the addition is complete, continue to stir the mixture overnight at room temperature.[6][7]

  • Crystallization: Heat the mixture to reflux and then allow it to cool slowly to room temperature to facilitate crystallization.[6][7] An initial crop of crystals can be isolated.

  • Isolation and Recovery: Collect the product by vacuum filtration. The filtrate can be concentrated (e.g., to ~500 ml) and cooled again to recover a second crop of crystals.[5][6][7]

  • Drying: Dry the combined product at room temperature.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes quantitative data from various experimental conditions to illustrate the impact of key parameters on yield and purity.

Molar Ratio (DEM:KOH)SolventTemperature (°C)Yield (%)Purity / NotesReference
>1.5Ethanol0°C to Room Temp-DKM content < 1% by weight[1][4]
1.5 - 12 (Preferred: 3-5)Ethanol< 80 (Preferred: 0-30)HighHigh product purity, manageable suspension[2][3]
~1:1 (0.625:0.624)EthanolRoom Temp92%Product isolated in two crops[6][7]
~1:1 (0.625:0.625)EthanolRoom Temp75-82%Product isolated after heating and cooling[5]
1.1:1 (Dimethyl Malonate)MethanolRoom Temp76%DKM content < 0.2% by weight[1][4]

Visualized Workflow and Logic

The following diagrams illustrate the experimental workflow for the selective saponification process and the logical relationship for achieving high selectivity.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_iso Phase 3: Isolation & Purification prep_dem Prepare DEM Solution (DEM in Ethanol) mix Charge Reactor with DEM Solution prep_dem->mix prep_koh Prepare KOH Solution (KOH in Ethanol) add Slowly Add KOH Solution prep_koh->add cool Cool to 0°C mix->cool cool->add react Stir at Room Temp (1 hour) add->react filter Vacuum Filtration react->filter wash Wash with Ethanol & Diethyl Ether filter->wash dry Dry Under Vacuum wash->dry product High-Purity KEM dry->product

Caption: Experimental workflow for high-purity KEM synthesis.

G title Key Factors for Selective Saponification ratio Molar Ratio (DEM:KOH > 1.5) selectivity High Selectivity ratio->selectivity temp Low Temperature (0-30°C) temp->selectivity mixing Effective Mixing mixing->selectivity purity High Purity KEM (<1% DKM) selectivity->purity

Caption: Logic diagram for achieving high product selectivity.

References

Application Notes and Protocols for Potassium Malonate in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of potassium malonate and its monoester derivatives as nucleophilic partners in palladium-catalyzed cross-coupling reactions. The protocols detailed below are based on established literature and are intended to serve as a practical guide for the synthesis of valuable organic molecules.

Application Notes

Introduction to Malonates in Palladium-Catalyzed Cross-Coupling

Malonate esters are versatile C2 synthons widely employed in organic synthesis for the construction of carbon-carbon bonds. In the realm of palladium-catalyzed cross-coupling reactions, they serve as soft carbon nucleophiles for the formation of α-aryl or α-allyl substituted products. While traditionally, dialkyl malonates are deprotonated in situ using a strong base, the use of pre-formed this compound salts, particularly potassium monoalkyl malonates, offers a convenient and alternative approach.

The primary applications of this compound derivatives in this context are:

  • Decarboxylative α-Arylation: Potassium monoalkyl malonates can undergo palladium-catalyzed cross-coupling with aryl halides, followed by in situ decarboxylation to yield valuable aryl acetic acid esters. This transformation is a powerful tool for the synthesis of precursors for pharmaceuticals and other biologically active molecules.[1]

  • Allylic Alkylation (Tsuji-Trost Reaction): Malonate anions, which can be generated from potassium salts, are excellent nucleophiles for the palladium-catalyzed allylic alkylation of a wide range of allylic electrophiles. This reaction is a cornerstone of modern organic synthesis for the stereoselective formation of C-C bonds.

Advantages of Using this compound Salts
  • Handling and Stoichiometry: Pre-formed salts can be easier to handle and weigh accurately compared to the in situ generation of enolates from liquid diesters and strong, moisture-sensitive bases.

  • Controlled Reactivity: The use of a monoester salt can prevent double alkylation/arylation, leading to higher selectivity for the mono-substituted product.

  • Decarboxylative Potential: Potassium monoalkyl malonates are ideal substrates for tandem cross-coupling/decarboxylation reactions, providing direct access to α-aryl acetic acid derivatives.[1]

Key Reaction Classes

This reaction provides a direct route to α-aryl acetic acid esters from aryl halides and potassium monoalkyl malonates. The reaction proceeds via a palladium-catalyzed cross-coupling followed by the loss of carbon dioxide.

  • General Reaction Scheme: Ar-X + KOOC-CH₂-COOR' ---(Pd catalyst, Ligand, Base)---> Ar-CH₂-COOR' + CO₂ + KX

This method is advantageous as it avoids the use of toxic carbon monoxide gas, which is often required in traditional carbonylation approaches to synthesize similar products.[1]

While not using pre-formed this compound, this highly related and common method utilizes potassium salts as bases to generate the malonate nucleophile in situ from a dialkyl malonate. This approach is widely applicable to a broad range of aryl bromides and chlorides.[2]

  • General Reaction Scheme: Ar-X + CH₂(COOR')₂ ---(Pd catalyst, Ligand, K-Base)---> Ar-CH(COOR')₂ + HX

Common potassium bases for this transformation include potassium phosphate (B84403) (K₃PO₄) and potassium carbonate (K₂CO₃).[2]

Potassium salts of malonate monoesters or the in situ generated enolates from dialkyl malonates with potassium bases can be used as nucleophiles in the Tsuji-Trost reaction. This reaction allows for the formation of a new C-C bond at the allylic position of an olefin.

  • General Reaction Scheme: Allyl-LG + ⁻CH(COOR')₂ (from K salt) ---(Pd catalyst, Ligand)---> Allyl-CH(COOR')₂ + LG⁻

Quantitative Data Summary

The following tables summarize quantitative data from representative palladium-catalyzed cross-coupling reactions involving malonate derivatives.

Table 1: Palladium-Catalyzed Decarboxylative α-Arylation of this compound Monoesters with Aryl Halides[1]

EntryAryl HalideR'Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotolueneEtPd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene (B28343)1101285
24-BromoanisoleEtPd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene1101292
34-ChlorobenzonitrileMePd₂(dba)₃ (1)XPhos (2)Cs₂CO₃Dioxane1202478
41-BromonaphthaleneEtPd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene1101288

Table 2: Palladium-Catalyzed α-Arylation of Dimethyl Malonate with Aryl Bromides using a Potassium Base[2]

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromoanisolePd₂(dba)₃ (2.5)tBu₃PHBF₄ (10)K₃PO₄Toluene702060
22-Bromobenzyl methyl etherPd₂(dba)₃ (2.5)tBu₃PHBF₄ (10)K₃PO₄Toluene702083
34-BromobenzonitrilePd₂(dba)₃ (2.5)tBu₃PHBF₄ (10)K₃PO₄Toluene702095
44-BromoacetophenonePd₂(dba)₃ (2.5)tBu₃PHBF₄ (10)K₃PO₄Toluene702091

Experimental Protocols

Protocol 1: Synthesis of Potassium Monoethyl Malonate

This protocol describes the preparation of potassium monoethyl malonate via selective saponification of diethyl malonate.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl malonate (1.0 eq) in anhydrous ethanol.

  • In a separate flask, prepare a solution of potassium hydroxide (1.0 eq) in anhydrous ethanol.

  • Slowly add the KOH solution to the diethyl malonate solution at room temperature with vigorous stirring.

  • Stir the reaction mixture overnight at room temperature. A white precipitate of potassium monoethyl malonate will form.

  • Heat the mixture to reflux and then allow it to cool slowly to room temperature.

  • Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain potassium monoethyl malonate.

Protocol 2: Palladium-Catalyzed Decarboxylative α-Arylation of Potassium Monoethyl Malonate with an Aryl Bromide

This protocol is a general procedure for the synthesis of ethyl arylacetates.

Materials:

  • Aryl bromide (1.0 eq)

  • Potassium monoethyl malonate (1.5 eq)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide, potassium monoethyl malonate, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C with stirring for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to afford the desired ethyl arylacetate.

Protocol 3: Palladium-Catalyzed α-Arylation of Dimethyl Malonate using Potassium Phosphate

This protocol describes the arylation of dimethyl malonate with an aryl bromide using a potassium base.[2]

Materials:

  • Aryl bromide (1.0 eq)

  • Dimethyl malonate (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)

  • Tri-tert-butylphosphonium tetrafluoroborate (B81430) (tBu₃PHBF₄, 10 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 eq)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃, tBu₃PHBF₄, and K₃PO₄ to a Schlenk tube.

  • Remove the tube from the glovebox and add the aryl bromide and dimethyl malonate under a counterflow of inert gas.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture at 70 °C with stirring for 20 hours.

  • After cooling to room temperature, dilute the mixture with diethyl ether and filter through a plug of silica gel, eluting with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the α-aryl malonate.

Visualizations

Palladium_Catalyzed_Decarboxylative_Arylation cluster_cat_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-X(L_n) Pd0->PdII_Aryl Oxidative Addition PdII_Malonate Ar-Pd(II)-Malonate(L_n) PdII_Aryl->PdII_Malonate Ligand Exchange Product_Complex [Ar-CH(COOR')₂-Pd(0)L_n] PdII_Malonate->Product_Complex Reductive Elimination Product_Complex->Pd0 Decarboxylation & Product Release Product α-Aryl Acetic Ester (Ar-CH₂COOR') Product_Complex->Product CO2 CO₂ Product_Complex->CO2 Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->PdII_Aryl K_Malonate This compound Monoester K_Malonate->PdII_Malonate

Caption: Catalytic cycle for the palladium-catalyzed decarboxylative α-arylation of a this compound monoester.

Tsuji_Trost_Reaction cluster_cat_cycle Catalytic Cycle Pd0 Pd(0)L_n Pi_Allyl_Pd π-Allyl-Pd(II) Complex Pd0->Pi_Allyl_Pd Oxidative Addition Product_Complex [Product-Pd(0)L_n] Pi_Allyl_Pd->Product_Complex Nucleophilic Attack Product_Complex->Pd0 Product Release Product Allylated Malonate Product_Complex->Product Allyl_Electrophile Allylic Electrophile (Allyl-LG) Allyl_Electrophile->Pi_Allyl_Pd Malonate_Nucleophile Malonate Anion (from K salt) Malonate_Nucleophile->Product_Complex

Caption: General catalytic cycle for the Tsuji-Trost allylic alkylation with a malonate nucleophile.

Experimental_Workflow start Start reagents Combine Aryl Halide, K-Malonate, Pd Catalyst, Ligand, and Base in a Schlenk Tube start->reagents inert_atm Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert_atm solvent Add Anhydrous Solvent inert_atm->solvent reaction Heat and Stir for Specified Time and Temperature solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolate Pure Product purification->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions with this compound.

References

Application Notes and Protocols: Alkylation of Potassium Malonate for C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the alkylation of potassium malonate, a key method for carbon-carbon (C-C) bond formation in organic synthesis. This reaction, a cornerstone of malonic ester synthesis, is widely utilized in the creation of complex molecules within the pharmaceutical and fine chemical industries.[1][2]

Introduction

The alkylation of malonic esters is a robust and versatile method for synthesizing substituted carboxylic acids.[1][2] The process typically involves the deprotonation of a malonic ester, such as diethyl malonate, to form a nucleophilic enolate, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide to form a new C-C bond.[3][4] The resulting alkylated malonic ester can then be hydrolyzed and decarboxylated to yield a substituted acetic acid.[2][5] Using potassium salts of malonic esters, such as ethyl this compound, offers a convenient and reactive nucleophile for this transformation. The high acidity of the α-hydrogens of the malonic ester (pKa ≈ 13) facilitates its conversion to the corresponding enolate with a moderately strong base.[1][5][6]

Reaction Mechanism and Workflow

The overall transformation can be broken down into several key steps: enolate formation, alkylation, and subsequent hydrolysis and decarboxylation.[1]

  • Enolate Formation: A base is used to deprotonate the α-carbon of the malonic ester, forming a resonance-stabilized enolate. While bases like sodium ethoxide are common, potassium hydroxide (B78521) or potassium carbonate can also be employed to generate the potassium enolate.[7][8]

  • Alkylation: The potassium enolate acts as a nucleophile and attacks an alkyl halide in an SN2 reaction, forming a mono-alkylated malonic ester.[3][6]

  • Optional Second Alkylation: The mono-alkylated product still possesses one acidic α-hydrogen and can be deprotonated and alkylated a second time to introduce a different alkyl group.[3][4]

  • Hydrolysis and Decarboxylation: The ester groups are hydrolyzed to carboxylic acids, typically under acidic or basic conditions.[5] The resulting β-dicarboxylic acid readily undergoes decarboxylation upon heating to yield the final carboxylic acid product.[6][9]

Experimental Workflow for Alkylation of this compound

G cluster_0 Enolate Preparation cluster_1 C-C Bond Formation cluster_2 Work-up & Product Formation A Diethyl Malonate C Ethyl this compound (Potassium Enolate) A->C Deprotonation B Potassium Hydroxide in Ethanol (B145695) B->C E Mono-alkylated Diethyl Malonate C->E SN2 Alkylation D Alkyl Halide (R-X) D->E G Substituted Malonic Acid E->G Ester Hydrolysis F Acidic Hydrolysis (e.g., aq. HCl) F->G I Substituted Acetic Acid (Final Product) G->I Decarboxylation H Heat H->I

Caption: General workflow for the alkylation of this compound.

Data Presentation

The success of the alkylation of this compound is dependent on several factors, including the choice of base, solvent, and alkylating agent.

Table 1: Comparison of Bases for Enolate Formation

BaseTypical SolventpKa of Conjugate AcidNotes
Potassium Hydroxide (KOH)Ethanol~15.7Used for the synthesis of ethyl this compound.[7]
Potassium Carbonate (K₂CO₃)Toluene, DMF~10.3Effective base, especially under phase-transfer catalysis conditions; also acts as a desiccant.[8]
Sodium Ethoxide (NaOEt)Ethanol~16Commonly used; the alkoxide should match the ester to avoid transesterification.[1][10]
Potassium t-butoxideTetrahydrofuran (THF)~19A stronger, non-nucleophilic base.[11]

Table 2: Suitability of Alkylating Agents (R-X)

Alkylating Agent ClassExamplesReactivityPotential Side Reactions
Methyl HalidesCH₃I, CH₃BrExcellent
Primary Alkyl HalidesCH₃CH₂Br, CH₃(CH₂)₃BrExcellent
Allylic & Benzylic HalidesAllyl-Br, Benzyl-BrExcellent
Secondary Alkyl Halides2-BromopropanePoorE2 elimination is a major competing reaction.[1][6]
Tertiary Alkyl Halidest-Butyl bromideUnreactiveE2 elimination is the exclusive pathway.[6][12]
Vinylic & Aryl HalidesVinyl bromide, BromobenzeneUnreactiveBackside attack for SN2 is sterically hindered.[6]

Experimental Protocols

Protocol 1: Synthesis of Ethyl this compound

This protocol is adapted from a known synthesis of ethyl this compound.[7]

Materials:

  • Diethyl malonate (0.625 mol)

  • Anhydrous ethanol (800 ml total)

  • Potassium hydroxide (0.624 mol)

  • 2 L round bottom flask

  • Magnetic stirrer

Procedure:

  • To a 2 L round bottom flask, add diethyl malonate (100 g, 0.625 mol) and 400 ml of anhydrous ethanol.

  • In a separate beaker, dissolve potassium hydroxide (35 g, 0.624 mol) in 400 ml of anhydrous ethanol.

  • Slowly add the potassium hydroxide solution dropwise to the diethyl malonate solution at room temperature with magnetic stirring.

  • After the addition is complete, continue stirring the reaction mixture overnight.

  • Heat the mixture to reflux and then allow it to cool slowly to room temperature to facilitate crystallization.

  • Isolate the product by vacuum filtration and wash with a small amount of cold ethanol.

  • The filtrate can be concentrated and cooled to obtain a second crop of crystals.

  • Combine the batches and dry under vacuum to yield ethyl this compound. A total yield of 92% has been reported for this procedure.[7]

Protocol 2: Mono-alkylation of Diethyl Malonate using Potassium Carbonate and a Phase-Transfer Catalyst

This protocol provides a general method for the mono-alkylation of diethyl malonate.

Materials:

  • Diethyl malonate

  • Primary alkyl halide (1.0 eq)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Phase-transfer catalyst (e.g., 18-crown-6 (B118740) or a tetraalkylammonium salt)

  • Anhydrous solvent (e.g., Toluene or DMF)

  • Stirring apparatus and heating mantle

Procedure:

  • In a round bottom flask equipped with a condenser and a magnetic stirrer, combine diethyl malonate, the alkyl halide, and anhydrous potassium carbonate in an anhydrous solvent.

  • Add a catalytic amount of the phase-transfer catalyst.

  • Heat the reaction mixture with vigorous stirring. The reaction temperature will depend on the solvent and alkyl halide used.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the potassium salts and wash the solid with the reaction solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain the mono-alkylated diethyl malonate.

Protocol 3: Hydrolysis and Decarboxylation of Alkylated Diethyl Malonate

Materials:

  • Alkylated diethyl malonate

  • Aqueous Hydrochloric Acid (e.g., 6 M HCl)

  • Heating mantle and condenser

Procedure:

  • Place the alkylated diethyl malonate in a round bottom flask.

  • Add an excess of aqueous hydrochloric acid.

  • Heat the mixture to reflux for several hours until the ester hydrolysis is complete (can be monitored by TLC).

  • Continue heating the reaction mixture to effect decarboxylation. The evolution of CO₂ gas should be observed.

  • After the gas evolution ceases, cool the reaction mixture to room temperature.

  • Extract the final carboxylic acid product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified carboxylic acid.

Logical Relationship of Malonic Ester Synthesis Steps

G Start Diethyl Malonate Enolate Potassium Enolate Start->Enolate Base (e.g., KOH) Monoalkylated Mono-alkylated Malonic Ester Enolate->Monoalkylated R1-X Dialkylated Di-alkylated Malonic Ester Enolate->Dialkylated R2-X Monoalkylated->Enolate Base Monoalkylated->Dialkylated 1. Base 2. R2-X Hydrolysis_mono Hydrolysis & Decarboxylation Monoalkylated->Hydrolysis_mono Hydrolysis_di Hydrolysis & Decarboxylation Dialkylated->Hydrolysis_di Product_mono Mono-substituted Acetic Acid Hydrolysis_mono->Product_mono Product_di Di-substituted Acetic Acid Hydrolysis_di->Product_di

Caption: Logical flow of the malonic ester synthesis.

Troubleshooting and Optimization

  • Dialkylation: A common side reaction is dialkylation, where the mono-alkylated product reacts further.[1] This can be minimized by using an excess of the malonic ester relative to the base and alkylating agent.[1] To achieve dialkylation intentionally, a second equivalent of base and a second alkylating agent are added after the initial mono-alkylation is complete.[10]

  • Elimination Reactions: As previously noted, secondary and tertiary alkyl halides are prone to E2 elimination, which competes with the desired SN2 reaction.[6] It is crucial to use methyl or primary alkyl halides for optimal results.

  • Transesterification: When using an alkoxide base, it is important that the alkyl group of the alkoxide matches the alkyl group of the ester to prevent transesterification.[10] For example, sodium ethoxide should be used with diethyl malonate.

  • Hydrolysis of Ester: The presence of water can lead to the hydrolysis of the ester groups, especially under basic conditions. Using anhydrous reagents and solvents is recommended. Potassium carbonate can be advantageous as it also acts as a desiccant.[8]

By carefully controlling the reaction conditions and the choice of reagents, the alkylation of this compound provides a powerful and reliable method for the synthesis of a wide array of carboxylic acids, making it an invaluable tool in drug discovery and development.

References

Application Notes and Protocols for Potassium Malonate in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed procedures for the safe handling, storage, and use of potassium malonate in a laboratory setting. The information is compiled to ensure user safety and proper experimental execution.

Safety and Handling

This compound and its derivatives, such as ethyl this compound, are generally considered to be of low toxicity. However, as with any chemical, appropriate safety precautions must be observed. The primary hazards are associated with its potential for skin and eye irritation.

Personal Protective Equipment (PPE)

When handling this compound powder or solutions, the following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles or glasses.[1][2]

  • Hand Protection: Use nitrile rubber gloves.[1] Inspect gloves for integrity before use.

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or where significant dust generation is possible, additional protective clothing may be necessary.

  • Respiratory Protection: In case of significant dust formation, a dust mask (e.g., N95) should be worn.[1]

Emergency First Aid Procedures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2]

  • In case of skin contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation occurs, seek medical attention.[2]

  • If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]

  • If swallowed: Do not induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek medical attention.[3]

Storage and Stability

Proper storage of this compound is crucial to maintain its integrity and prevent degradation.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5] The recommended storage temperature is below 30°C.

  • Hygroscopic Nature: this compound is hygroscopic and will absorb moisture from the air.[4] This can lead to clumping, though this may not necessarily indicate chemical degradation. For sensitive applications, it is advisable to store the compound in a desiccator.

  • Incompatible Materials: Keep away from strong oxidizing agents.[2]

  • Stability: this compound is stable under recommended storage conditions.[4] For long-term storage, a retest period of 2 to 5 years is common, after which the purity should be re-analyzed before use.

Data Presentation

The following table summarizes key quantitative data for this compound and its common derivative, ethyl this compound.

PropertyValueNotes and References
Chemical Formula C₃H₂K₂O₄ (Dithis compound)[6]
C₅H₇KO₄ (Ethyl this compound)
Molecular Weight 180.24 g/mol (Dithis compound)[6]
170.20 g/mol (Ethyl this compound)
Appearance White crystalline powder[1]
Melting Point >200°C (decomposes)For Ethyl this compound[1]
Solubility Soluble in water
Storage Temperature Below 30°C
Incompatibilities Strong oxidizing agents[2]

Experimental Protocols

This compound is a versatile reagent in organic synthesis, often used as a source of the malonate enolate for carbon-carbon bond formation. Below are two representative protocols.

Synthesis of Ethyl this compound

This protocol describes the partial saponification of diethyl malonate to yield ethyl this compound.

Materials:

  • Diethyl malonate

  • Potassium hydroxide (B78521) (KOH)

  • Anhydrous ethanol (B145695)

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl malonate (1 equivalent) in anhydrous ethanol.

  • In a separate beaker, prepare a solution of potassium hydroxide (1 equivalent) in anhydrous ethanol.

  • Slowly add the KOH solution to the diethyl malonate solution at room temperature using a dropping funnel over a period of about 1 hour with continuous stirring.

  • After the addition is complete, continue to stir the mixture overnight at room temperature.

  • Heat the reaction mixture to reflux, then allow it to cool slowly to room temperature to facilitate crystallization.

  • Collect the precipitated ethyl this compound by vacuum filtration.

  • The filtrate can be concentrated and cooled to obtain a second crop of crystals.

  • Dry the product under vacuum at room temperature.

Knoevenagel Condensation using this compound

This protocol outlines a general procedure for the Knoevenagel condensation between an aldehyde and this compound.

Materials:

  • This compound

  • An appropriate aldehyde

  • A suitable solvent (e.g., pyridine, ethanol with a catalytic amount of base)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, suspend this compound (1 equivalent) in the chosen solvent.

  • Add the aldehyde (1 equivalent) to the suspension.

  • If not using a basic solvent like pyridine, add a catalytic amount of a suitable base (e.g., piperidine).

  • Heat the reaction mixture to reflux with stirring for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The work-up procedure will vary depending on the solvent and the properties of the product. Typically, it involves acidification to precipitate the product, followed by filtration or extraction with an organic solvent.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

Safe Handling and Storage Workflow

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal A Assess Hazards (Read SDS) B Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) A->B C Weigh this compound in a Ventilated Area B->C D Perform Experiment C->D E Store in a Tightly Sealed Container D->E G Dispose of Waste According to Institutional Protocols D->G F Place in a Cool, Dry, Well-Ventilated Area E->F

Caption: Workflow for the safe handling and storage of this compound.

Knoevenagel Condensation Signaling Pathway

G Potassium_Malonate This compound Intermediate Intermediate Adduct Potassium_Malonate->Intermediate Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Base Base (e.g., Pyridine) Base->Intermediate Product α,β-Unsaturated Carboxylic Acid Intermediate->Product Dehydration (-H₂O)

Caption: Simplified reaction pathway for the Knoevenagel condensation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Potassium Malonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for potassium malonate synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving yields and troubleshooting common issues encountered during the synthesis of potassium monoethyl malonate and dipotassium (B57713) malonate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing potassium monoethyl malonate?

A1: The most common method for synthesizing potassium monoethyl malonate (KEM) is the selective saponification of diethyl malonate (DEM) with one molar equivalent of potassium hydroxide (B78521) (KOH). This reaction hydrolyzes one of the two ester groups.[1][2]

Q2: How can I favor the formation of potassium monoethyl malonate over dithis compound?

A2: To selectively produce the mono-potassium salt, it is crucial to use an excess of diethyl malonate relative to potassium hydroxide. A molar ratio of DEM to KOH of at least 1.5 is recommended, with ratios of 3:1 to 5:1 being particularly effective in achieving high purity and minimizing the formation of dithis compound.[1]

Q3: What is the main cause of low yields in potassium monoethyl malonate synthesis?

A3: Low yields can often be attributed to several factors, including the formation of dithis compound as a byproduct, incomplete reaction, or mechanical losses during product isolation. Inadequate mixing of the reactants can also lead to localized high concentrations of KOH, promoting the formation of the di-salt and thus reducing the yield of the desired mono-salt.[1][2] Another common issue is the use of impure reagents; it is recommended to use distilled diethyl malonate for best results.

Q4: How can I synthesize dithis compound with a high yield?

A4: To synthesize dithis compound, the goal is complete saponification of both ester groups of diethyl malonate. This is achieved by using at least two molar equivalents of potassium hydroxide for each equivalent of diethyl malonate. The reaction is typically carried out in an alcoholic solvent, and heating under reflux can help drive the reaction to completion.

Q5: What are common side reactions to be aware of?

A5: The primary side reaction in the synthesis of potassium monoethyl malonate is the further hydrolysis to dithis compound. Under harsh conditions, such as high temperatures in the presence of acid or base, decarboxylation of the malonic acid or its salts can occur, leading to the formation of acetate (B1210297) derivatives.

Q6: How can I monitor the progress of the reaction?

A6: The progress of the saponification reaction can be monitored by techniques such as Thin Layer Chromatography (TLC). The disappearance of the starting material (diethyl malonate) spot indicates the completion of the reaction.

Q7: What is a suitable solvent for this reaction?

A7: Anhydrous ethanol (B145695) is a commonly used solvent for the saponification of diethyl malonate with KOH.[3] The use of an alcoholic solvent helps to solubilize the potassium hydroxide.

Troubleshooting Guides

Low Yield of Potassium Monoethyl Malonate
Symptom Possible Cause Suggested Solution
Low yield with significant precipitate Formation of dithis compound.Use a molar excess of diethyl malonate (DEM to KOH ratio of 1.5:1 or higher). Ensure efficient and vigorous mixing to avoid localized high concentrations of KOH. Add the KOH solution dropwise to the DEM.[1]
Reaction does not go to completion Insufficient reaction time or temperature.Allow the reaction to stir overnight at room temperature.[3] Gentle heating to reflux can also be employed to ensure the reaction is complete.[3]
Low isolated yield after workup Product loss during filtration and washing.Minimize the volume of solvent used for washing the product. Use cold solvent to reduce the solubility of the product. To recover more product, the mother liquor can be concentrated to obtain a second crop of crystals.[3]
Inconsistent yields Impure starting materials.Use freshly distilled diethyl malonate. Ensure the potassium hydroxide is of high purity and has been properly stored to prevent carbonate formation.
Crystallization Issues
Symptom Possible Cause Suggested Solution
Product "oils out" instead of crystallizing Solution is too concentrated or cooled too quickly.Add a small amount of solvent to dissolve the oil, then allow for slower cooling. Scratching the inside of the flask with a glass rod can help induce crystallization.
Formation of very fine powder Rapid precipitation from a highly supersaturated solution.Decrease the rate of cooling. Consider using a different solvent system where the product has slightly lower solubility.
No crystals form The solution is not sufficiently saturated.Concentrate the solution by evaporating some of the solvent. Ensure the final concentration is appropriate for crystallization to occur upon cooling.

Quantitative Data

Table 1: Effect of Reactant Ratio and Mixing on Potassium Monoethyl Malonate (KEM) Yield

DEM:KOH Molar RatioAgitator Speed (rpm)Yield of KEM (% of theoretical)Dithis compound (DKM) Content (% by weight)
5.6 : 1.830085.50.3
2.1 : 1.85082.6>5
2 : 1.8 (dimethyl ester)5076<0.2

Data adapted from US Patent 6,580,004 B1.[1]

Experimental Protocols

Protocol 1: Synthesis of Potassium Monoethyl Malonate

This protocol is adapted from a procedure described in WO2012/25861.[3]

Materials:

  • Diethyl malonate (100g, 0.625 mol)

  • Anhydrous ethanol (800 ml)

  • Potassium hydroxide (35g, 0.624 mol)

  • 2L round bottom flask with magnetic stirrer

Procedure:

  • Add diethyl malonate and 400 ml of anhydrous ethanol to the round bottom flask and begin stirring.

  • In a separate beaker, dissolve the potassium hydroxide in 400 ml of anhydrous ethanol.

  • Slowly add the potassium hydroxide solution dropwise to the diethyl malonate solution at room temperature.

  • After the addition is complete, continue to stir the reaction mixture overnight.

  • Heat the mixture to reflux, then allow it to cool slowly to room temperature.

  • Isolate the first crop of crystals by vacuum filtration.

  • Concentrate the filtrate to approximately 500 ml and cool to room temperature to precipitate a second crop of crystals.

  • Combine the two batches of product and dry. The expected yield is approximately 97.7g (92%).[3]

Protocol 2: Synthesis of Dithis compound

Materials:

  • Diethyl malonate (1 mole)

  • Potassium hydroxide (2 moles)

  • Ethanol

Procedure:

  • Dissolve diethyl malonate in a suitable amount of ethanol in a round-bottom flask equipped with a reflux condenser and a stirrer.

  • In a separate flask, dissolve two molar equivalents of potassium hydroxide in ethanol.

  • Slowly add the potassium hydroxide solution to the diethyl malonate solution with stirring.

  • Heat the reaction mixture to reflux for several hours to ensure complete saponification of both ester groups.

  • Monitor the reaction by TLC until the diethyl malonate is no longer present.

  • After cooling, the dithis compound may precipitate. If not, the solvent can be removed under reduced pressure to induce crystallization.

  • The solid product is then collected by filtration, washed with a small amount of cold ethanol, and dried.

Protocol 3: Purity Analysis by Nonaqueous Titration

The purity of potassium monoethyl malonate can be determined by nonaqueous titration.

Materials:

  • Potassium monoethyl malonate sample

  • A suitable nonaqueous solvent (e.g., a mixture of toluene (B28343) and isopropanol)

  • A standardized solution of a strong acid in a nonaqueous solvent (e.g., perchloric acid in dioxane)

  • An appropriate indicator or a pH meter equipped for nonaqueous titrations.

Procedure:

  • Accurately weigh a sample of the potassium monoethyl malonate.

  • Dissolve the sample in the chosen nonaqueous solvent.

  • Titrate the solution with the standardized acidic titrant.

  • Determine the endpoint potentiometrically or with a visual indicator.

  • Calculate the purity of the sample based on the volume of titrant used.

Visualizations

experimental_workflow_kem cluster_reactants Reactant Preparation cluster_reaction Saponification Reaction cluster_workup Product Isolation DEM Diethyl Malonate in Ethanol ReactionVessel Reaction Vessel (Stirring, Room Temp) DEM->ReactionVessel KOH_sol KOH in Ethanol KOH_sol->ReactionVessel Slow, dropwise addition Reflux Heat to Reflux & Cool ReactionVessel->Reflux Stir overnight Filtration1 Vacuum Filtration (1st Crop) Reflux->Filtration1 Concentration Concentrate Filtrate Filtration1->Concentration Filtrate Drying Dry Product Filtration1->Drying Solid Filtration2 Vacuum Filtration (2nd Crop) Concentration->Filtration2 Filtration2->Drying Solid

Caption: Experimental workflow for the synthesis of potassium monoethyl malonate.

troubleshooting_low_yield Start Low Yield of This compound CheckPurity Check Purity of Precipitate Start->CheckPurity HighDKM High Dipotassium Malonate Content CheckPurity->HighDKM Yes LowDKM Low Dipotassium Malonate Content CheckPurity->LowDKM No ActionDKM Increase DEM:KOH Ratio Improve Mixing HighDKM->ActionDKM CheckReaction Check Reaction Completion (TLC) LowDKM->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete No Complete Complete Reaction CheckReaction->Complete Yes ActionReaction Increase Reaction Time or Temperature Incomplete->ActionReaction CheckWorkup Review Workup Procedure Complete->CheckWorkup Losses Product Loss During Filtration/Washing CheckWorkup->Losses Yes ActionWorkup Minimize Wash Solvent Concentrate Mother Liquor Losses->ActionWorkup

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

"troubleshooting side reactions in Knoevenagel condensation with potassium malonate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for side reactions and other common issues encountered during the Knoevenagel condensation when using potassium malonate.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound in a Knoevenagel condensation?

A1: The primary side reactions include:

  • Michael Addition: The Knoevenagel product, an α,β-unsaturated compound, can act as a Michael acceptor. A second molecule of the malonate enolate can then add to this product, leading to a 1,4-conjugate addition adduct.[1][2]

  • Decarboxylation: If the reaction conditions are harsh (e.g., high temperatures), the malonate salt or the resulting product may undergo decarboxylation, leading to the loss of a carboxyl group. This is particularly relevant in the Doebner modification of the reaction.[3][4]

  • Self-Condensation of the Carbonyl Compound: Aldehydes or ketones with α-hydrogens can undergo self-condensation (an aldol (B89426) reaction) under basic conditions.[4]

  • Hydrolysis: The presence of water and base can lead to the hydrolysis of ester groups if the product is an ester.

Q2: My reaction is not proceeding, or the yield is very low. What are the potential causes?

A2: Low or no yield can be attributed to several factors:

  • Poor Solubility: this compound is a salt and may have limited solubility in common organic solvents. This can lead to a heterogeneous reaction mixture and slow reaction rates.

  • Inappropriate Solvent: The choice of solvent is critical. Polar apathetic solvents like DMF or DMSO are often preferred as they can better dissolve the this compound and facilitate the reaction. Protic solvents like methanol (B129727) can sometimes hinder the reaction.

  • Insufficiently Reactive Carbonyl Compound: Ketones are generally less reactive than aldehydes in the Knoevenagel condensation. Steric hindrance on the carbonyl compound can also significantly reduce the reaction rate.

  • Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can promote side reactions.

  • Water in the Reaction Mixture: The Knoevenagel condensation produces water as a byproduct. If not removed, the accumulation of water can shift the equilibrium back towards the reactants.[5]

Q3: How can I minimize the formation of the Michael addition byproduct?

A3: To suppress the Michael addition side reaction, consider the following strategies:

  • Control Stoichiometry: Use a slight excess of the aldehyde or ketone relative to the this compound. This ensures that the malonate is consumed before it can react with the Knoevenagel product.

  • Slow Addition: Add the this compound slowly to the reaction mixture containing the carbonyl compound. This keeps the concentration of the malonate nucleophile low, disfavoring the subsequent Michael addition.

  • Lower Reaction Temperature: Michael additions are often more sensitive to temperature than the initial Knoevenagel condensation. Running the reaction at a lower temperature can help to minimize this side reaction.

  • Monitor Reaction Progress: Closely monitor the reaction using techniques like TLC or LC-MS. Stop the reaction as soon as the starting carbonyl compound is consumed to prevent the accumulation of the Michael adduct.

Q4: Is it better to use pre-formed this compound or generate it in situ from malonic acid and a potassium base?

A4: Both approaches have their pros and cons.

  • Pre-formed this compound: Using the pre-formed salt ensures accurate stoichiometry of the malonate nucleophile. However, it can present solubility challenges.

  • In situ Generation: Generating the this compound in situ from malonic acid and a base like potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH) is a common and often effective method. This approach can sometimes lead to better solubility and reactivity. However, it requires careful control of the amount of base added, as excess base can promote side reactions like the self-condensation of the carbonyl compound.

Troubleshooting Guides

Issue 1: Low or No Product Yield

This guide provides a step-by-step approach to troubleshooting poor reaction outcomes.

Troubleshooting Workflow for Low Yield

start Low or No Yield solubility Check Solubility of this compound start->solubility solvent Optimize Solvent System (e.g., DMF, DMSO) solubility->solvent Poor Solubility temp Increase Reaction Temperature Incrementally solubility->temp Good Solubility solvent->temp carbonyl Evaluate Carbonyl Reactivity (Aldehyde > Ketone) temp->carbonyl water Implement Water Removal (e.g., Dean-Stark Trap) carbonyl->water insitu Consider In Situ Generation of Malonate water->insitu end Improved Yield insitu->end

Caption: A logical workflow for troubleshooting low product yield.

Issue 2: Significant Formation of Michael Adduct

This guide outlines strategies to minimize the formation of the Michael addition byproduct.

Mitigation Strategy for Michael Addition

start High Michael Adduct Formation stoichiometry Adjust Stoichiometry (Excess Carbonyl) start->stoichiometry addition Slow Addition of this compound stoichiometry->addition temperature Lower Reaction Temperature addition->temperature monitoring Monitor Reaction Progress Closely (TLC/LC-MS) temperature->monitoring end Minimized Michael Adduct monitoring->end

Caption: Strategies to reduce the formation of the Michael addition side product.

Data Presentation

The following tables provide quantitative data on how different reaction parameters can influence the outcome of a Knoevenagel condensation. While specific data for pre-formed this compound is limited, the data for reactions using potassium-based catalysts and different solvents offer valuable insights.

Table 1: Effect of Solvent on Knoevenagel Condensation Yield

SolventTemperature (°C)TimeConversion (%)Selectivity (%)
TolueneRoom Temperature40 min99100
DMFRoom Temperature15 min99100
MethanolRoom Temperature30 min6681
AcetonitrileRoom Temperature15 min81100
DichloromethaneRoom Temperature15 min90100
Data adapted from a study on Knoevenagel condensation using a KOH-loaded hydrotalcite catalyst.[1]

Table 2: Comparison of Malonic Acid Derivatives in Knoevenagel Condensation

Malonic DerivativeAldehydeCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)
Diethyl MalonateBenzaldehydePiperidine (B6355638)BenzeneReflux (80)11-1871
Malonic AcidBenzaldehydePiperidine/Pyridine (B92270)PyridineReflux2-470-80
This table provides a general comparison; specific reaction conditions can significantly alter outcomes.[6][7]

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation with in situ Generated this compound

This protocol is based on the common Doebner modification, where the malonate salt is formed in the reaction mixture.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add malonic acid (1.2 equivalents) to pyridine (as solvent).

  • Aldehyde Addition: To the stirring solution, add the aldehyde (1.0 equivalent) portion-wise.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Reaction: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress by TLC. The reaction is often complete within 2-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add a 2M solution of hydrochloric acid to quench the reaction. If a precipitate forms, cool the mixture in an ice bath to maximize precipitation.

  • Isolation: Collect the solid product by filtration and wash with cold water. The product can be further purified by recrystallization if necessary.

Protocol 2: Minimizing Michael Addition by Controlled Addition

This protocol is designed to reduce the formation of the Michael addition byproduct.

  • Initial Setup: In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a reflux condenser, dissolve the aldehyde (1.1 equivalents) and a catalytic amount of a weak base (e.g., piperidine) in a suitable solvent (e.g., DMF).

  • Malonate Solution: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of the same solvent.

  • Slow Addition: Transfer the this compound solution to the dropping funnel and add it dropwise to the stirring aldehyde solution over a period of 1-2 hours.

  • Reaction: Maintain the reaction at the desired temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC.

  • Work-up and Isolation: Once the starting aldehyde is consumed, proceed with the work-up and isolation as described in Protocol 1.

Mandatory Visualizations

Reaction Mechanism: Knoevenagel Condensation

cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration K_Malonate This compound Enolate Malonate Enolate K_Malonate->Enolate Deprotonation Base Base (Catalyst) Aldehyde Aldehyde/Ketone Intermediate Alkoxide Intermediate Aldehyde->Intermediate Enolate_ref Malonate Enolate Enolate_ref->Aldehyde Nucleophilic Attack Intermediate_ref Alkoxide Intermediate Product α,β-Unsaturated Product Intermediate_ref->Product Elimination Water Water Knoevenagel_Product Knoevenagel Product (Michael Acceptor) Michael_Adduct Michael Addition Product (Side Product) Knoevenagel_Product->Michael_Adduct 1,4-Conjugate Addition Malonate_Enolate Malonate Enolate (Nucleophile) Malonate_Enolate->Knoevenagel_Product

References

"optimizing reaction conditions for malonic ester synthesis using potassium malonate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing potassium malonate in malonic ester synthesis. The following information is designed to help you optimize reaction conditions and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using this compound or its in-situ formation in malonic ester synthesis?

Using potassium salts in malonic ester synthesis can offer several advantages. Potassium bases, such as potassium hydroxide (B78521) or potassium carbonate, are often more soluble in organic solvents compared to their sodium counterparts, potentially leading to more efficient reactions. Potassium carbonate, in particular, is a milder base, which can sometimes offer better control over the reaction and minimize side reactions.

Q2: How do I prepare ethyl this compound?

Ethyl this compound can be prepared by the selective saponification of diethyl malonate with potassium hydroxide in ethanol (B145695). A general procedure involves dissolving potassium hydroxide in absolute ethanol and adding this solution to diethyl malonate, also in absolute ethanol. The potassium salt precipitates and can be collected by filtration.[1][2]

Q3: In which solvents is ethyl this compound soluble?

Ethyl this compound is a white solid that is soluble in water.[3][4] It also has good solubility in highly polar organic solvents like N,N-dimethylformamide (DMF) and some solubility in tetrahydrofuran (B95107) (THF).[3] It is generally insoluble in non-polar solvents like ether.[3]

Q4: My reaction is resulting in a low yield. What are the common causes?

Low yields in malonic ester synthesis can stem from several factors:

  • Incomplete enolate formation: The base may not be strong enough or may have degraded due to moisture. Ensure anhydrous conditions and use a sufficiently strong base to deprotonate the malonic ester.

  • Poor quality of reagents: Impurities in the malonic ester, alkyl halide, or solvent can lead to side reactions and lower yields. It is advisable to use purified reagents and anhydrous solvents.

  • Suboptimal reaction temperature: The alkylation step may require heating to proceed at a reasonable rate. However, excessively high temperatures can promote side reactions. Monitoring the reaction by TLC or GC-MS can help determine the optimal temperature.

  • Poor solubility of reactants: Ensure that all reactants, including the this compound salt, are adequately soluble in the chosen solvent. As mentioned, DMF or THF can be good choices for dissolving ethyl this compound.[3]

Q5: I am observing a significant amount of dialkylated product. How can I favor mono-alkylation?

The formation of dialkylated products is a common side reaction.[5] To promote mono-alkylation, consider the following strategies:

  • Use an excess of the malonic ester: Employing a slight excess of the malonic ester relative to the alkylating agent and base can increase the probability of the enolate of the starting material reacting over the enolate of the mono-alkylated product.[6]

  • Control the addition of the alkylating agent: Adding the alkylating agent slowly to the reaction mixture helps to maintain a low concentration of the electrophile, which can favor mono-alkylation.[6]

  • Choice of base: Using a milder base like potassium carbonate, sometimes in conjunction with a phase-transfer catalyst, can provide better control and reduce the extent of dialkylation.[6][7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no product formation 1. Inactive base (e.g., potassium hydroxide or carbonate degraded by moisture). 2. Insufficiently strong base for deprotonation. 3. Low quality or unreactive alkyl halide. 4. Poor solubility of this compound in the chosen solvent. 5. Reaction temperature is too low.1. Use freshly opened or properly stored base. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). 2. While potassium carbonate can be effective, for less reactive systems, a stronger base like potassium ethoxide or potassium hydride might be necessary. 3. Use a purified alkyl halide. The reactivity order is generally I > Br > Cl.[6] 4. Switch to a more polar aprotic solvent like DMF or THF to ensure the this compound is dissolved.[3] 5. Gradually increase the reaction temperature and monitor the progress by TLC or GC-MS. Refluxing may be necessary.
High percentage of dialkylated product 1. Stoichiometry favors dialkylation (excess alkylating agent or base). 2. Highly reactive alkylating agent. 3. Prolonged reaction time at elevated temperatures.1. Use a 1.1 to 1.5-fold excess of the malonic ester relative to the alkylating agent. 2. Add the alkylating agent dropwise to the reaction mixture to maintain its low concentration.[6] 3. Monitor the reaction closely and stop it once the mono-alkylated product is maximized. Consider using a milder base like potassium carbonate.[6][7]
Formation of side products from self-condensation (Claisen-type) 1. Presence of unreacted malonic ester starting material when the enolate is formed.This is less common with malonic esters due to the high acidity of the α-protons, but to minimize it, ensure the base is added to the malonic ester and deprotonation is complete before adding the alkylating agent.[8]
Hydrolysis of the ester during workup 1. Exposure to acidic or basic aqueous conditions, especially at elevated temperatures.Perform the aqueous workup at room temperature or below and minimize the time the product is in contact with acidic or basic solutions.
Incomplete decarboxylation 1. Insufficient heating time or temperature. 2. Incomplete hydrolysis of the diester prior to decarboxylation.1. Ensure the reaction is heated to a sufficiently high temperature (often >150 °C) for an adequate amount of time. Microwave-assisted decarboxylation can also be an effective and rapid alternative. 2. Ensure the saponification step has gone to completion before attempting decarboxylation. This can be checked by TLC or by the disappearance of the ester signal in IR spectroscopy.

Experimental Protocols

Protocol 1: Preparation of Ethyl this compound

This protocol is adapted from a procedure in Organic Syntheses.[1]

Materials:

  • Diethyl malonate (1.0 eq)

  • Potassium hydroxide (85% minimum assay, 0.9 eq)

  • Absolute ethanol

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser fitted with a drying tube, charge the diethyl malonate and a portion of the absolute ethanol.

  • In a separate flask, prepare a solution of potassium hydroxide in absolute ethanol.

  • With stirring, add the potassium hydroxide solution to the diethyl malonate solution at room temperature over a period of 1 hour.

  • After the addition is complete, continue stirring. A white precipitate of ethyl this compound will form.

  • Allow the mixture to stand overnight to ensure complete precipitation.

  • Filter the precipitate under suction, wash with a small amount of cold absolute ethanol, and then with ether.

  • Dry the collected solid under reduced pressure to obtain ethyl this compound.

Protocol 2: Alkylation of Ethyl this compound

Materials:

  • Ethyl this compound (1.0 eq)

  • Alkyl halide (1.0-1.1 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • In a dry, three-necked flask under an inert atmosphere, add the ethyl this compound and anhydrous DMF.

  • Stir the mixture until the salt is completely dissolved.

  • Add the alkyl halide dropwise to the solution at room temperature.

  • Heat the reaction mixture to a temperature between 50-80 °C and monitor the progress by TLC. The reaction time will vary depending on the reactivity of the alkyl halide.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 3: Saponification and Decarboxylation

This is a general procedure for the final steps of the synthesis.

Materials:

  • Alkylated malonic ester (1.0 eq)

  • Potassium hydroxide (2.5-3.0 eq)

  • Water

  • Concentrated hydrochloric acid

Procedure:

  • Saponification: In a round-bottom flask, dissolve the potassium hydroxide in water. Add the alkylated malonic ester to the hot potassium hydroxide solution. Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2. The dicarboxylic acid will often precipitate.

  • Decarboxylation: Collect the dicarboxylic acid by filtration if it precipitates, or extract it with an organic solvent. Heat the isolated dicarboxylic acid to 150-200 °C until the evolution of CO₂ ceases. Alternatively, the acidic aqueous mixture can be heated directly to effect decarboxylation.

  • Purification: The final carboxylic acid can be purified by distillation or recrystallization.

Data Presentation

Table 1: Solubility of Ethyl this compound

SolventSolubilityReference
WaterSoluble[3][4]
N,N-Dimethylformamide (DMF)Good[3]
Tetrahydrofuran (THF)Some[3]
MethanolSlightly Soluble[4]
EtherInsoluble[3]

Table 2: Typical Reaction Conditions for Alkylation of Malonic Esters

BaseSolventElectrophileTemperatureYield (%)Reference
Sodium EthoxideEthanolBenzyl chlorideReflux51-57[9]
Sodium EthoxideEthanolMethyl bromideBoiling point97[9]
Sodium HydroxideDMSOBenzyl chloride50-60 °C45[9]
Potassium CarbonateDioxaneAlkylating agent30-40 °C-[7]

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Visualizations

experimental_workflow cluster_0 Step 1: Saponification cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation start Diethyl Malonate + KOH in Ethanol precipitate Precipitation of Ethyl this compound start->precipitate filtration Filtration and Drying precipitate->filtration product1 Ethyl this compound filtration->product1 dissolve Dissolve in Anhydrous DMF product1->dissolve add_rx Add Alkyl Halide (R-X) and Heat dissolve->add_rx workup1 Aqueous Workup and Extraction add_rx->workup1 product2 Alkylated Malonic Ester workup1->product2 hydrolysis Saponification with KOH product2->hydrolysis acidify Acidification with HCl hydrolysis->acidify decarboxylate Heat to >150 °C acidify->decarboxylate product3 Final Carboxylic Acid decarboxylate->product3 troubleshooting_logic start Low Yield in Alkylation? check_base Is the base active and solvent anhydrous? start->check_base Yes check_solubility Is this compound soluble? check_base->check_solubility Yes solution_base Use fresh base and anhydrous solvent. check_base->solution_base No check_temp Is reaction temperature optimal? check_solubility->check_temp Yes solution_solubility Use polar aprotic solvent (e.g., DMF). check_solubility->solution_solubility No check_dialkylation High dialkylation observed? check_temp->check_dialkylation Yes solution_temp Monitor by TLC and adjust temperature. check_temp->solution_temp No solution_dialkylation Use excess malonate, add alkyl halide slowly. check_dialkylation->solution_dialkylation Yes success Improved Yield check_dialkylation->success No solution_base->start solution_solubility->start solution_temp->start solution_dialkylation->start

References

"preventing decomposition of potassium malonate during storage"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of potassium malonate to prevent its decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry place, away from moisture.[1] The container should be tightly sealed and, for optimal preservation, the atmosphere within the container should be inert.[2][3]

Q2: Why is controlling moisture so critical when storing this compound?

A2: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][4][5] The presence of moisture can lead to hydrolysis of the ester group, initiating decomposition of the compound.

Q3: What are the primary degradation pathways for this compound?

A3: The two main decomposition pathways for this compound are hydrolysis and decarboxylation.

  • Hydrolysis: In the presence of moisture, the ester group of this compound can hydrolyze, yielding malonic acid and ethanol. This reaction can be accelerated by acidic or basic conditions.

  • Decarboxylation: Malonic acid and its derivatives are susceptible to decarboxylation, especially when heated.[1] This process involves the loss of carbon dioxide (CO2) to form potassium acetate.

Q4: I suspect my this compound has decomposed. What are the signs?

A4: Visual signs of decomposition can include a change in the physical appearance of the powder, such as clumping or discoloration. A definitive assessment of purity requires analytical testing, such as High-Performance Liquid Chromatography (HPLC).

Q5: Can I still use this compound that shows signs of clumping?

A5: Clumping is an indication of moisture absorption. While the product may not be fully decomposed, its purity is compromised. It is highly recommended to test the purity of the material before use, as the presence of degradation products can adversely affect experimental outcomes.

Troubleshooting Guide

This guide provides a systematic approach to identifying and addressing potential decomposition of this compound.

Problem Possible Cause Recommended Action
Change in physical appearance (e.g., clumping, discoloration) Moisture absorption due to improper storage.1. Do not use the product directly in experiments. 2. Perform a purity analysis using the HPLC method outlined below. 3. If purity is below acceptable limits, procure a fresh batch. 4. Review and improve storage conditions to prevent future issues.
Inconsistent or unexpected experimental results Degradation of this compound leading to lower effective concentration or interfering byproducts.1. Verify the purity of the this compound stock using HPLC. 2. If decomposition is confirmed, replace the reagent. 3. Re-evaluate storage and handling procedures for all reagents.
Difficulty dissolving the compound Presence of insoluble degradation products or changes in crystallinity due to moisture.1. Test the solubility of a small sample in the intended solvent. 2. If solubility is an issue, it may indicate significant degradation. 3. Confirm purity with HPLC analysis.

Summary of Storage Recommendations

Parameter Recommendation Reason
Temperature CoolMinimizes the rate of potential thermal decomposition and decarboxylation.
Humidity Dry (low relative humidity)This compound is hygroscopic; moisture can lead to hydrolysis.[1][2][4][5]
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents oxidation and interaction with atmospheric moisture.[2]
Container Tightly sealedProtects from atmospheric moisture and contamination.[1][4]

Experimental Protocols

Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This method is adapted from a procedure for the analysis of a similar compound, potassium methyl malonate, and is suitable for determining the purity of potassium ethyl malonate and detecting potential degradation products.[2]

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% Phosphoric Acid

  • This compound sample

  • Reference standard of this compound (if available)

  • Volumetric flasks and pipettes

  • HPLC-grade water and acetonitrile

  • Phosphoric acid

2. Preparation of Solutions:

  • Mobile Phase Preparation: Prepare the mobile phases by adding 1 mL of phosphoric acid to 1 L of HPLC-grade water (Mobile Phase A) and 1 L of HPLC-grade acetonitrile (Mobile Phase B). Filter and degas the mobile phases before use.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with Mobile Phase A to obtain a concentration of 1 mg/mL.

  • Sample Solution Preparation: Prepare the this compound sample to be tested in the same manner as the standard solution.

3. HPLC Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient elution can be used for optimal separation. For example:

    • Start with 95% A and 5% B.

    • Linearly increase to 50% B over 10 minutes.

    • Hold at 50% B for 2 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

  • Column Temperature: 30 °C

4. Analysis:

  • Inject the standard solution to determine the retention time of pure this compound.

  • Inject the sample solution.

  • Analyze the resulting chromatogram for the presence of additional peaks, which may indicate impurities or degradation products. The peak area of this compound in the sample can be compared to the standard to quantify its purity.

Visualizations

DecompositionPathway Decomposition Pathways of this compound PotassiumMalonate This compound Hydrolysis Hydrolysis PotassiumMalonate->Hydrolysis + H₂O Decarboxylation Decarboxylation PotassiumMalonate->Decarboxylation + Heat Moisture Moisture (H₂O) Moisture->Hydrolysis Heat Heat (Δ) Heat->Decarboxylation MalonicAcid Malonic Acid + Ethanol Hydrolysis->MalonicAcid PotassiumAcetate Potassium Acetate + CO₂ Decarboxylation->PotassiumAcetate

Caption: Potential decomposition pathways for this compound.

TroubleshootingWorkflow Troubleshooting Workflow for Suspected Decomposition Start Suspicion of Decomposition (e.g., clumping, poor results) Visual Visual Inspection: Clumping or Discoloration? Start->Visual Purity Perform Purity Analysis (e.g., HPLC) Visual->Purity Yes CheckPurity Purity within Acceptable Limits? Visual->CheckPurity No Purity->CheckPurity Use Proceed with Use CheckPurity->Use Yes Discard Discard and Procure New Batch CheckPurity->Discard No Review Review Storage Conditions Discard->Review

Caption: A logical workflow for troubleshooting suspected this compound decomposition.

References

Technical Support Center: Purification of Crude Potassium Malonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of crude potassium malonate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurity in crude this compound, particularly when synthesized via saponification of diethyl malonate, is dipotassium (B57713) malonate (DKM).[1][2] Other potential impurities include unreacted starting materials such as diethyl malonate and potassium hydroxide, as well as residual solvents like ethanol (B145695).

Q2: What is the general strategy for purifying crude this compound?

A2: The primary purification strategy relies on the difference in solubility between this compound and its common impurities. Typically, potassium monoethyl malonate is less soluble in ethanol than the dipotassium salt and starting materials.[2][3] The purification process usually involves precipitation or crystallization from an ethanolic solution, followed by filtration and washing of the purified crystals.

Q3: Which solvents are recommended for washing the purified this compound crystals?

A3: Ethanol is a commonly used solvent for washing the crystals as it effectively removes the more soluble dithis compound and unreacted diethyl malonate without significantly dissolving the desired product.[2] Ether can also be used for washing the collected salt.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be determined using analytical techniques such as ion chromatography or high-performance liquid chromatography (HPLC).[1][2] These methods can effectively quantify the amount of dithis compound and other impurities.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Yield of Purified Product - Incomplete precipitation. - Product loss during filtration or washing. - Inefficient initial reaction.- Cool the solution in an ice bath to maximize precipitation. - Concentrate the mother liquor to recover additional product. - Ensure the washing solvent is cold to minimize product dissolution. - Optimize reaction conditions such as mixing and reaction time.[3]
High Levels of Dithis compound (DKM) Impurity - Incomplete selective saponification. - Inefficient washing of the product.- Recrystallize the crude product from ethanol. - Ensure thorough washing of the filter cake with cold ethanol. - In the synthesis, use a molar excess of diethyl malonate to potassium hydroxide.
Product is an Oil or Fails to Crystallize - Presence of excess water or other impurities. - Supersaturation of the solution.- Ensure the use of absolute or anhydrous ethanol. - Try seeding the solution with a small crystal of pure this compound. - Slowly cool the solution to encourage crystal formation.
Slow Filtration Rate - Very fine crystals clogging the filter paper.- Use a coarser filter paper or a sintered glass funnel. - Allow the crystals to grow larger by cooling the solution more slowly.

Experimental Protocols

Protocol 1: Purification of Crude Potassium Monoethyl Malonate by Precipitation and Washing

This protocol is based on the selective precipitation of potassium monoethyl malonate from an ethanolic solution.

Materials:

  • Crude potassium monoethyl malonate

  • Absolute ethanol

  • Diethyl ether

  • Beakers

  • Stirring rod

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

  • Vacuum source

Procedure:

  • Dissolution: In a beaker, suspend the crude potassium monoethyl malonate in a minimal amount of absolute ethanol at room temperature.

  • Stirring: Stir the suspension vigorously for 15-20 minutes to dissolve the more soluble impurities.

  • Filtration: Set up a Büchner funnel with filter paper and connect it to a vacuum flask.

  • Collection: Pour the suspension into the Büchner funnel and apply vacuum to collect the solid product.

  • Washing: Wash the collected solid on the filter with two small portions of cold absolute ethanol, followed by one portion of diethyl ether.

  • Drying: Allow the purified crystals to dry on the filter under vacuum. For complete drying, the product can be transferred to a vacuum oven at low heat.

Protocol 2: Recrystallization of Potassium Monoethyl Malonate

This protocol is suitable for samples with higher levels of impurities.

Materials:

  • Crude potassium monoethyl malonate

  • Absolute ethanol

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of absolute ethanol to the crude potassium monoethyl malonate.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more ethanol in small portions if necessary to achieve complete dissolution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Crystallization: Once the solution has reached room temperature, place it in an ice bath to induce further crystallization.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold absolute ethanol.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Solubility of Malonic Acid and Related Salts in Different Solvents

CompoundSolventTemperature (°C)Solubility ( g/100g solvent)
Malonic AcidWater2073.5
Malonic AcidEthanol2059.3
Potassium ChlorideWater2034.4
Potassium ChlorideEthanol200.35

Visualizations

Purification_Workflow crude Crude this compound dissolve Suspend in Ethanol crude->dissolve stir Stir Suspension dissolve->stir filter1 Vacuum Filtration stir->filter1 wash Wash with Cold Ethanol & Ether filter1->wash Solid impurities Impurities in Filtrate filter1->impurities Liquid dry Dry Purified Product wash->dry pure Pure this compound dry->pure

Caption: Workflow for the purification of crude this compound.

Troubleshooting_Tree start Low Yield? check_precipitation Incomplete Precipitation? start->check_precipitation Yes end_ok Yield Improved start->end_ok No check_washing Excessive Washing? check_precipitation->check_washing No solution_cool Cool solution in ice bath & concentrate mother liquor check_precipitation->solution_cool Yes solution_wash Use minimal cold solvent for washing check_washing->solution_wash Yes check_washing->end_ok No solution_cool->end_ok solution_wash->end_ok

Caption: Troubleshooting decision tree for low yield issues.

References

Navigating the Challenges of Potassium Malonate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing the hygroscopic properties of potassium malonate in experimental settings. Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure the accuracy and reproducibility of your results.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inaccurate mass measurements (drifting balance reading). Absorption of atmospheric moisture during weighing.[1][2]Use an analytical balance with a draft shield. Work quickly to minimize exposure time. For highly sensitive experiments, weigh the compound in a controlled environment, such as a glove box with low humidity.[3]
Clumping or caking of the solid this compound. Improper storage leading to significant water absorption.[4]Store this compound in a tightly sealed container with a desiccant.[4] If clumping has already occurred, the material may need to be dried under vacuum before use.[5]
Difficulty in achieving the desired concentration of solutions. The mass of the weighed this compound includes an unknown amount of water, leading to a lower actual concentration of the malonate salt.Determine the water content of your this compound sample using Karl Fischer titration before preparing solutions.[6][7] Adjust the mass of the this compound used based on its water content to achieve the target concentration.
Inconsistent reaction yields or kinetics. The presence of water from the hygroscopic this compound may be interfering with the reaction mechanism or acting as an unintended reactant.Dry the this compound under vacuum before use.[5] Ensure all solvents and other reagents are anhydrous.[8]
Visible degradation or discoloration of the this compound. Prolonged exposure to moisture and atmospheric contaminants may lead to chemical degradation.Discard the degraded material and use a fresh, properly stored batch of this compound for your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to minimize moisture absorption?

A1: this compound should be stored in a cool, dry place in a tightly sealed, airtight container.[4] For enhanced protection, store the container within a desiccator containing a suitable drying agent like silica (B1680970) gel or anhydrous calcium sulfate.

Q2: What is the most accurate way to weigh hygroscopic this compound?

A2: For the highest accuracy, weigh this compound in a controlled atmosphere with low humidity, such as a nitrogen-filled glove box.[3] If a glove box is unavailable, use a weighing boat on an analytical balance, and perform the measurement as quickly as possible to minimize air exposure. Taring the balance with the weighing boat and then quickly adding the this compound is a standard practice.

Q3: My this compound has formed clumps. Can I still use it?

A3: Clumped this compound has absorbed a significant amount of water, which will affect the accuracy of your experiments. It is recommended to dry the material under vacuum to remove the absorbed moisture before use.[5] After drying, it is advisable to determine the residual water content via Karl Fischer titration to ensure accuracy in subsequent experiments.[6]

Q4: How does the absorbed water in this compound affect my experiments?

A4: Absorbed water can have several detrimental effects:

  • Inaccurate Concentrations: The weighed mass will not be the true mass of the anhydrous salt, leading to solutions with lower than intended concentrations.

  • Reaction Interference: Water can act as a nucleophile, a proton source, or a solvent, potentially leading to side reactions, altered reaction kinetics, or degradation of other reagents.

  • Physical State Changes: The material can become difficult to handle and dispense accurately.[4]

Q5: What is the best method to determine the water content of my this compound sample?

A5: Karl Fischer titration is the gold standard for accurately determining the water content of chemical samples.[6][9] This method is highly specific to water and can provide precise measurements.

Experimental Protocols

Protocol 1: Weighing Hygroscopic this compound
  • Preparation: Ensure the analytical balance is calibrated and located in a draft-free area. Place a container of desiccant inside the weighing chamber if possible.

  • Tare: Place a clean, dry weighing boat on the balance pan and tare the balance.

  • Dispensing: Quickly and carefully transfer the desired amount of this compound to the weighing boat.

  • Measurement: Record the mass as soon as the balance reading stabilizes.

  • Transfer: Immediately transfer the weighed this compound to your reaction vessel or dissolution solvent.

  • Storage: Tightly reseal the this compound container immediately after use.

Protocol 2: Preparation of a Stock Solution of Known Concentration
  • Determine Water Content: Accurately determine the percentage of water (% w/w) in your batch of this compound using Karl Fischer titration.[6]

  • Calculate Adjusted Mass: Use the following formula to calculate the adjusted mass of hydrated this compound needed to achieve the desired concentration of the anhydrous salt:

    Adjusted Mass = (Desired Mass of Anhydrous this compound) / (1 - (% Water / 100))

  • Weighing: Following Protocol 1, accurately weigh the calculated adjusted mass of the hydrated this compound.

  • Dissolution: Quantitatively transfer the weighed this compound to a volumetric flask of the desired volume.

  • Dilution: Add a portion of the desired solvent, swirl to dissolve the solid, and then dilute to the calibration mark with the solvent.

  • Mixing: Cap the flask and invert several times to ensure a homogeneous solution.

Visualizations

Signaling Pathway: Competitive Inhibition of Succinate (B1194679) Dehydrogenase by Malonate

Malonate is a classic competitive inhibitor of the enzyme succinate dehydrogenase (SDH), a key component of both the citric acid cycle and the electron transport chain.[10][11] Due to its structural similarity to the natural substrate, succinate, malonate can bind to the active site of SDH but cannot be dehydrogenated.[12] This binding event blocks the conversion of succinate to fumarate, leading to a reduction in cellular respiration and an accumulation of succinate.[13][14]

Competitive inhibition of succinate dehydrogenase by this compound.
Experimental Workflow: Preparing an Accurate Solution of this compound

The following workflow outlines the critical steps to ensure the preparation of a this compound solution with a precise concentration, accounting for its hygroscopic nature.

Experimental_Workflow start Start kf_titration Determine Water Content (Karl Fischer Titration) start->kf_titration calculate_mass Calculate Adjusted Mass of Hydrated Salt kf_titration->calculate_mass weigh_salt Weigh Adjusted Mass (Hygroscopic Precautions) calculate_mass->weigh_salt dissolve Dissolve in Volumetric Flask weigh_salt->dissolve dilute Dilute to Volume dissolve->dilute mix Mix Thoroughly dilute->mix end Accurate Solution Prepared mix->end

Workflow for preparing an accurate this compound solution.

References

Technical Support Center: Dissolving Potassium Malonate in Non-Aqueous Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully dissolving potassium malonate and its common derivatives in non-aqueous solvents. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: In which non-aqueous solvents is this compound soluble?

A1: The solubility of this compound and its monoesters (e.g., ethyl this compound) is highly dependent on the polarity of the solvent. Generally, they are soluble in polar aprotic solvents and have some solubility in polar protic solvents. Ethyl this compound is known to be soluble in strongly polar organic solvents like N,N-dimethylformamide (DMF) and has some solubility in tetrahydrofuran (B95107) (THF)[1]. Methyl this compound is soluble in methanol[2].

Q2: Is this compound soluble in alcohols like ethanol (B145695)?

A2: Based on synthesis procedures, ethyl this compound can be precipitated from ethanol, which suggests its solubility is limited, especially at cooler temperatures[3][4][5]. It is often washed with ethanol during synthesis[6]. Therefore, while it may have some solubility, particularly when heated, it is not freely soluble.

Q3: What types of non-aqueous solvents are generally unsuitable for dissolving this compound?

A3: Non-polar solvents are generally poor choices for dissolving ionic compounds like this compound. For instance, ethyl this compound is reported to be insoluble in ether[1]. Synthesis protocols for potassium monomethyl malonate also use anhydrous diethyl ether for washing the precipitated salt, indicating a lack of solubility[7].

Q4: How does temperature affect the solubility of this compound in non-aqueous solvents?

A4: As with most solids, increasing the temperature will generally increase both the solubility and the rate of dissolution of this compound in non-aqueous solvents. If you are experiencing difficulty dissolving the salt, gentle heating with stirring can be an effective strategy. However, be cautious of potential solvent evaporation and the stability of your compound at elevated temperatures.

Q5: My this compound is hygroscopic. How does this affect dissolution?

A5: The hygroscopic nature of this compound means it can absorb moisture from the atmosphere. This absorbed water can influence its solubility characteristics in non-aqueous solvents. In some cases, the presence of a small amount of water can aid dissolution in polar solvents. However, for reactions that require anhydrous conditions, it is crucial to use a dry solvent and handle the this compound in a controlled environment (e.g., a glove box) to prevent water absorption.

Solubility Data Summary

The following table summarizes the qualitative solubility of this compound and its derivatives in various non-aqueous solvents based on available data.

CompoundSolventSolubilityReference
Ethyl this compoundN,N-Dimethylformamide (DMF)Soluble[1]
Ethyl this compoundTetrahydrofuran (THF)Some solubility[1]
Ethyl this compoundEthanolLimited solubility[3][4][5]
Ethyl this compoundEtherInsoluble[1]
Methyl this compoundMethanol (B129727)Soluble[2]
Methyl this compoundDiethyl EtherInsoluble[7]
This compound (general)WaterSoluble[8]

Troubleshooting Guides

Issue 1: this compound is Not Dissolving or Dissolving Very Slowly

  • Possible Cause 1: Insufficient Solvent Polarity. The solvent may not be polar enough to effectively solvate the potassium and malonate ions.

    • Troubleshooting Steps:

      • Switch to a More Polar Solvent: If your experimental conditions allow, try a more polar aprotic solvent such as DMF or DMSO.

      • Use a Co-Solvent: Adding a small amount of a highly polar co-solvent (e.g., DMSO) can sometimes enhance solubility in a less polar medium.

  • Possible Cause 2: Low Temperature. The dissolution process may be kinetically slow at room temperature.

    • Troubleshooting Steps:

      • Gentle Heating: Warm the mixture gently while stirring. Use a water bath or oil bath for controlled heating.

      • Monitor Temperature: Ensure the temperature does not exceed the boiling point of the solvent or the decomposition temperature of your compound.

  • Possible Cause 3: Insufficient Agitation. The solid may not be adequately dispersed in the solvent to allow for efficient dissolution.

    • Troubleshooting Steps:

      • Increase Stirring Speed: Use a magnetic stirrer and ensure the stir bar is creating a good vortex.

      • Mechanical Agitation: For larger volumes or more viscous solvents, consider using an overhead stirrer.

      • Sonication: Using an ultrasonic bath can help break up aggregates of the solid and accelerate dissolution.

Issue 2: The Solution is Cloudy or a Precipitate Has Formed

  • Possible Cause 1: Supersaturation. The solution may have been saturated at a higher temperature and then cooled, causing the this compound to precipitate out.

    • Troubleshooting Steps:

      • Re-heat the Solution: Gently warm the solution while stirring to redissolve the precipitate.

      • Maintain Temperature: If your experiment allows, maintain a slightly elevated temperature to keep the compound in solution.

      • Add More Solvent: If the concentration is not critical, adding more solvent will lower the concentration below the saturation point.

  • Possible Cause 2: Impurities. The this compound or the solvent may contain impurities that are insoluble.

    • Troubleshooting Steps:

      • Check Purity: Verify the purity of your this compound and the solvent.

      • Use High-Purity Solvents: Ensure you are using anhydrous, high-purity grade solvents.

      • Filtration: If the cloudiness is due to insoluble impurities, you can filter the solution through a syringe filter (e.g., 0.45 µm PTFE) to clarify it.

Experimental Protocols

Protocol 1: Dissolving Ethyl this compound in N,N-Dimethylformamide (DMF)

  • Materials and Equipment:

    • Ethyl this compound

    • Anhydrous N,N-dimethylformamide (DMF)

    • Glass vial or flask

    • Magnetic stirrer and stir bar

    • Spatula

    • Balance

  • Procedure:

    • Weigh the desired amount of ethyl this compound and add it to the glass vial or flask.

    • Add the calculated volume of anhydrous DMF to the vial.

    • Place the vial on the magnetic stirrer and begin stirring at a moderate speed to create a vortex.

    • If the solid does not dissolve completely at room temperature, gently warm the vial in a water bath to 40-50°C.

    • Continue stirring until all the solid has dissolved and the solution is clear.

    • Allow the solution to cool to room temperature before use, observing for any precipitation.

Protocol 2: Preparing a Saturated Solution of Methyl this compound in Methanol

  • Materials and Equipment:

    • Methyl this compound

    • Anhydrous methanol

    • Conical flask with a stopper

    • Magnetic stirrer and stir bar

    • Spatula

    • Balance

  • Procedure:

    • Add a known volume of anhydrous methanol to the conical flask.

    • Place the flask on a magnetic stirrer and begin stirring.

    • Gradually add small portions of methyl this compound to the stirring methanol.

    • Continue adding the solid until a small amount no longer dissolves, indicating that the solution is saturated.

    • Allow the solution to stir for an additional 30 minutes to ensure equilibrium is reached.

    • If a clear solution of a specific concentration is required, start with a known amount of methyl this compound and add methanol portion-wise while stirring and gently warming until it fully dissolves.

Visualizations

Below are diagrams illustrating key decision-making processes for working with this compound in non-aqueous solvents.

Solvent_Selection_Workflow start Start: Need to Dissolve This compound check_polarity Is a polar solvent acceptable for my reaction? start->check_polarity select_polar_aprotic Select a polar aprotic solvent (e.g., DMF, DMSO) check_polarity->select_polar_aprotic Yes select_polar_protic Consider a polar protic solvent (e.g., Methanol) (Note: Solubility may be limited) check_polarity->select_polar_protic Consider non_polar_unsuitable Non-polar solvents (e.g., Ether, Hexane) are generally unsuitable check_polarity->non_polar_unsuitable No test_solubility Perform a small-scale solubility test select_polar_aprotic->test_solubility select_polar_protic->test_solubility dissolved Dissolution Successful test_solubility->dissolved not_dissolved Dissolution Issues test_solubility->not_dissolved Troubleshooting_Dissolution start Start: Dissolution Problem check_agitation Is agitation sufficient? start->check_agitation increase_agitation Increase stirring speed or use sonication check_agitation->increase_agitation No check_temp Is the solution at room temperature? check_agitation->check_temp Yes increase_agitation->check_temp gentle_heating Gently warm the solution (e.g., 40-50°C) check_temp->gentle_heating Yes check_solvent Is the solvent polar enough? check_temp->check_solvent No gentle_heating->check_solvent change_solvent Switch to a more polar solvent (e.g., DMF, DMSO) check_solvent->change_solvent No check_purity Is the material and solvent pure? check_solvent->check_purity Yes fail Issue Persists: Consult further literature or technical support change_solvent->fail filter_solution Filter the solution to remove insoluble impurities check_purity->filter_solution No success Problem Resolved check_purity->success Yes filter_solution->success

References

Technical Support Center: Selective Saponification of Diethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the selective saponification of diethyl malonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the selective saponification of diethyl malonate?

A1: The primary challenge is achieving selective mono-saponification to yield the monoester (ethyl hydrogen malonate) without proceeding to the full saponification product (malonic acid) or inducing unwanted side reactions like decarboxylation. Since both ester groups are chemically equivalent, controlling the reaction to hydrolyze only one is a significant hurdle.

Q2: What are the main side products to watch out for during the saponification of diethyl malonate?

A2: The main side products are the dicarboxylic acid (malonic acid) from complete saponification and the decarboxylated product, which can be ethyl acetate (B1210297) if the monoester decarboxylates, or acetic acid if the diacid decarboxylates.[1][2] The tendency for decarboxylation increases with temperature and harsh reaction conditions.[3][4]

Q3: How can I monitor the progress of my saponification reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[5][6] A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) will show distinct spots for the starting diethyl malonate, the monoester product, and the dicarboxylic acid product, allowing for visualization of the reaction's progression. Samples can be taken from the reaction mixture at various time points, quenched, and analyzed.

Q4: My reaction is producing a mixture of monoester and diester. How can I improve the selectivity for the monoester?

A4: Improving selectivity for the monoester often involves careful control of reaction conditions. Using a stoichiometric amount (or a slight deficit) of the base is crucial.[7] Running the reaction at a low temperature (e.g., 0 °C) can also significantly enhance selectivity.[7] The choice of solvent system, such as a mixture of THF and water, has been shown to be effective in achieving high selectivity for mono-hydrolysis.[7][8]

Q5: I am observing significant decarboxylation of my product. What conditions can I use to minimize this?

A5: Decarboxylation is often promoted by heat and acidic or harsh basic conditions.[3][4] To minimize this, it is recommended to perform the saponification at low temperatures. Additionally, careful neutralization of the reaction mixture at low temperatures during workup is important. Vigorous hydrolysis with strong acids and high heat will lead to decarboxylation.[3][4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to no conversion of the starting diethyl malonate. 1. Inactive or insufficient base.2. Low reaction temperature.3. Poor solubility of reactants.1. Use a fresh, standardized solution of the base. Ensure at least one equivalent is used.2. While low temperature is good for selectivity, the reaction may need to be allowed to warm to room temperature or slightly above to proceed at a reasonable rate.3. Ensure a co-solvent like THF or ethanol (B145695) is used to aid solubility of the diethyl malonate in the aqueous base.
Formation of significant amounts of the dicarboxylic acid (over-saponification). 1. Excess of base used.2. Reaction time is too long.3. Reaction temperature is too high.1. Use 0.8-1.2 equivalents of aqueous KOH for better control.[7]2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed or the desired amount of monoester is formed.3. Maintain a low reaction temperature (e.g., 0 °C).[7]
The isolated product is the decarboxylated mono-acid. 1. The workup procedure involved excessive heating or strong acidic conditions.2. The substituted malonic acid is thermally unstable.[3][4]1. Perform the acidification step of the workup at low temperatures (ice bath) and use a milder acid if possible.2. If the product is inherently unstable, consider alternative, milder methods for ester cleavage.
Difficulty in isolating the monoester from the reaction mixture. 1. The reaction mixture is a complex mixture of starting material, monoester, and diester.2. The monoester is water-soluble.1. Optimize the reaction for higher selectivity. Purification can be achieved by careful column chromatography.[5]2. After acidification, saturate the aqueous layer with NaCl to decrease the polarity and extract the product with a more polar organic solvent like ethyl acetate.

Data Presentation

Table 1: Comparison of Reaction Conditions for Selective Mono-saponification of Diethyl Malonate

Base (Equivalents) Solvent Temperature (°C) Time (h) Yield of Monoester (%) Reference
KOH (1.0-1.2)THF/H₂O00.5 - 1High (up to >99%)[7][8]
NaOH (1.2)10% H₂O/Ethanol40Not Specified20-80%[9]
Aqueous Na₂CO₃ (excess)Not specifiedNot specifiedNot specified92% (for diethyl phenylmalonate)[7]
KOH (1.0)Absolute EthanolNot specified24Not specified (salt isolated)[10]
t-BuNH₂/LiBr (10/3)EtOH/H₂ORefluxVariesHigh[11]

Experimental Protocols

Protocol 1: Highly Selective Mono-saponification of Diethyl Malonate using KOH in THF/H₂O[7][8]
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl malonate (1.0 eq) in THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Slowly add a pre-cooled (0 °C) aqueous solution of KOH (1.0-1.2 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 30-60 minutes.

  • Work-up: Once the reaction is complete, carefully acidify the mixture to a pH of ~2-3 with cold (0 °C) dilute HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate or diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Protocol 2: Monitoring the Reaction by Thin Layer Chromatography (TLC)
  • Sample Preparation: Withdraw a small aliquot (a few drops) from the reaction mixture using a capillary tube. Quench the reaction by adding it to a small vial containing a dilute acid solution. Add a small amount of an organic solvent (e.g., ethyl acetate) and shake to extract the components.

  • TLC Plate: Spot the extracted organic layer onto a silica (B1680970) gel TLC plate. Also, spot the starting diethyl malonate as a reference.

  • Elution: Develop the TLC plate in a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • Visualization: Visualize the spots under a UV lamp (if the compounds are UV active) or by staining with a suitable agent (e.g., potassium permanganate (B83412) stain). The starting material (diethyl malonate) will have a higher Rf value than the more polar monoester product, which in turn will have a higher Rf than the highly polar dicarboxylic acid.

Visualizations

troubleshooting_workflow start Start: Selective Saponification of Diethyl Malonate check_conversion Check Conversion by TLC start->check_conversion low_conversion Problem: Low Conversion check_conversion->low_conversion Low/No good_conversion Good Conversion check_conversion->good_conversion Good troubleshoot_low_conversion Troubleshoot: - Check base activity/equivalents - Increase temperature slightly - Ensure good solubility low_conversion->troubleshoot_low_conversion troubleshoot_low_conversion->start Re-run Experiment check_selectivity Check Selectivity by TLC good_conversion->check_selectivity poor_selectivity Problem: Poor Selectivity (Di-acid formation) check_selectivity->poor_selectivity Poor good_selectivity Good Selectivity check_selectivity->good_selectivity Good troubleshoot_selectivity Troubleshoot: - Reduce base equivalents (0.8-1.0) - Lower reaction temperature (0°C) - Reduce reaction time poor_selectivity->troubleshoot_selectivity troubleshoot_selectivity->start Re-run Experiment check_decarboxylation Check for Decarboxylation (e.g., by NMR of crude product) good_selectivity->check_decarboxylation decarboxylation Problem: Decarboxylation check_decarboxylation->decarboxylation Yes no_decarboxylation Successful Mono-saponification check_decarboxylation->no_decarboxylation No troubleshoot_decarboxylation Troubleshoot: - Maintain low temperature throughout - Use mild acidic workup at 0°C decarboxylation->troubleshoot_decarboxylation troubleshoot_decarboxylation->start Re-run Experiment

Caption: Troubleshooting workflow for selective saponification.

reaction_pathway diethyl_malonate Diethyl Malonate monoester Ethyl Hydrogen Malonate (Desired Product) diethyl_malonate->monoester + OH⁻ (1 eq) Selective Saponification malonic_acid Malonic Acid (Di-acid) monoester->malonic_acid + OH⁻ Full Saponification decarboxylated_monoester Ethyl Acetate (Decarboxylation Product) monoester->decarboxylated_monoester Heat / H⁺ (Side Reaction) decarboxylated_diacid Acetic Acid (Decarboxylation Product) malonic_acid->decarboxylated_diacid Heat (Side Reaction)

Caption: Reaction pathways in diethyl malonate saponification.

References

"minimizing by-product formation in reactions with potassium malonate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing by-product formation in reactions involving potassium malonate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments.

Issue 1: Formation of Dipotassium (B57713) Malonate during Synthesis of Potassium Monoalkyl Malonate

  • Question: I am synthesizing potassium monoethyl malonate and observing a significant amount of dithis compound (DKM) as a by-product. How can I minimize its formation?

  • Answer: The formation of dithis compound is a common issue arising from the saponification of both ester groups. To favor the formation of the desired monoester salt, precise control over reaction conditions is crucial. A key strategy is to use an excess of the diethyl malonate (DEM) relative to potassium hydroxide (B78521) (KOH).[1] One patented process recommends a molar ratio of DEM to KOH of at least 1.5.[2] Effective mixing is also critical to ensure a localized excess of DEM where the KOH is introduced, thus preventing over-reaction.[1]

Issue 2: Significant Dialkylation in Malonic Ester Synthesis

  • Question: My malonic ester synthesis is yielding a large proportion of the dialkylated product instead of the desired mono-alkylated product. What can I do to improve selectivity?

  • Answer: Dialkylation occurs when the mono-alkylated product is deprotonated and reacts with another equivalent of the alkylating agent. To favor mono-alkylation, several strategies can be employed:

    • Stoichiometry Control: Use a slight excess of the malonic ester relative to the base and the alkylating agent. This increases the probability that the initial enolate formed is from the starting material.[3][4]

    • Base Selection: Use one equivalent of a suitable base. Sodium ethoxide in ethanol (B145695) is commonly used. It is important that the alkyl group of the alkoxide matches that of the malonic ester to prevent transesterification.[3]

    • Reaction Conditions: The reaction is typically performed by forming the enolate at room temperature and then adding it to a refluxing solution of the alkylating agent. This approach helps maintain a low concentration of the deprotonated ester at any given time, which minimizes side reactions.[5]

Issue 3: Self-Condensation of Carbonyl Compound in Knoevenagel Condensation

  • Question: I am observing by-products resulting from the self-condensation of my aldehyde/ketone starting material in a Knoevenagel condensation. How can this be prevented?

  • Answer: Self-condensation is a common side reaction, particularly when using strong bases. The Knoevenagel condensation is typically catalyzed by weak bases to avoid this issue.[6][7] Strategies to minimize self-condensation include:

    • Catalyst Choice: Employ a weak amine base such as piperidine (B6355638) or pyridine.[6][7]

    • Slow Addition: Add the carbonyl compound slowly to the mixture of the active methylene (B1212753) compound (this compound) and the catalyst. This keeps the concentration of the enolizable carbonyl compound low, thereby reducing the rate of self-condensation.[8][9]

    • Optimal Temperature: Lowering the reaction temperature can also help to slow down the self-condensation side reaction.[8]

Issue 4: Formation of Michael Addition By-products in Knoevenagel Condensation

  • Question: My Knoevenagel condensation is producing a significant amount of a Michael addition by-product. How can I suppress this side reaction?

  • Answer: The α,β-unsaturated product of the Knoevenagel condensation can sometimes react with another equivalent of the malonate enolate via a Michael addition. To minimize this:

    • Control Stoichiometry: Use a stoichiometry that does not favor an excess of the nucleophilic malonate at the end of the reaction.

    • Monitor Reaction Progress: Closely monitor the reaction using techniques like TLC. The reaction should be stopped once the starting materials are consumed to prevent the subsequent Michael addition.[8]

    • Temperature Control: Lowering the reaction temperature can help to reduce the rate of the Michael addition.[8]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the selective saponification of diethyl malonate to potassium monoethyl malonate?

A1: The reaction is advantageously carried out at temperatures below 80°C, with a preferred range of 0°C to 30°C. These conditions promote a rapid and selective partial saponification.[2]

Q2: How does the choice of base affect the malonic ester synthesis?

A2: The base should be strong enough to deprotonate the malonic ester but chosen carefully to avoid side reactions. It is crucial to match the alkoxide base to the ester's alkyl group (e.g., sodium ethoxide for diethyl malonate) to prevent transesterification.[3] While stronger bases like sodium hydride can be used, alkoxides are generally sufficient and more common.

Q3: Can water be used as a solvent for the Knoevenagel condensation?

A3: Yes, using water as a solvent is a viable and often "green" alternative. Several protocols have been developed for Knoevenagel condensations in aqueous media, which can be efficient and simplify product isolation, as the product may precipitate directly from the reaction mixture.[8]

Q4: What is the Doebner modification of the Knoevenagel condensation?

A4: The Doebner modification involves the reaction of an aldehyde or ketone with malonic acid in the presence of pyridine, often with a catalytic amount of piperidine. A key feature of this modification is that the initial condensation product can undergo decarboxylation in situ, particularly with heating, to yield an α,β-unsaturated carboxylic acid.[6][10]

Q5: How can I purify the product from a Knoevenagel condensation?

A5: The purification method depends on the product's properties. Common techniques include:

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent is often effective.[8]

  • Column Chromatography: This is a standard method for purifying liquid products or separating mixtures of solids.[8]

  • Acid-Base Extraction: If the product has acidic or basic functionalities, this can be used to separate it from neutral impurities.[8]

  • Filtration and Washing: In some cases, especially in aqueous media, the product may precipitate and can be isolated by simple filtration and washing.[8]

Data Presentation

Table 1: Influence of Reactant Stoichiometry on Dithis compound (DKM) Formation

Molar Ratio (DEM:KOH)Mixing ConditionsDKM Content (% by weight)Yield of KEM (%)
~1:1Inadequate<0.276
>1.5Intensive0.385.5
2.1 (mol DEM) to 1.8 (mol KOH)Inadequate (50 rpm)>582.6

Data sourced from patents describing the synthesis of potassium monoalkyl malonates.[1]

Table 2: Comparison of Catalysts in the Knoevenagel Condensation of Benzaldehyde and Malononitrile

CatalystSolventTemperature (°C)TimeYield (%)
PiperidineTolueneReflux-High
In/AlMC M-41Ethanol2525 min95
Basic-Meso-ZSM-5-5030 min-
[Bmim][OAc]WaterRoom TempminutesHigh
Boric AcidAqueous EthanolRoom Temp-High
CaO–MgOWaterRoom Temp10 min98
ZnOSolvent-freeRoom Temp6 h>95

This table presents a qualitative and quantitative comparison of different catalytic systems.[11][12]

Experimental Protocols

Protocol 1: Synthesis of Potassium Monoethyl Malonate with Minimized DKM Formation

  • Reaction Setup: In a flask equipped with a mechanical stirrer, add diethyl malonate (DEM).

  • Reagent Preparation: Prepare a solution of potassium hydroxide (KOH) in ethanol.

  • Addition: With intensive stirring, slowly add the KOH solution to the DEM. Maintain a molar ratio of DEM to KOH of at least 1.5:1.

  • Reaction: Continue stirring at a temperature between 15-20°C for approximately 2 hours.

  • Isolation: The precipitated potassium monoethyl malonate (KEM) is isolated by filtration.

  • Washing and Drying: Wash the solid with ethanol and dry under vacuum.

This protocol is adapted from a patented industrial process designed for high purity.[1]

Protocol 2: Knoevenagel Condensation with Minimized Self-Condensation

  • Reaction Setup: In a round-bottom flask, dissolve the active methylene compound (e.g., this compound) and a catalytic amount of a weak base (e.g., piperidine, ~0.1 equivalents) in a suitable solvent (e.g., ethanol).

  • Slow Addition: Add the aldehyde or ketone (1 equivalent) to the solution dropwise or in portions over a period of time while stirring.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and quench with a dilute acid solution (e.g., 2M HCl).

  • Isolation: If a precipitate forms, cool the mixture to maximize precipitation and collect the solid by filtration. Wash the product with cold water.

This is a general protocol to minimize the self-condensation of the carbonyl compound.[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant Prep Prepare Reactants (this compound, Carbonyl, Catalyst) Combine Combine Malonate and Catalyst Reactant Prep->Combine Slow Add Slowly Add Carbonyl Compound Combine->Slow Add Heat & Monitor Heat and Monitor (TLC) Slow Add->Heat & Monitor Quench Quench Reaction Heat & Monitor->Quench Isolate Isolate Crude Product (Filtration/Extraction) Quench->Isolate Purify Purify Product (Crystallization/Chromatography) Isolate->Purify

Workflow for Knoevenagel Condensation.

troubleshooting_dialkylation Start High Dialkylation Observed Check_Stoichiometry Check Stoichiometry: Is Malonate in Excess? Start->Check_Stoichiometry Adjust_Stoichiometry Increase Malonate Ratio Check_Stoichiometry->Adjust_Stoichiometry No Check_Base Check Base: Used >1 eq.? Check_Stoichiometry->Check_Base Yes Adjust_Stoichiometry->Check_Base Adjust_Base Use 1 eq. of Base Check_Base->Adjust_Base Yes Check_Temp Check Temperature: Too High? Check_Base->Check_Temp No Adjust_Base->Check_Temp Adjust_Temp Lower Reaction Temperature Check_Temp->Adjust_Temp Yes End Mono-alkylation Favored Check_Temp->End No Adjust_Temp->End

Troubleshooting Dialkylation.

byproducts_pathway Start This compound + Carbonyl Desired_Product Knoevenagel Product (α,β-unsaturated) Start->Desired_Product Weak Base Controlled Temp. Self_Condensation Self-Condensation Product Start->Self_Condensation Strong Base High Carbonyl Conc. Michael_Addition Michael Addition Product Desired_Product->Michael_Addition Excess Malonate Long Reaction Time

By-product Formation Pathways.

References

Technical Support Center: Scaling Up Reactions Involving Potassium Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of reactions involving potassium malonate and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is the potassium salt of malonic acid. It is a white, crystalline, hygroscopic solid.[1][2] While dipotassium (B57713) malonate is soluble in water, mono-potassium malonate salts, such as potassium methyl malonate and potassium ethyl malonate, are soluble in methanol (B129727) and slightly soluble in water.[1][2][3][4][5] These mono-ester salts are versatile intermediates in organic synthesis.

Q2: What are the primary applications of this compound in larger-scale synthesis?

This compound and its mono-ester derivatives are crucial reagents in several carbon-carbon bond-forming reactions that are scalable for industrial and pharmaceutical applications. These include:

  • Knoevenagel Condensation: A reaction between an active methylene (B1212753) compound (like a malonic ester) and a carbonyl compound (aldehyde or ketone) to form a C=C double bond.[6] This is a key step in the synthesis of various fine chemicals, polymers, and active pharmaceutical ingredients.

  • Michael Addition: The 1,4-conjugate addition of a nucleophile (the Michael donor, such as a malonate enolate) to an α,β-unsaturated carbonyl compound (the Michael acceptor). This reaction is widely used to create more complex molecules.

  • Malonic Ester Synthesis: A classic method for preparing substituted carboxylic acids. It involves the alkylation of a malonic ester followed by hydrolysis and decarboxylation.[7][8][9]

Q3: What are the main challenges when scaling up reactions with this compound?

Scaling up reactions involving this compound from the lab to pilot plant or industrial scale can present several challenges, including:

  • Solubility and Viscosity Issues: this compound and its derivatives can have limited solubility in some organic solvents, leading to heterogeneous reaction mixtures (slurries). As the scale increases, managing the viscosity of these slurries to ensure efficient mixing and heat transfer becomes critical.

  • Exotherm Control: The formation of the malonate enolate and subsequent alkylation or condensation reactions can be exothermic.[10] In large reactors with a lower surface-area-to-volume ratio, dissipating this heat effectively is crucial to prevent runaway reactions and the formation of byproducts.

  • Impurity Formation: The formation of impurities, such as dialkylated products or the dipotassium salt of malonic acid, can be more pronounced at a larger scale if reaction conditions are not carefully controlled.[11]

  • Product Isolation and Purification: Isolating and purifying the desired product from large volumes of reaction mixtures and potential byproducts can be challenging.

Troubleshooting Guides

Problem 1: Low Yield and/or Incomplete Conversion

Symptoms:

  • Reaction monitoring (e.g., by TLC, GC, or HPLC) shows a significant amount of starting material remaining even after extended reaction times.

  • The isolated yield of the desired product is significantly lower than expected from lab-scale experiments.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Insufficient Mixing/Mass Transfer In heterogeneous reactions, poor mixing can lead to localized areas of low reactant concentration. On a larger scale, the type of agitator, agitation speed, and baffle design are critical for ensuring good solid-liquid contact. Consider using a higher-torque overhead stirrer with an appropriate impeller design for viscous slurries.
Poor Solubility of this compound The solubility of this compound can be a limiting factor. Refer to the solubility data table below to select a more appropriate solvent or consider using a co-solvent to improve solubility. Gentle heating may also improve solubility, but this must be balanced against the risk of side reactions.
Base Inactivation or Insufficient Amount If using a base to generate the malonate enolate in situ, ensure it is fresh and anhydrous, as moisture can deactivate many bases.[3] On a larger scale, ensure that at least a stoichiometric amount of base is used and that it is dispersed effectively throughout the reaction mixture.
Incorrect Reaction Temperature Some reactions require a specific temperature to proceed at an optimal rate. If the temperature is too low, the reaction may be sluggish. If it's too high, side reactions or decomposition can occur. Use a temperature probe to monitor the internal reaction temperature and ensure it is maintained within the desired range.
Problem 2: Formation of Significant Byproducts (e.g., Dialkylation, Self-Condensation)

Symptoms:

  • Chromatographic analysis (GC, LC-MS) shows the presence of significant amounts of undesired products, such as dialkylated malonates or self-condensation products of the carbonyl compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Poor Control of Stoichiometry On a large scale, localized high concentrations of one reactant can promote side reactions. For mono-alkylation, consider adding the alkylating agent slowly and sub-surface to maintain a low instantaneous concentration.[12] Using a slight excess of the malonic ester can also help to minimize dialkylation.[12]
High Reaction Temperature Elevated temperatures can increase the rate of side reactions. Carefully control the reaction temperature and consider running the reaction at a lower temperature for a longer period.
Inappropriate Base or Base Concentration The choice and concentration of the base are crucial. For Knoevenagel condensations, a weak base is often preferred to avoid the self-condensation of aldehydes or ketones. For malonic ester alkylations, using a base with a cation that matches the ester's alcohol component (e.g., sodium ethoxide for ethyl esters) can prevent transesterification.[3]
Problem 3: Viscosity and Slurry Handling Issues

Symptoms:

  • The reaction mixture becomes a thick, difficult-to-stir slurry, leading to poor mixing and heat transfer.

  • Difficulty in transferring the reaction mixture or filtering the product.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
High Solids Concentration As the reaction progresses, the product may precipitate, increasing the solids content of the slurry. Consider starting with a more dilute reaction mixture. While this may increase the overall batch volume, it can significantly improve handling.
Particle Size and Morphology The size and shape of the solid particles can greatly influence the viscosity of the slurry. Controlled crystallization of the this compound starting material or the product can sometimes lead to more manageable slurries.
Solvent Choice The solvent can affect both the solubility of the reactants/products and the overall viscosity of the slurry. Experiment with different solvents or solvent mixtures on a small scale to find a system with better handling properties.
Problem 4: Exotherm and Heat Management Difficulties

Symptoms:

  • A rapid and difficult-to-control increase in the internal reaction temperature.

  • Evidence of product decomposition or increased byproduct formation.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Rapid Reagent Addition The rate of addition of a reactive reagent is a critical parameter for controlling the exotherm. On a large scale, the addition rate should be carefully controlled and monitored. Consider using a dosing pump for precise control.
Insufficient Cooling Capacity The cooling capacity of the reactor may not be sufficient to remove the heat generated by the reaction. Ensure the reactor's cooling jacket is operating efficiently and at the appropriate temperature. For highly exothermic reactions, consider using a "semi-batch" process where one reactant is added slowly to control the rate of heat generation.
High Reactant Concentration More concentrated reactions will generate more heat per unit volume. Running the reaction at a lower concentration can help to mitigate the exotherm, although this will increase the batch size.

Data Presentation

Solubility of this compound Derivatives

Quantitative solubility data for this compound and its simple mono-esters in common organic solvents is not widely available in comprehensive tables. The following provides a qualitative summary based on available information. It is highly recommended to determine solubility experimentally for the specific solvent system and temperature range of interest.

Compound Solvent Solubility Reference
Potassium Methyl MalonateMethanolSoluble[3][4]
Potassium Ethyl MalonateWaterSoluble[1][2]
Potassium Ethyl MalonateMethanolSlightly Soluble[1][5]
Potassium Ethyl MalonateWaterSlightly Soluble[5]
Dimethyl MalonateDMSO≥19 mg/mL[13]
Dimethyl MalonateEthanol (B145695)≥10.2 mg/mL[13]
Dimethyl MalonateWater≥12.6 mg/mL[13]
Potassium tert-butyl malonateDMSO2 mg/mL (with heating)[14]

Experimental Protocols

Protocol 1: Large-Scale Synthesis of Potassium Monoethyl Malonate

This protocol is adapted from a patented industrial process and emphasizes control of reactant ratios and mixing to minimize the formation of dithis compound.[8]

Materials:

Procedure:

  • Charge a suitable reactor with an excess of diethyl malonate (e.g., 3 to 5 molar equivalents relative to KOH).

  • Prepare a solution of potassium hydroxide in anhydrous ethanol.

  • With vigorous and efficient stirring, slowly add the ethanolic KOH solution to the diethyl malonate at a controlled temperature (e.g., 15-20 °C). The rate of addition should be controlled to manage any exotherm.

  • The product, potassium monoethyl malonate, will precipitate as a solid, forming a slurry.

  • After the addition is complete, continue stirring for a short period to ensure the reaction goes to completion.

  • Isolate the solid product by filtration (e.g., using a filter press or centrifuge on an industrial scale).

  • Wash the filter cake with ethanol to remove excess diethyl malonate and other impurities.

  • Dry the product under vacuum.

Protocol 2: Scaled-Up Knoevenagel Condensation for Cinnamic Acid Synthesis

This protocol describes a classic Knoevenagel-Doebner synthesis of cinnamic acid.[1]

Materials:

Procedure:

  • In a reactor equipped with a reflux condenser and overhead stirrer, dissolve malonic acid in pyridine.

  • Add freshly distilled benzaldehyde (1.0 equivalent) to the solution.

  • Add a catalytic amount of piperidine (e.g., 0.05 equivalents).

  • Heat the reaction mixture to a gentle reflux and stir for 2-8 hours. The evolution of CO₂ gas indicates the reaction is proceeding. Monitor the disappearance of benzaldehyde by a suitable analytical method (e.g., TLC or HPLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the cinnamic acid.

  • Collect the solid product by vacuum filtration.

  • Wash the crystals with cold water to remove pyridine hydrochloride.

  • Dry the crude product. For higher purity, the cinnamic acid can be recrystallized from a suitable solvent, such as an ethanol/water mixture.

Mandatory Visualizations

Troubleshooting_Workflow start Low Yield / Incomplete Reaction check_mixing 1. Assess Mixing Efficiency start->check_mixing check_solubility 2. Evaluate Reactant Solubility check_mixing->check_solubility Mixing is adequate solution Improved Yield & Conversion check_mixing->solution Improve agitation check_base 3. Verify Base Activity & Stoichiometry check_solubility->check_base Solubility is sufficient check_solubility->solution Change solvent / co-solvent check_temp 4. Optimize Reaction Temperature check_base->check_temp Base is active & sufficient check_base->solution Use fresh, anhydrous base check_temp->solution Adjust temperature

Caption: Troubleshooting workflow for low reaction yield.

Exotherm_Control_Strategy start High Exotherm Observed control_addition 1. Reduce Reagent Addition Rate start->control_addition check_cooling 2. Verify Reactor Cooling Capacity control_addition->check_cooling Exotherm still high safe_process Controlled & Safe Reaction control_addition->safe_process Exotherm controlled dilute_reaction 3. Decrease Reactant Concentration check_cooling->dilute_reaction Cooling is maximized check_cooling->safe_process Improve cooling efficiency dilute_reaction->safe_process Reaction diluted

Caption: Strategy for managing reaction exotherms.

PAT_for_Reaction_Monitoring reaction Large-Scale Reaction Vessel probe In-situ PAT Probe (e.g., FTIR, Raman) reaction->probe data_acquisition Real-time Spectral Data Acquisition probe->data_acquisition chemometrics Chemometric Analysis (Multivariate Data Analysis) data_acquisition->chemometrics process_control Process Control System chemometrics->process_control output Real-time Monitoring of: - Reactant Concentration - Product Formation - Impurity Levels chemometrics->output process_control->reaction Feedback Control (e.g., adjust temp, addition rate)

Caption: Process Analytical Technology (PAT) workflow for real-time reaction monitoring.

References

"effect of pH on the stability of potassium malonate solutions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of potassium malonate solutions, particularly concerning the effects of pH. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected change in solution pH over time, typically an increase. Degradation of malonate via decarboxylation, consuming protons and forming acetate (B1210297) and CO2. This is more pronounced at acidic pH.Prepare fresh solutions before use, especially for pH-sensitive experiments. Store solutions at recommended conditions (see FAQ). If a stable pH is critical, consider using a suitable buffer system, but validate for any interference with your experiment.
Gas evolution (bubbling) observed in the solution. Formation of carbon dioxide (CO2) gas as a byproduct of malonate decarboxylation. This process is accelerated by acidic conditions and higher temperatures.Avoid storing solutions at elevated temperatures. If heating is required for your experiment, be aware that degradation will be faster. Perform such steps in a well-ventilated area.
Reduced potency or inconsistent results in enzymatic assays (e.g., succinate (B1194679) dehydrogenase inhibition). Degradation of the active malonate species. The concentration of the inhibitor may be lower than expected.Quantify the malonate concentration using a stability-indicating method like HPLC before use in critical applications. Prepare fresh solutions for each experiment.
Precipitate formation in the solution. If using a buffer, the buffer salts may be incompatible with this compound or other components in the solution, especially at different temperatures.Ensure all components are soluble under the experimental conditions. If a precipitate forms upon cooling, it may be necessary to prepare the solution at the temperature of use.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is decarboxylation. In this reaction, the malonate ion loses a molecule of carbon dioxide (CO2) to form acetate. This process is influenced by pH and temperature.

Q2: How does pH affect the stability of this compound solutions?

A2: The stability of malonate is significantly dependent on pH. The rate of decarboxylation is fastest in acidic conditions and decreases as the pH becomes more alkaline. The fully protonated malonic acid degrades more rapidly than the singly charged malonate ion (malonate(-1)), which in turn degrades faster than the doubly charged malonate ion (malonate(-2)).[1][2] Therefore, for maximum stability, solutions should be kept at a neutral to slightly alkaline pH.

Q3: What are the recommended storage conditions for this compound solutions?

A3: To minimize degradation, this compound solutions should be stored in tightly sealed containers in a cool, dry place. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, consider preparing fresh solutions as needed. Avoid acidic conditions and exposure to high temperatures.

Q4: Can I heat a this compound solution to aid dissolution?

A4: While gentle warming can aid dissolution, prolonged heating, especially at acidic pH, will accelerate the decarboxylation of malonate. If heating is necessary, use the lowest effective temperature for the shortest possible duration.

Q5: How can I determine the stability of my this compound solution?

A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), can be used to quantify the concentration of this compound and detect the presence of its primary degradant, acetate.[3][4] A forced degradation study can also be performed to understand the stability of your specific formulation.

Quantitative Data on Stability

The following table summarizes the relative stability of malonate species at different pH values based on decarboxylation kinetics. Note that degradation is significantly accelerated at elevated temperatures.

Species Predominant pH Range Relative Stability Primary Degradation Product
Malonic Acid (H₂A)< 2LowAcetic Acid + CO₂
Monobasic Malonate (HA⁻)3 - 5ModerateAcetate + CO₂
Dibasic Malonate (A²⁻)> 6HighAcetate + CO₂

This table illustrates the general trend of stability. Actual degradation rates are dependent on temperature, concentration, and solution matrix.

Experimental Protocols

Protocol: Forced Degradation Study of this compound Solution

This protocol outlines a typical forced degradation study to assess the stability of a this compound solution under various stress conditions, as recommended by ICH guidelines.[5][6][7]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in purified water.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 0.1 M HCl.

    • Incubate at 60°C for 48 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with water.

  • Base Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 0.1 M NaOH.

    • Incubate at 60°C for 48 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M HCl.

    • Dilute to a final concentration of 0.1 mg/mL with water.

  • Oxidative Degradation:

    • To 5 mL of the stock solution, add 5 mL of 3% hydrogen peroxide.

    • Store at room temperature for 48 hours, protected from light.

    • Dilute to a final concentration of 0.1 mg/mL with water.

  • Thermal Degradation:

    • Keep 10 mL of the stock solution in a hot air oven at 80°C for 72 hours.

    • Cool to room temperature.

    • Dilute to a final concentration of 0.1 mg/mL with water.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Protocol: Stability-Indicating HPLC Method

This is a general method that can be adapted for the analysis of this compound.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer, pH adjusted to 6.8) and a polar organic solvent like acetonitrile (B52724) or methanol.[3][4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a suitable wavelength (e.g., 210 nm).

  • Injection Volume: 20 µL.

  • Quantification: The peak area of malonate is used to determine its concentration against a standard curve. The appearance of new peaks (e.g., acetate) indicates degradation.

Visualizations

DegradationPathway cluster_acid Acidic Conditions (Faster) cluster_alkaline Neutral/Alkaline Conditions (Slower) Malonic_Acid Malonic Acid Acetic_Acid Acetic Acid Malonic_Acid->Acetic_Acid Decarboxylation CO2_acid CO2 Malonic_Acid->CO2_acid Malonate_Ion Malonate Ion Acetate_Ion Acetate Ion Malonate_Ion->Acetate_Ion Decarboxylation CO2_alkaline CO2 Malonate_Ion->CO2_alkaline

Caption: pH-dependent decarboxylation pathway of malonate.

ExperimentalWorkflow prep Prepare 1 mg/mL This compound Stock stress Apply Stress Conditions prep->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress->base oxid Oxidation (3% H2O2, RT) stress->oxid thermal Thermal (80°C) stress->thermal analysis HPLC Analysis acid->analysis base->analysis oxid->analysis thermal->analysis data Data Interpretation: - Quantify Malonate - Identify Degradants - Assess Stability analysis->data

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Troubleshooting Poor Solubility of Potassium Malonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of potassium malonate and its derivatives in reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound and its monoesters?

A1: Dipotassium (B57713) malonate is a salt that is highly soluble in water but has low solubility in most organic solvents due to its ionic nature. Monoesters of this compound, such as ethyl this compound, are also soluble in water and show slight solubility in polar protic solvents like methanol (B129727) and ethanol (B145695). Their solubility is limited in many common organic reaction solvents. For instance, the synthesis of ethyl this compound often concludes with its precipitation from ethanol upon cooling.

Q2: Why is my this compound not dissolving in the reaction solvent?

A2: The low solubility of this compound in many organic solvents is a primary reason for dissolution problems. Factors that can exacerbate this issue include:

  • Solvent Polarity: this compound, being a salt, dissolves best in polar solvents. Its solubility will be significantly lower in non-polar or weakly polar organic solvents.

  • Temperature: While heating can increase the solubility of most salts, the effect may be limited for this compound in non-polar organic solvents.

  • Common Ion Effect: The presence of other potassium salts in the reaction mixture can suppress the dissolution of this compound.

  • pH of the medium: The protonation state of the malonate is pH-dependent, which can influence its solubility.

Q3: Can I use a co-solvent to improve the solubility of this compound?

A3: Yes, using a polar co-solvent can be an effective strategy. Adding a small amount of a polar solvent in which this compound is more soluble, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to your primary reaction solvent can significantly enhance its concentration in the solution. However, it is crucial to ensure that the co-solvent does not interfere with your reaction chemistry.

Q4: How does pH affect the solubility of this compound?

A4: The solubility of this compound can be influenced by the pH of the reaction mixture. Malonic acid is a dicarboxylic acid with pKa values of approximately 2.85 and 5.70. In acidic conditions (pH < pKa1), the malonate dianion will be protonated to form monothis compound or malonic acid, which have different solubility profiles. In strongly basic conditions, the dipotassium salt is expected to be the predominant species. Maintaining a stable and appropriate pH is important for consistent solubility.

Troubleshooting Guides

Issue 1: this compound Precipitates During Reaction

Symptoms:

  • The reaction mixture becomes a thick, difficult-to-stir slurry.

  • The solid this compound does not appear to be consumed as the reaction progresses.

  • Low reaction yield or incomplete conversion of starting materials.

Troubleshooting Workflow:

start Precipitation Observed check_solvent Is the solvent sufficiently polar? start->check_solvent add_cosolvent Consider adding a polar aprotic co-solvent (e.g., DMF, DMSO). check_solvent->add_cosolvent No increase_temp Can the reaction temperature be safely increased? check_solvent->increase_temp Yes end_soluble Issue Resolved: Homogeneous Solution add_cosolvent->end_soluble heat_reaction Increase temperature and monitor for dissolution. increase_temp->heat_reaction Yes use_ptc Is a heterogeneous reaction feasible? increase_temp->use_ptc No heat_reaction->end_soluble implement_ptc Implement a Phase-Transfer Catalyst (PTC). use_ptc->implement_ptc Yes check_agitation Is agitation sufficient? use_ptc->check_agitation No end_heterogeneous Issue Resolved: Successful Heterogeneous Reaction implement_ptc->end_heterogeneous improve_stirring Improve mechanical stirring. check_agitation->improve_stirring improve_stirring->end_heterogeneous

Caption: Troubleshooting workflow for this compound precipitation.

Issue 2: Low Reactivity in a Heterogeneous Mixture

Symptoms:

  • The reaction stalls despite the presence of all reagents.

  • The reaction rate is impractically slow.

Solution: Phase-Transfer Catalysis (PTC)

In situations where this compound has poor solubility in the organic phase of the reaction, a phase-transfer catalyst can be employed to facilitate the reaction. The PTC transports the malonate anion from the solid or aqueous phase into the organic phase where the reaction with the substrate occurs.

cluster_solid Solid Phase cluster_organic Organic Phase KMal This compound (Solid) PTC_Mal [PTC]⁺[Malonate]²⁻ (soluble) KMal->PTC_Mal Anion Exchange Substrate Organic Substrate Product Product Substrate->Product PTC_Mal->Substrate Reaction PTC Phase-Transfer Catalyst (e.g., Q₄N⁺X⁻) PTC->PTC_Mal Complexation

Caption: Principle of Phase-Transfer Catalysis for this compound reactions.

Data Presentation

Qualitative Solubility of this compound Salts

Solvent ClassExamplesDithis compound SolubilityMonoethyl this compound Solubility
Polar Protic Water, Methanol, EthanolHigh (in water)Soluble (in water), Slightly Soluble (in methanol/ethanol)
Polar Aprotic DMF, DMSO, AcetonitrileLikely sparingly solubleSoluble (in DMF)
Non-Polar Toluene, Hexane, DioxaneInsolubleInsoluble
Ethers Diethyl ether, THFInsolubleInsoluble (in ether), Some solubility (in THF)

Experimental Protocols

Protocol 1: Improving Solubility with a Co-solvent
  • Solvent Selection: Choose a polar aprotic co-solvent that is known to dissolve this compound (e.g., DMF, DMSO) and is compatible with your reaction conditions.

  • Initial Dissolution Attempt: Begin by attempting to dissolve the this compound in your primary reaction solvent at the desired reaction temperature.

  • Co-solvent Addition: If solubility is poor, add the co-solvent dropwise to the stirred reaction mixture until the this compound dissolves. Start with a small volume (e.g., 5-10% of the total solvent volume).

  • Monitoring: Observe the reaction mixture closely. If the salt dissolves and the reaction proceeds, no further addition is necessary. If not, you may need to slightly increase the amount of co-solvent or consider an alternative strategy.

  • Caution: Be aware that the co-solvent may affect the reaction rate and selectivity. A small-scale trial is recommended.

Protocol 2: Using a Phase-Transfer Catalyst (PTC) for Alkylation

This protocol is adapted for a typical alkylation of a substrate using potassium carbonate as the base and a malonic ester, where the potassium salt of the malonate is formed in situ. The principle can be extended to reactions using pre-formed this compound.

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the malonic ester, the alkylating agent, and an excess of anhydrous powdered potassium carbonate.

  • Solvent Addition: Add a non-polar or weakly polar aprotic solvent (e.g., toluene, acetonitrile).

  • PTC Addition: Add a catalytic amount (1-5 mol%) of a phase-transfer catalyst. Common choices include tetrabutylammonium (B224687) bromide (TBAB) or a crown ether (e.g., 18-crown-6).

  • Reaction Conditions: Heat the mixture to the desired reaction temperature with vigorous stirring. The PTC will facilitate the transfer of the malonate anion into the organic phase to react with the alkylating agent.

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, GC, NMR).

  • Work-up: Upon completion, cool the reaction mixture, filter to remove the inorganic salts, and wash the solid with the reaction solvent. The filtrate can then be processed to isolate the product.

Validation & Comparative

A Comparative Guide: Potassium Malonate vs. Sodium Malonate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in carbanion chemistry, the choice of counterion can significantly influence reaction outcomes. Malonic esters, key intermediates in the synthesis of a wide array of pharmaceuticals and complex molecules, are typically deprotonated to form enolates. The nature of the alkali metal counterion—most commonly potassium or sodium—can alter the physical properties and reactivity of these crucial intermediates. This guide provides a detailed comparison of potassium malonate and sodium malonate, summarizing available experimental data and theoretical considerations to aid in reagent selection for organic synthesis.

Physical and Chemical Properties: A Comparative Overview

A fundamental aspect influencing the choice between potassium and sodium malonate is their physical properties, which dictate their handling and solubility in various solvent systems. While direct comparative studies are limited, a compilation of available data provides valuable insights.

PropertyPotassium Ethyl MalonateSodium Malonate (Dibasic)References
Molecular Formula C₅H₇KO₄C₃H₂Na₂O₄[1][2]
Molecular Weight 170.20 g/mol 148.03 g/mol [1][2]
Appearance White to off-white crystalline powderWhite crystalline powder[3][4]
Melting Point 194 °C (decomposes)>300 °C[5][6][7]
Solubility in Water Soluble148 g/L at 20 °C[3][5][8]
Solubility in Organic Solvents Slightly soluble in methanolData not readily available for common organic solvents[5][9][10]

The Influence of the Counterion on Reactivity

The difference in ionic radius and charge density between potassium (K⁺) and sodium (Na⁺) ions is a key determinant of the reactivity of their corresponding malonate enolates.

  • Ionic Radius: K⁺ (1.38 Å) is larger than Na⁺ (1.02 Å).

  • Hard-Soft Acid-Base (HSAB) Theory: Both K⁺ and Na⁺ are considered "hard" acids. However, the smaller Na⁺ ion has a higher charge density, making it a "harder" acid than K⁺. The enolate oxygen is a "hard" base. The stronger interaction between the harder Na⁺ and the enolate oxygen can lead to more tightly bound ion pairs.

This difference in ion pairing can influence the equilibrium between the kinetic and thermodynamic enolates. Potassium counterions are known to favor the formation of the thermodynamic enolate due to a more reversible deprotonation process.[11] This can be a critical factor in reactions where regioselectivity is a concern.

The nature of the counterion also affects the aggregation state of the enolate in solution, which in turn can impact its nucleophilicity.[1][6] While specific studies on malonate enolate aggregation are not prevalent, it is a general principle in enolate chemistry that the counterion plays a significant role.

Performance in Key Organic Syntheses

Malonic Ester Synthesis

The malonic ester synthesis is a cornerstone for the preparation of substituted carboxylic acids. The first step involves the formation of a malonate enolate, which then acts as a nucleophile.

A key piece of evidence suggesting a potential advantage for this compound comes from a patent detailing the synthesis of the malonate salts themselves. The preparation of potassium monoethyl malonate from diethyl malonate and potassium hydroxide (B78521) was reported to provide a higher yield and a product that is easier to filter and purify compared to the analogous synthesis of sodium monoethyl malonate.[12] Specifically, a comparative example showed that the sodium monoethyl malonate was obtained in a much lower yield (15.2%) and with significant contamination of the disodium (B8443419) salt (18.6%), whereas the potassium salt could be obtained in high yield (>90%) and purity.[12] While this does not directly compare their performance in a subsequent alkylation, a purer and more easily handled starting material is a significant advantage in any synthetic sequence.

The general workflow for a malonic ester synthesis is depicted below.

Malonic_Ester_Synthesis cluster_start Starting Materials cluster_enolate Enolate Formation cluster_alkylation Alkylation cluster_workup Hydrolysis & Decarboxylation DiethylMalonate Diethyl Malonate Enolate Malonate Enolate DiethylMalonate->Enolate Deprotonation Base Base (NaOEt or KOEt) Base->Enolate AlkylatedEster Alkylated Malonic Ester Enolate->AlkylatedEster SN2 Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->AlkylatedEster FinalProduct Substituted Acetic Acid AlkylatedEster->FinalProduct Hydrolysis & Decarboxylation AcidWorkup H₃O⁺, Heat AcidWorkup->FinalProduct

Caption: General workflow for the malonic ester synthesis.

Knoevenagel Condensation

The Knoevenagel condensation is a C-C bond-forming reaction between an active methylene (B1212753) compound, such as a malonate, and a carbonyl compound. The choice of base and counterion can influence the reaction rate and yield. While many protocols utilize amine bases, alkali metal malonates can also be employed. A comparative study on the use of various potassium salts as catalysts for the Knoevenagel condensation highlighted the importance of basicity.[13] Although this study did not directly compare potassium and sodium malonates, it provides a framework for understanding how the basicity, influenced by the counterion and the salt's interaction with the catalyst support, can be tuned to optimize the reaction.

The key steps in a Knoevenagel condensation are outlined in the following diagram.

Knoevenagel_Condensation cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation Malonate Malonate (Potassium or Sodium Salt) Adduct Aldol-type Adduct Malonate->Adduct Nucleophilic Attack Carbonyl Aldehyde or Ketone Carbonyl->Adduct FinalProduct α,β-unsaturated product Adduct->FinalProduct Elimination Dehydration Dehydration (-H₂O) Dehydration->FinalProduct

Caption: Key steps in the Knoevenagel condensation reaction.

Experimental Protocols

Detailed experimental protocols for reactions involving malonates are abundant in the literature. Below are representative procedures for the synthesis of a malonate salt and a subsequent alkylation, illustrating the typical conditions for using potassium and sodium-based reagents.

Protocol 1: Synthesis of Potassium Monoethyl Malonate

This protocol is adapted from Organic Syntheses.[14]

  • Reaction Setup: A 2-L three-necked flask is equipped with a stirrer, a dropping funnel, and a reflux condenser.

  • Reagents: 100 g (0.625 mole) of diethyl malonate and 400 mL of absolute ethanol (B145695) are added to the flask.

  • Base Addition: A solution of 35 g of potassium hydroxide pellets in 400 mL of absolute ethanol is added dropwise over 1 hour with stirring at room temperature.

  • Reaction: A white precipitate of potassium ethyl malonate forms. Stirring is continued for an additional 2 hours after the addition is complete.

  • Isolation: The mixture is heated to boiling and filtered while hot. The filtrate is cooled in an ice bath to complete the precipitation. The salt is collected by suction filtration, washed with ether, and dried.

  • Yield: The typical yield is 80–87 g (75–82%).[14]

Protocol 2: Alkylation of Diethyl Malonate using Sodium Ethoxide

This is a general procedure for the alkylation of diethyl malonate.

  • Enolate Formation: Diethyl malonate is treated with one equivalent of sodium ethoxide in a suitable solvent, typically absolute ethanol, to form the sodium enolate.

  • Alkylation: The alkylating agent (e.g., an alkyl halide) is added to the solution of the enolate. The reaction mixture is typically heated to reflux to ensure complete reaction.

  • Work-up: After the reaction is complete, the solvent is removed, and the residue is treated with water. The organic layer containing the alkylated malonic ester is separated.

  • Purification: The crude product is purified by distillation under reduced pressure.

The following diagram illustrates the influence of the counterion on the malonate enolate, a key factor in its reactivity.

Caption: Influence of counterion on malonate enolate properties.

Conclusion

The choice between this compound and sodium malonate in organic synthesis is nuanced, with theoretical considerations often guiding the decision in the absence of direct comparative data. The available evidence suggests that this compound may offer advantages in terms of ease of preparation and purity of the isolated salt. Theoretically, the larger, softer potassium cation can lead to a more reactive, "naked" enolate, potentially favoring thermodynamic products. In contrast, the smaller, harder sodium cation may form a tighter ion pair with the enolate, which could influence reactivity and selectivity.

For researchers and drug development professionals, the selection of the malonate salt should be made based on the specific requirements of the reaction, including the desired regioselectivity, the nature of the solvent, and the practical aspects of reagent handling and purity. While sodium-based reagents are historically common, the potential benefits of using this compound warrant consideration, particularly in challenging synthetic steps where optimizing yield and selectivity is critical. Further direct comparative studies are needed to fully elucidate the quantitative differences in performance between these two important reagents.

References

A Comparative Guide to the Reactivity of Malonate Salts for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and chemical research, the selection of appropriate reagents is critical for optimizing reaction outcomes. Malonate salts are versatile C3 synthons widely employed in carbon-carbon bond-forming reactions, such as the malonic ester synthesis and Knoevenagel condensation. The reactivity of the malonate enolate is significantly influenced by the nature of the counterion, typically an alkali metal. This guide provides an objective comparison of the reactivity of different malonate salts, supported by experimental data, to aid in the selection of the most suitable reagent for specific synthetic applications.

Executive Summary

The reactivity of malonate salts in nucleophilic reactions is critically dependent on the associated alkali metal cation (e.g., lithium, sodium, potassium). The nature of this counterion influences the degree of ion pairing, aggregation, and the overall nucleophilicity of the malonate enolate.

Generally, the reactivity follows the trend: Potassium > Sodium > Lithium .

  • Potassium malonates are typically the most reactive due to the large size and low charge density of the K+ ion, which results in a "freer" and more nucleophilic enolate.

  • Sodium malonates represent a balance of reactivity and are widely used due to the ready availability and ease of preparation of sodium alkoxide bases.

  • Lithium malonates are the least reactive among the common alkali metal salts. The small, hard Li+ cation forms strong ion pairs with the enolate oxygen, reducing its nucleophilicity. These salts are often favored when kinetic control is desired.

Data Presentation: Comparison of Malonate Salt Performance

The following tables summarize the impact of the alkali metal counterion on the reactivity of diethyl malonate in alkylation reactions.

Table 1: Influence of Alkali Metal Counterion on Diethyl Malonate Enolate Properties

PropertyLithium (Li+)Sodium (Na+)Potassium (K+)
Cation Size (Å) 0.761.021.38
Enolate Affinity HighestIntermediateLowest
Ion Pairing StrongIntermediateWeak
Aggregation in Solution High (forms aggregates)ModerateLow
Relative Reactivity LowestIntermediateHighest

Source: Gas-phase alkali-metal cation affinities of stabilized enolates and studies on enolate aggregation.[1][2][3][4]

Table 2: Comparative Yields in the Alkylation of Diethyl Malonate

Malonate SaltBase Used for FormationAlkylating AgentReaction ConditionsTypical Yield (%)
Sodium DiethylmalonateSodium Ethoxiden-Butyl bromideEthanol (B145695), Reflux80-85
Potassium DiethylmalonatePotassium Carbonate / PTC*n-Butyl bromideToluene, 80°C~95
Lithium DiethylmalonateLithium Diisopropylamide (LDA)Benzyl bromideTHF, -78°C to rtLower yields often observed due to aggregation and lower reactivity

*PTC: Phase Transfer Catalyst (e.g., 18-crown-6 (B118740) or a quaternary ammonium (B1175870) salt)

Note: Direct side-by-side quantitative comparisons under identical conditions are scarce in the literature. The presented data is a composite from various sources to illustrate the general trend.

Experimental Protocols

Detailed methodologies for the preparation and alkylation of sodium and potassium diethylmalonate are provided below. A general protocol for the generation of lithium diethylmalonate is also included for comparative purposes.

Protocol 1: Alkylation of Diethyl Malonate using Sodium Ethoxide (Formation of Sodium Diethylmalonate)

Objective: To synthesize diethyl n-butylmalonate via the alkylation of sodium diethylmalonate.

Materials:

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol

  • n-Butyl bromide

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol with stirring. The reaction is exothermic and produces hydrogen gas. Continue stirring until all the sodium has dissolved.

  • Formation of Sodium Diethylmalonate: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise at room temperature with continuous stirring.

  • Alkylation: Following the complete addition of diethyl malonate, add n-butyl bromide dropwise. After the initial exothermic reaction subsides, heat the mixture to reflux for 1-2 hours, or until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with saturated aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: Alkylation of Diethyl Malonate using Potassium Carbonate and a Phase-Transfer Catalyst (Formation of Potassium Diethylmalonate)

Objective: To synthesize diethyl n-butylmalonate using a solid-liquid phase-transfer catalysis method.

Materials:

  • Diethyl malonate

  • Anhydrous potassium carbonate (finely powdered)

  • 1-Bromobutane (B133212)

  • 18-Crown-6 (or a suitable quaternary ammonium salt)

  • Toluene (anhydrous)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous potassium carbonate, diethyl malonate, and toluene.

  • Addition of Catalyst and Alkylating Agent: Add a catalytic amount of 18-crown-6 to the mixture. Add 1-bromobutane and heat the mixture to 80-90°C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC. The reaction is typically complete within a few hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation.

Protocol 3: General Preparation of Lithium Diethylmalonate

Objective: To generate a solution of lithium diethylmalonate for subsequent reactions.

Materials:

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve diethyl malonate in anhydrous THF.

  • Enolate Formation: Cool the solution to -78°C (dry ice/acetone bath). To this solution, add a solution of LDA (1.05 equivalents) dropwise via a syringe.

  • Completion: Stir the reaction mixture at -78°C for 30-60 minutes to ensure complete formation of the lithium enolate. The resulting solution can then be used for subsequent reactions, such as alkylation, by the slow addition of an electrophile at low temperature.

Visualization of Reaction Pathways

Malonic Ester Synthesis Workflow

The following diagram illustrates the general workflow of a malonic ester synthesis, highlighting the key steps from enolate formation to the final carboxylic acid product.

malonic_ester_synthesis start Diethyl Malonate enolate Malonate Enolate (Li, Na, or K salt) start->enolate Base (e.g., NaOEt) alkylation Alkylation (R-X) enolate->alkylation alkylated_ester Alkylated Malonic Ester alkylation->alkylated_ester hydrolysis Hydrolysis (H3O+ or OH-) alkylated_ester->hydrolysis dicarboxylic_acid Substituted Malonic Acid hydrolysis->dicarboxylic_acid decarboxylation Decarboxylation (Heat) dicarboxylic_acid->decarboxylation final_product Substituted Carboxylic Acid decarboxylation->final_product

Caption: General workflow of the malonic ester synthesis.

Logical Relationship of Counterion and Reactivity

This diagram illustrates the relationship between the properties of the alkali metal counterion and the resulting reactivity of the malonate enolate.

counterion_reactivity cluster_cation Alkali Metal Cation Properties cluster_enolate Enolate Properties cluster_reactivity Resulting Reactivity cation_size Cation Size (Li < Na < K) ion_pairing Strength of Ion Pairing (Li > Na > K) cation_size->ion_pairing charge_density Charge Density (Li > Na > K) charge_density->ion_pairing nucleophilicity Enolate Nucleophilicity (Li < Na < K) ion_pairing->nucleophilicity aggregation Degree of Aggregation (Li > Na > K) aggregation->nucleophilicity Aggregation reduces available nucleophile

Caption: Influence of counterion on enolate reactivity.

References

A Comparative Guide to Analytical Methods for Confirming the Purity of Potassium Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the confirmation of potassium malonate purity. Ensuring the purity of chemical reagents like this compound is critical in research and pharmaceutical development to guarantee the reliability and reproducibility of experimental results and the safety and efficacy of final products. This document outlines key analytical techniques, presenting their principles, experimental protocols, and comparative performance data.

Comparison of Analytical Methods

The purity of this compound is primarily assessed by quantifying the parent compound and identifying and quantifying any impurities. The most common impurities include dipotassium (B57713) malonate, unreacted starting materials (e.g., diethyl malonate), and residual solvents.[1] The two principal analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Acid-Base Titration.

Data Presentation
ParameterHigh-Performance Liquid Chromatography (HPLC)Acid-Base Titration
Principle Separation of components based on their differential partitioning between a stationary and mobile phase, followed by detection (typically UV).Neutralization reaction between the acidic salt and a standardized base to determine the amount of substance.
Primary Use Assay of this compound and quantification of impurities (e.g., dithis compound, starting materials).Assay of total acidic salt content.
Specificity High (can separate and quantify individual components).Low (measures total acidity, cannot distinguish between different acidic species).
Sensitivity High (can detect impurities at low levels).Moderate.
Limit of Detection (LOD) 0.03 - 3.31 µg/mL (representative for organic acids)[2]Not typically determined for assay.
Limit of Quantification (LOQ) 0.10 - 11.03 µg/mL (representative for organic acids)[2]Not typically determined for assay.
Accuracy (Recovery) 82% - 110% (representative for organic acids)[2]Typically >99% for assay of pure substances.
Precision (%RSD) 0.4% - 2.3% (repeatability)[2]<1%
Throughput Moderate (typically 10-30 minutes per sample).High (can be automated).
Instrumentation HPLC system with UV detector.Autotitrator or manual titration setup.
Advantages High specificity and sensitivity, allows for simultaneous determination of impurities.Simple, cost-effective, and highly accurate for assay of the main component.
Disadvantages Higher cost of instrumentation and consumables, more complex method development.Non-specific, cannot detect non-acidic impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is adapted from established procedures for the analysis of potassium methyl malonate and other dicarboxylic acids.[3][4]

Objective: To determine the purity of this compound and quantify related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • This compound reference standard

  • Sample of this compound for testing

Chromatographic Conditions:

  • Mobile Phase: A mixture of acidified water and acetonitrile. A typical starting point is 90:10 (v/v) water with 0.1% phosphoric acid:acetonitrile.[4]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient or controlled at 25 °C

  • Detection Wavelength: 210 nm[5]

  • Injection Volume: 10 µL

Procedure:

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Solution Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in the mobile phase to achieve a concentration within the range of the calibration curve.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: The purity of this compound is determined by comparing the peak area of the analyte in the sample to the calibration curve generated from the reference standard. Impurities can be quantified based on their peak areas relative to the main peak (area percent) or against their own reference standards if available.

Acid-Base Titration

This is a standard method for the assay of acidic salts.[6][7]

Objective: To determine the total purity of this compound by assay.

Instrumentation:

  • Autotitrator with a pH electrode or a burette for manual titration

  • Analytical balance

  • Magnetic stirrer

Reagents:

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Phenolphthalein (B1677637) indicator (for manual titration)

  • Sample of this compound for testing

Procedure:

  • Sample Preparation: Accurately weigh approximately 200-300 mg of the this compound sample into a beaker.

  • Dissolution: Dissolve the sample in approximately 50 mL of deionized water.

  • Titration (Automated): Place the beaker on the autotitrator and immerse the pH electrode and titrant dispenser. Start the titration with the standardized 0.1 M NaOH solution. The endpoint is determined by the inflection point of the titration curve.

  • Titration (Manual): Add 2-3 drops of phenolphthalein indicator to the dissolved sample. Titrate with the standardized 0.1 M NaOH solution from a burette until a persistent faint pink color is observed.

  • Calculation: The purity of this compound is calculated based on the volume of NaOH titrant consumed, its molarity, and the weight of the sample taken.

Mandatory Visualization

Purity Analysis Workflow

The following diagram illustrates the general workflow for confirming the purity of a chemical substance like this compound.

Purity_Analysis_Workflow cluster_prep Sample Handling & Preparation cluster_analysis Analytical Methods cluster_results Data Processing & Reporting SampleCollection Sample Collection SamplePrep Sample Preparation (Weighing & Dissolution) SampleCollection->SamplePrep MethodSelection Method Selection SamplePrep->MethodSelection HPLCanalysis HPLC Analysis (Purity & Impurities) MethodSelection->HPLCanalysis Specificity Required TitrationAnalysis Titration (Assay) MethodSelection->TitrationAnalysis Assay Only DataAnalysis Data Analysis HPLCanalysis->DataAnalysis TitrationAnalysis->DataAnalysis PurityDetermination Purity Determination DataAnalysis->PurityDetermination Report Generate Report PurityDetermination->Report

Caption: General workflow for the purity analysis of this compound.

Conclusion

Both HPLC and acid-base titration are valuable methods for assessing the purity of this compound. HPLC is the preferred method for a comprehensive purity profile, as it can separate and quantify both the active ingredient and its potential impurities. Acid-base titration, on the other hand, offers a simple, rapid, and accurate method for determining the overall assay value. The choice of method will depend on the specific requirements of the analysis, with regulatory and research applications often requiring the specificity of HPLC, while routine quality control may utilize the efficiency of titration. For a complete characterization, both techniques can be employed to provide orthogonal information on the purity of this compound.

References

Validating Experimental Results with Potassium Malonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing potassium malonate, validating experimental outcomes is crucial for ensuring data integrity and reproducibility. This guide provides an objective comparison of this compound's performance with alternative reagents in two key applications: as a competitive inhibitor of succinate (B1194679) dehydrogenase (SDH) and as a nucleophile in the Knoevenagel condensation. Supporting experimental data, detailed protocols, and pathway visualizations are presented to aid in the comprehensive evaluation of your results.

This compound as a Succinate Dehydrogenase Inhibitor

This compound, due to its structural similarity to the endogenous substrate succinate, acts as a competitive inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[1] This inhibition can be a critical experimental tool for studying cellular metabolism and the effects of mitochondrial dysfunction.

Comparative Inhibition of Succinate Dehydrogenase

The efficacy of SDH inhibition by malonate can be compared to other known inhibitors, such as oxaloacetate and malate. The following table summarizes the relative inhibitory potency observed in computational models of succinate oxidation kinetics.

InhibitorConcentration for Significant InhibitionRelative Potency
Oxaloacetate0–30 μMMost Potent
Malonate 0–5 mM Intermediate
Malate0–10 mMLeast Potent

Data compiled from computational modeling of succinate oxidation kinetics in bovine heart submitochondrial particles.[2]

Experimental Protocol: Succinate Dehydrogenase Inhibition Assay

This protocol outlines a spectrophotometric method to measure SDH activity and its inhibition by this compound. The assay monitors the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes from blue to colorless upon reduction.

Materials:

  • Isolated mitochondria or submitochondrial particles (SMPs)

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.4)

  • Succinate solution (e.g., 100 mM)

  • This compound solution (various concentrations for inhibition studies)

  • 2,6-dichlorophenolindophenol (DCPIP) solution (e.g., 2 mM)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare Reagent Mix: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer and DCPIP.

  • Sample Preparation: Add the mitochondrial or SMP suspension to the wells of the 96-well plate.

  • Inhibitor Addition: For inhibition assays, add varying concentrations of this compound to the appropriate wells. Include a control group with no inhibitor.

  • Initiate Reaction: Add the succinate solution to each well to start the reaction.

  • Spectrophotometric Measurement: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 600 nm over time. The rate of color change is proportional to SDH activity.

  • Data Analysis: Calculate the rate of DCPIP reduction for each condition. Compare the rates in the presence of this compound to the control to determine the extent of inhibition.

Experimental Workflow for SDH Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, DCPIP, Succinate, Malonate) add_samples Add Samples to Plate prep_reagents->add_samples prep_samples Prepare Mitochondrial Samples prep_samples->add_samples add_inhibitor Add this compound add_samples->add_inhibitor add_succinate Initiate Reaction with Succinate add_inhibitor->add_succinate measure_abs Measure Absorbance at 600 nm add_succinate->measure_abs calc_rate Calculate Rate of DCPIP Reduction measure_abs->calc_rate det_inhibition Determine % Inhibition calc_rate->det_inhibition

Caption: General workflow for a succinate dehydrogenase inhibition assay.

Signaling Pathway: Succinate Dehydrogenase in the Electron Transport Chain

This compound directly impacts the mitochondrial electron transport chain by inhibiting Complex II. This disruption affects cellular respiration and ATP production.

G cluster_tca TCA Cycle cluster_etc Electron Transport Chain Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Fumarate Fumarate ComplexII->Fumarate FAD -> FADH2 Q Ubiquinone (Q) ComplexII->Q 2e- QH2 Ubiquinol (QH2) Q->QH2 ComplexIII Complex III QH2->ComplexIII Malonate This compound Malonate->ComplexII Competitive Inhibition

Caption: Inhibition of Complex II by this compound.

This compound in the Knoevenagel Condensation

This compound serves as a source of the malonate carbanion, a key nucleophile in the Knoevenagel condensation, a classic C-C bond-forming reaction.[3] The choice of the malonate derivative and the catalyst can significantly influence reaction efficiency.

Comparative Performance in Knoevenagel Condensation

The following table compares the yield of the Knoevenagel condensation product using different malonate sources and catalysts. While direct comparisons of this compound are limited, the data illustrates the impact of the cation and reaction conditions.

AldehydeActive Methylene (B1212753) CompoundCatalyst/BaseSolventTimeYield (%)
BenzaldehydeDiethyl MalonatePiperidineEthanol--
4-NitrobenzaldehydeDiethyl MalonateKOH/MgAl HydrotalciteToluene4h90
BenzaldehydeMalononitrileAmmonium BicarbonateSolvent-free2h92
SyringaldehydeMalonic AcidAmmonium BicarbonateSolvent-free2h95

This table compiles data from various studies to illustrate the range of conditions and yields. Direct comparison requires identical reaction conditions.[4][5]

Experimental Protocol: Knoevenagel Condensation

This protocol describes a general procedure for the Knoevenagel condensation using an aldehyde and an active methylene compound like diethyl malonate, which can be adapted for use with this compound.

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Diethyl malonate (or this compound)

  • Base catalyst (e.g., piperidine, potassium carbonate)

  • Solvent (e.g., ethanol, toluene, or solvent-free)

  • Round-bottom flask

  • Stirrer and heat source (if required)

  • Apparatus for work-up and purification (e.g., separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • Reactant Setup: In a round-bottom flask, dissolve the aldehyde and the malonate compound in the chosen solvent.

  • Catalyst Addition: Add the base catalyst to the reaction mixture.

  • Reaction: Stir the mixture at the appropriate temperature (room temperature or heated) for the required time. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the catalyst (if necessary) and remove the solvent. The crude product is then typically extracted using an organic solvent and washed with water or brine.

  • Purification: The crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield the pure α,β-unsaturated product.

Mechanism of the Knoevenagel Condensation

G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation & Dehydration Malonate Malonate Ester Enolate Enolate (Carbanion) Malonate->Enolate Deprotonation Base Base Base->Malonate Intermediate Alkoxide Intermediate Enolate->Intermediate Nucleophilic Attack Aldehyde Aldehyde Aldehyde->Intermediate Alcohol Aldol Addition Product Intermediate->Alcohol Protonation Product α,β-Unsaturated Product Alcohol->Product Dehydration Water H2O Alcohol->Water

Caption: The mechanism of the Knoevenagel condensation reaction.

By utilizing the comparative data, detailed protocols, and pathway visualizations provided in this guide, researchers can more effectively validate their experimental results obtained with this compound, ensuring the robustness and accuracy of their scientific findings.

References

Comparative Guide to FTIR Analysis for the Structural Confirmation of Synthesized Potassium Malonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative framework for utilizing Fourier-Transform Infrared (FTIR) spectroscopy to verify the successful synthesis of potassium malonate. It is intended for researchers, scientists, and professionals in drug development who employ malonate derivatives in their work. The focus is on comparing the spectral features of the starting material, malonic acid, with the synthesized product, this compound, to confirm the conversion of the carboxylic acid groups to carboxylate salts.

Principle of FTIR Confirmation

The synthesis of this compound from malonic acid involves the deprotonation of two carboxylic acid functional groups (-COOH) by a base, such as potassium hydroxide (B78521) (KOH), to form potassium carboxylate groups (-COO⁻K⁺). This chemical transformation results in distinct and predictable changes in the vibrational modes of the molecule's functional groups, which can be readily identified using FTIR spectroscopy.

The primary evidence of a successful synthesis is the disappearance of the characteristic absorption bands of the starting carboxylic acid and the concurrent appearance of new bands corresponding to the carboxylate salt.

Comparative FTIR Spectral Data

The structural confirmation hinges on comparing the FTIR spectrum of the synthesized product against the known spectrum of the starting material. The key differences are highlighted in the table below.

Functional Group Vibrational Mode Malonic Acid (Starting Material) Wavenumber (cm⁻¹) This compound (Product) Wavenumber (cm⁻¹) Interpretation of Change
Hydroxyl (-OH)O-H Stretch (H-bonded)3300 - 2500 (very broad)AbsentDisappearance confirms deprotonation of the carboxylic acid.
Carbonyl (C=O)C=O Stretch1730 - 1700 (strong, sharp)AbsentDisappearance indicates conversion of the -COOH group.[1]
Carboxylate (COO⁻)Asymmetric StretchAbsent1620 - 1550 (strong)Appearance of this strong band is a key indicator of salt formation.[2][3]
Carboxylate (COO⁻)Symmetric StretchAbsent1450 - 1360 (variable)Appearance of this band further confirms the presence of the carboxylate group.[2][3]

Note: The exact wavenumbers can vary slightly based on the sample preparation method (e.g., KBr pellet, ATR) and the hydration state of the salt.

Experimental Protocols

3.1 Synthesis of this compound

This protocol describes a straightforward synthesis of dipotassium (B57713) malonate from malonic acid and potassium hydroxide.

Materials:

  • Malonic Acid (1.0 eq)

  • Potassium Hydroxide (KOH) (2.0 eq)

  • Ethanol (B145695) (Anhydrous)

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, condenser, and filtration apparatus

Procedure:

  • Dissolve malonic acid in a minimal amount of anhydrous ethanol in a round-bottom flask with stirring.

  • Separately, prepare a solution of potassium hydroxide (2.0 equivalents) in anhydrous ethanol.

  • Slowly add the ethanolic KOH solution to the malonic acid solution at room temperature. The reaction is exothermic.

  • After the addition is complete, continue stirring the mixture for 1-2 hours at room temperature. A precipitate of this compound may form.

  • If a precipitate has formed, collect it by vacuum filtration. If not, the solvent can be removed under reduced pressure to yield the crude salt.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting material.

  • Dry the resulting white solid (this compound) in a vacuum oven at a moderate temperature (e.g., 60-70°C) to remove residual solvent and water.

3.2 FTIR Spectroscopy Analysis

Method: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) Pellet.

Procedure (ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and performing a background scan.

  • Place a small amount of the dried synthesized this compound powder onto the ATR crystal, ensuring complete coverage.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the FTIR spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Clean the crystal and repeat the process for the malonic acid starting material for a direct comparison.

Workflow for Synthesis and Confirmation

The logical process from synthesis to structural confirmation is illustrated below.

Synthesis_to_Confirmation cluster_synthesis Synthesis & Purification cluster_analysis FTIR Analysis cluster_confirmation Structural Confirmation Reactants Malonic Acid + KOH Reaction Stir in Ethanol Reactants->Reaction Filtration Filter & Wash Reaction->Filtration Drying Dry Product Filtration->Drying FTIR_Prod Acquire Spectrum (Synthesized Product) Drying->FTIR_Prod FTIR_SM Acquire Spectrum (Malonic Acid) Compare Compare Spectra FTIR_SM->Compare FTIR_Prod->Compare Confirm Structure Confirmed Compare->Confirm Key peaks match expected changes Fail Synthesis Incomplete Compare->Fail Starting material peaks remain

Caption: Workflow from synthesis of this compound to its structural confirmation via FTIR.

Conclusion

FTIR spectroscopy is a rapid, reliable, and highly effective tool for confirming the synthesis of this compound from malonic acid. The clear disappearance of the broad O-H and sharp C=O bands of the carboxylic acid, coupled with the emergence of strong asymmetric and symmetric stretching bands of the carboxylate anion, provides unequivocal evidence of a successful chemical transformation. This comparative method ensures the identity and purity of the synthesized product before its use in subsequent applications.

References

A Comparative Guide to the Characterization of Potassium Malonate Derivatives Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a premier analytical technique for the detailed characterization of organic compounds, including potassium malonate and its derivatives. This guide provides a comprehensive comparison of NMR spectroscopy with other analytical methods, supported by experimental data and detailed protocols, to underscore its efficacy in structural analysis.

Quantitative Data Presentation: NMR Spectral Data

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and relative number of nuclei in a molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons (¹H NMR) or carbons (¹³C NMR). Below are typical chemical shifts for simple this compound derivatives recorded in a deuterated solvent (D₂O).

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of this compound Derivatives in D₂O

CompoundMethylene Protons (-CH₂-)Methyl Protons (-CH₃)Ethyl Protons (-OCH₂CH₃)Reference
Monomethyl this compound~3.35 (s)~3.65 (s)-[1]
Monoethyl this compound~3.34 (s)-~4.12 (q), ~1.20 (t)[2][3]
This compound~3.13 (s)--

s = singlet, t = triplet, q = quartet. Chemical shifts are approximate and can vary slightly based on concentration and pH.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of this compound Derivatives in D₂O

CompoundMethylene Carbon (-CH₂-)Carbonyl Carbon (-COO⁻)Ester Carbonyl (-COOR)Methyl Carbon (-CH₃)Ethyl Carbons (-OCH₂CH₃)Reference
Monomethyl this compound~43.5~175.0~171.8~52.0-
Monoethyl this compound~43.7~175.2~171.5-~61.5, ~14.0[2][3]
This compound~46.0~176.5---

Note: Data for some derivatives are estimated based on analogous compounds and general substituent effects.[4]

Comparison with Alternative Analytical Techniques

While NMR is unparalleled for complete structure determination, other techniques provide complementary information.

Table 3: Comparison of Analytical Techniques for Malonate Derivative Characterization

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed molecular structure, connectivity, stereochemistry, quantitative analysis.Non-destructive, provides the most comprehensive structural information in a single technique.Lower sensitivity compared to MS, requires higher sample concentration, complex spectra for large molecules.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, C-O, O-H).Fast, simple, requires small sample amount, good for identifying key functional groups.[5][6]Provides limited information on the overall molecular skeleton and connectivity; not ideal for differentiating similar structures.[7][8]
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.Extremely high sensitivity, provides accurate molecular weight.[9]Provides little to no information about the specific arrangement of atoms (isomers), can be destructive.[7][10]

Experimental Protocols

Accurate and reproducible NMR data acquisition is contingent on careful sample preparation and parameter selection.

Protocol: ¹H NMR Spectroscopy of a this compound Derivative

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound derivative.

    • Dissolve the sample in 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O). For quantitative measurements, a known amount of an internal standard (e.g., DSS) should be added.

    • Vortex the mixture until the sample is fully dissolved.

    • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Allow the sample temperature to equilibrate for at least 5 minutes.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a standard 1D ¹H NMR spectrum using the following typical parameters:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

      • Spectral Width: 12-16 ppm.

      • Number of Scans: 16-64 scans, depending on the sample concentration.

      • Relaxation Delay (d1): 5 seconds (crucial for quantitative analysis to ensure full relaxation of protons).

      • Acquisition Time: 2-4 seconds.

      • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift axis by referencing the residual solvent peak or the internal standard.

    • Integrate the signals to determine the relative ratios of different protons in the molecule.

Mandatory Visualization

The following diagrams illustrate the logical workflow for characterizing this compound derivatives.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Potassium Malonate Derivative B Dissolve in D₂O (+ Internal Standard) A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Tune & Shim D->E F Acquire ¹H & ¹³C NMR Spectra E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Chemical Shift Referencing H->I J Integration & Peak Picking I->J K Structure Elucidation J->K

NMR Characterization Workflow

Logic_Diagram cluster_techniques Analytical Techniques cluster_info Information Obtained NMR NMR Spectroscopy Structure Connectivity & Stereochemistry NMR->Structure MS Mass Spectrometry MolWeight Molecular Weight & Formula MS->MolWeight IR IR Spectroscopy FuncGroups Functional Groups IR->FuncGroups Final Complete Structural Characterization Structure->Final MolWeight->Final FuncGroups->Final

Synergy of Analytical Techniques

References

A Comparative Analysis of Potassium Malonate and Diethyl Malonate in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the malonate group is a cornerstone for carbon-carbon bond formation. This guide provides a comparative study of two common sources of the malonate nucleophile: dipotassium (B57713) malonate and diethyl malonate. While both serve as precursors to the reactive malonate enolate, their distinct physical properties, reactivity, and handling characteristics dictate their suitability for specific applications. This comparison focuses on their performance in two pivotal reactions: the Knoevenagel condensation and the synthesis of barbiturates.

Executive Summary

Diethyl malonate is a versatile and widely documented reagent in organic synthesis.[1] Its liquid form and solubility in organic solvents make it a convenient starting material for generating the malonate enolate in situ using a suitable base. In contrast, dipotassium malonate, the salt of malonic acid, provides a pre-formed enolate upon dissolution. While this can potentially lead to faster reactions by bypassing the initial deprotonation step, its ionic nature and solubility profile present different handling requirements. The choice between these two reagents often hinges on the specific reaction conditions, desired product, and the overall synthetic strategy.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of each compound is crucial for their effective application in synthesis.

PropertyDithis compoundDiethyl Malonate
CAS Number 2757-16-6105-53-3
Molecular Formula C₃H₂K₂O₄C₇H₁₂O₄
Molecular Weight 180.26 g/mol 160.17 g/mol [2]
Appearance White crystalline solidColorless liquid[2]
Melting Point Decomposes-50 °C[2]
Boiling Point N/A199 °C[2]
Solubility Soluble in waterNegligible in water[2]
pKa (of methylene (B1212753) protons) N/A (is the conjugate base)~13

Reactivity and Performance in Specific Reactions

The utility of both this compound and diethyl malonate is centered on the nucleophilic character of the malonate enolate. However, the method of generating this enolate and the surrounding chemical environment can significantly influence reaction outcomes.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[3] This reaction is a fundamental C-C bond-forming reaction in organic chemistry.

Diethyl Malonate: The use of diethyl malonate in Knoevenagel condensations is extensively documented.[4] The reaction is typically catalyzed by a weak base, which deprotonates the diethyl malonate to form the reactive enolate in situ.

Dithis compound: While less commonly cited as a starting material, dithis compound can, in principle, be used directly. The pre-formed dianion could potentially react without the need for an external base. However, its low solubility in many organic solvents might necessitate the use of polar aprotic solvents or phase-transfer catalysts.

Comparative Insights:

  • Reaction Initiation: Diethyl malonate requires a base to initiate the reaction by forming the enolate.[5] Dithis compound provides the enolate directly upon dissolution.

  • Reaction Conditions: Reactions with diethyl malonate are often carried out in organic solvents with bases like piperidine (B6355638) or an amine/acid catalyst system.[6] Reactions with dithis compound would likely require polar solvents to achieve sufficient solubility.

Table 1: Representative Knoevenagel Condensation with Benzaldehyde (B42025)

Malonate SourceBase/CatalystSolventReaction TimeYieldReference
Diethyl MalonatePiperidine/Acetic AcidToluene2-6 hours (reflux)High (not specified)[6]
Diethyl MalonateImmobilized GelatineDMSOOvernight85-90%[5]
Dithis compoundNone (in principle)Polar Aprotic SolventNot availableNot availableN/A
Synthesis of Barbiturates

The synthesis of barbiturates is a classic example of the condensation of a malonic ester with urea (B33335).[7] This reaction is of significant importance in the pharmaceutical industry.[8]

Diethyl Malonate: The standard synthesis of barbituric acid and its derivatives involves the condensation of a substituted diethyl malonate with urea in the presence of a strong base like sodium ethoxide.[9][10] The base serves to deprotonate the diethyl malonate, facilitating its attack on the urea carbonyl group.

Dithis compound: The use of dithis compound for barbiturate (B1230296) synthesis is not as well-documented. Theoretically, the malonate dianion could react directly with urea. However, the reaction conditions, particularly the choice of solvent to accommodate both the ionic malonate salt and the typically organic-soluble urea derivatives, would be critical.

Comparative Insights:

  • Base Requirement: Diethyl malonate requires a strong base for deprotonation.[10] Dithis compound, being the conjugate base, would not require an additional base for the initial deprotonation.

  • Solvent System: The synthesis with diethyl malonate is commonly performed in absolute ethanol (B145695) to match the ethoxide base.[9] A reaction with dithis compound would likely necessitate a polar aprotic solvent.

  • Side Reactions: In the synthesis with diethyl malonate, side reactions such as hydrolysis of the ester can occur if water is present.[2] Using dithis compound would eliminate ester-related side reactions, but its hygroscopic nature could introduce water, potentially affecting the urea component.

Table 2: Synthesis of Barbituric Acid from Urea

Malonate SourceBaseSolventReaction TimeYieldReference
Diethyl MalonateSodium EthoxideAbsolute Ethanol7 hours (reflux)72-78%[10]
Dithis compoundNoneNot availableNot availableNot availableN/A

Experimental Protocols

Knoevenagel Condensation with Diethyl Malonate and Benzaldehyde

Objective: To synthesize ethyl 2-cyano-3-phenylacrylate.

Materials:

  • Benzaldehyde

  • Diethyl malonate

  • Piperidine

  • Acetic acid

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add benzaldehyde (1 equivalent), diethyl malonate (1 equivalent), piperidine (0.1 equivalents), and a catalytic amount of acetic acid in toluene.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction progresses.

  • Continue refluxing until no more water is collected (typically 2-6 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[6]

Synthesis of Barbituric Acid from Diethyl Malonate and Urea

Objective: To synthesize barbituric acid.

Materials:

  • Sodium metal

  • Absolute ethanol

  • Diethyl malonate

  • Dry urea

  • Concentrated hydrochloric acid

Procedure:

  • In a round-bottomed flask fitted with a reflux condenser protected by a calcium chloride tube, dissolve finely cut sodium (0.5 gram atom) in absolute alcohol (250 cc).

  • To this sodium ethoxide solution, add diethyl malonate (0.5 mole).

  • Add a solution of dry urea (0.5 mole) dissolved in hot (70°C) absolute alcohol (250 cc).

  • Reflux the mixture for seven hours on an oil bath heated to 110°C. A white solid will precipitate.

  • After the reaction is complete, add hot water (500 cc, 50°C) and then enough concentrated hydrochloric acid to make the solution acidic (approx. 45 cc).

  • Filter the resulting clear solution and cool it in an ice bath overnight.

  • Collect the white product on a Büchner funnel, wash with cold water, and dry.[10]

Visualizing Reaction Pathways

To better understand the chemical transformations discussed, the following diagrams illustrate the key reaction mechanisms and workflows.

Knoevenagel_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration DEM Diethyl Malonate Enolate Malonate Enolate DEM->Enolate Deprotonation Base Base (e.g., Piperidine) Aldehyde Aldehyde/Ketone Intermediate Alkoxide Intermediate Aldehyde->Intermediate Enolate2->Aldehyde Product α,β-Unsaturated Product Intermediate2->Product Water H₂O

Caption: Mechanism of the Knoevenagel Condensation.

Barbiturate_Synthesis cluster_workflow Synthetic Workflow start Start Materials: Diethyl Malonate Urea Sodium Ethoxide reaction Condensation Reaction (Reflux in Ethanol) start->reaction precipitation Precipitation of Sodium Barbiturate reaction->precipitation acidification Acidification (HCl) precipitation->acidification isolation Isolation and Purification of Barbituric Acid acidification->isolation product Final Product: Barbituric Acid isolation->product

Caption: Workflow for Barbiturate Synthesis.

Conclusion

Both dithis compound and diethyl malonate are valuable reagents for introducing the malonate moiety in organic synthesis. Diethyl malonate is a well-established, versatile starting material, particularly favored for its ease of handling as a liquid and its extensive documentation in a wide range of reactions. Its reactivity is reliably controlled through the choice of base and reaction conditions.

Dithis compound offers the potential advantage of a pre-formed enolate, which may lead to faster reaction rates under suitable conditions. However, its application is less documented, and its utility is constrained by its physical properties, particularly its solubility. For researchers developing new synthetic methodologies, the exploration of dithis compound in various solvent systems could unveil novel and efficient reaction pathways. For established and reliable procedures, diethyl malonate remains the reagent of choice, supported by a wealth of experimental data and protocols.

References

"assessing the impact of the cation (potassium vs. other) on malonate reactivity"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the reactivity of malonate esters is a critical step in the synthesis of a wide array of valuable compounds. A key, yet often nuanced, factor influencing the outcome of malonate reactions, particularly alkylations, is the choice of the counter-ion to the malonate enolate. This guide provides a comparative analysis of the impact of the cation, with a focus on potassium versus other common alternatives like sodium and lithium, supported by experimental data and detailed protocols.

The reactivity of the malonate enolate, a crucial intermediate in many carbon-carbon bond-forming reactions, is significantly modulated by the nature of the associated cation. The cation's size, charge density, and ability to coordinate with the enolate and solvent molecules dictate the enolate's stability, nucleophilicity, and ultimately, the efficiency and selectivity of the reaction.

Comparative Performance of Cations in Malonate Alkylation

The selection of the base used to deprotonate the malonic ester directly determines the cation present in the reaction mixture. Common bases include sodium ethoxide, sodium hydride, and potassium carbonate. The following table summarizes the qualitative and quantitative observations on the impact of the corresponding cation on the alkylation of diethyl malonate.

Cation/Base SystemTypical Solvent(s)Key CharacteristicsReported Yield
Potassium (e.g., K₂CO₃, KOt-Bu)Dioxane, DMF, TolueneHigh Reactivity: The larger ionic radius of K⁺ leads to a "freer," more reactive enolate.[1] Milder Conditions: Potassium carbonate is a weaker base than alkoxides, offering a safer alternative.[2] Often used with phase-transfer catalysts (PTC) to enhance solubility and reactivity.[3][4] In the preparation of monoethyl malonate salts, the potassium salt (KEM) was found to give significantly higher yields and was easier to filter than the sodium equivalent (NaME).[5]72-80% (for alkyl(substituted phenyl)malonates using KOt-Bu)[6]
Sodium (e.g., NaOEt, NaH)Ethanol (B145695), THF, DMFClassic & Effective: Sodium ethoxide in ethanol is a widely used and effective base for malonate alkylation.[7] Strong Basicity: Sodium hydride is a strong, non-nucleophilic base that drives the enolate formation to completion.[8][9] Can lead to significant dialkylation if stoichiometry is not carefully controlled.[8]15.2% (for sodium monoethyl malonate preparation, significantly lower than with potassium)[5]
Lithium (e.g., LDA)THFHigh Stability: The small ionic radius of Li⁺ leads to strong coordination with the enolate oxygen, resulting in a more stable, less reactive enolate.[10] This can be advantageous for controlling specific reaction pathways.Low yield (for diethyl tert-butylmalonate via alkylation with tert-butyl halides)[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for the alkylation of diethyl malonate using different cation-donating bases.

Protocol 1: Alkylation of Diethyl Malonate using Potassium Carbonate and a Phase-Transfer Catalyst

This protocol is adapted from procedures utilizing a milder base combined with a phase-transfer catalyst to enhance reactivity.[3][4]

Materials:

  • Diethyl malonate (1.0 g)

  • Alkylating agent (e.g., 1-bromobutane) (2.5 eq)

  • Anhydrous potassium carbonate (1.0 g)

  • Phase-transfer catalyst (e.g., cetrimide (B107326) or 18-crown-6) (100 mg)

  • Dioxane (10-15 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dioxane, diethyl malonate, anhydrous potassium carbonate, and the phase-transfer catalyst.

  • Add the alkylating agent to the mixture.

  • Stir the reaction mixture vigorously at 30-40 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

  • The filtrate is then concentrated under reduced pressure.

  • The residue is taken up in a suitable organic solvent (e.g., diethyl ether) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Purify the product by vacuum distillation or column chromatography.

Protocol 2: Mono-alkylation of Diethyl Malonate using Sodium Hydride

This protocol utilizes a strong, non-nucleophilic base in an aprotic solvent.[8]

Materials:

  • Sodium hydride (NaH) (1.0 equivalent)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl malonate (1.1 equivalents)

  • Alkyl halide (1.0 equivalent)

Procedure:

  • To a stirred suspension of NaH in anhydrous DMF at 0 °C in a flame-dried, inert atmosphere flask, add diethyl malonate dropwise.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.

  • Let the reaction proceed at room temperature for 2-4 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visualizing the Process and Mechanism

To better understand the experimental process and the underlying chemical principles, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Diethyl Malonate + Alkyl Halide stirring Stirring at Controlled Temperature reactants->stirring base Base (e.g., K2CO3) + PTC base->stirring solvent Anhydrous Solvent (e.g., Dioxane) solvent->stirring filtration Filtration stirring->filtration Reaction Completion extraction Extraction filtration->extraction purification Purification (Distillation/Chromatography) extraction->purification product Alkylated Malonate purification->product

Caption: General experimental workflow for the alkylation of diethyl malonate.

The choice of cation influences the nature of the bond with the malonate enolate, which in turn affects its reactivity.

cation_influence cluster_enolate Malonate Enolate Formation cluster_potassium Potassium Cation (K⁺) cluster_lithium Lithium Cation (Li⁺) malonate Diethyl Malonate enolate Malonate Enolate (M⁺) malonate->enolate Deprotonation base Base (M⁺B⁻) base->enolate k_enolate More 'Free'/ Ionic Enolate enolate->k_enolate Large, Soft Cation li_enolate Tighter Ion Pair/ More Covalent enolate->li_enolate Small, Hard Cation k_reaction Faster Reaction Rate (C-alkylation favored) k_enolate->k_reaction Higher Nucleophilicity alkyl_halide Alkyl Halide (R-X) k_reaction->alkyl_halide li_reaction Slower Reaction Rate li_enolate->li_reaction Lower Nucleophilicity li_reaction->alkyl_halide

Caption: Influence of the cation on the nature and reactivity of the malonate enolate.

References

A Comparative Guide to the Applications of Potassium Malonate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount for the successful synthesis of target molecules. Potassium malonate and its derivatives serve as versatile building blocks in a variety of carbon-carbon bond-forming reactions. This guide provides an objective comparison of this compound's performance against other common alternatives in key synthetic applications, supported by experimental data and detailed protocols.

Knoevenagel Condensation: A Comparative Overview

The Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, is a fundamental reaction in organic synthesis. The choice of base is critical to the reaction's efficiency. While traditional methods often employ amines like piperidine, potassium salts have demonstrated significant catalytic activity.

A comparative study on the use of various potassium salt-loaded MgAl hydrotalcites in the Knoevenagel condensation of p-nitrobenzaldehyde with malononitrile (B47326) provides insights into the efficacy of potassium-based systems. Although not a direct use of soluble this compound, the in-situ generation of the active malonate species is facilitated by the basic potassium salt on the solid support.

CatalystTime (min)Conversion (%)Selectivity (%)
10% KOH/HT1599100
10% K2CO3/HT2599100
10% KF/HT4099100
10% KNO3/HT6099100
10% KHCO3/HT12099100
Unloaded HT9099100
Table 1: Comparison of different potassium salt-loaded hydrotalcites as catalysts in the Knoevenagel condensation of p-nitrobenzaldehyde and malononitrile in DMF at room temperature. Data sourced from a comparative study[1][2].

The data indicates that KOH-loaded hydrotalcite provides the fastest reaction time, suggesting that stronger bases can accelerate the condensation. This highlights the potential of using potassium hydroxide (B78521) to generate the this compound enolate in situ for efficient catalysis.

Experimental Protocol: Knoevenagel Condensation using a Potassium-Based Catalyst

This protocol is adapted from a study on potassium salt-loaded hydrotalcites and can be modified for the use of soluble potassium bases[1][2].

Materials:

  • Aldehyde (e.g., p-nitrobenzaldehyde, 1 mmol)

  • Active methylene (B1212753) compound (e.g., malononitrile or diethyl malonate, 1 mmol)

  • 10% KOH-loaded hydrotalcite (25 mg) or an equivalent amount of a soluble potassium base.

  • Solvent (e.g., DMF, 3 mL)

Procedure:

  • To a solution of the aldehyde and active methylene compound in the chosen solvent, add the potassium-based catalyst.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, if using a solid catalyst, filter the catalyst from the reaction mixture.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Knoevenagel_Condensation Reactants Aldehyde + Active Methylene Compound Intermediate Aldol-type Adduct Reactants->Intermediate Nucleophilic Attack Base Potassium Base (e.g., KOH, K2CO3) Enolate Malonate Enolate (Nucleophile) Base->Enolate Deprotonation Enolate->Intermediate Product α,β-Unsaturated Product Intermediate->Product Dehydration

Knoevenagel Condensation Pathway

Michael Addition: The Role of Potassium Bases

The Michael addition, the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for C-C bond formation. The choice of base is crucial for generating the malonate enolate donor. While various bases can be employed, potassium carbonate and potassium hydroxide are common choices.

A study on the Michael addition of chalcones with active methylene compounds like diethyl malonate under ultrasound irradiation using potassium hydroxide in anhydrous ethanol (B145695) reported high yields (75–98%) in short reaction times (25–90 min)[3]. Another study highlighted the use of potassium carbonate (10 mol%) as an efficient catalyst for the Michael addition of ethyl acetoacetate (B1235776) to chalcones under solvent-free mechanochemical conditions, achieving quantitative yields in 20-40 minutes[4].

Michael DonorMichael AcceptorBaseConditionsTimeYield (%)
Diethyl malonateChalcone (B49325)KOHUltrasound, Ethanol25-90 min75-98
Ethyl acetoacetateChalconeK2CO3Ball milling, solvent-free20-40 minQuantitative
Table 2: Performance of potassium bases in Michael addition reactions. Data sourced from studies on ultrasound-assisted synthesis and mechanochemistry[3][4].

These examples demonstrate the effectiveness of potassium bases in promoting the Michael addition, offering high yields under both solution-phase and solvent-free conditions.

Experimental Protocol: Michael Addition using a Potassium Base

The following is a generalized protocol for the Michael addition of diethyl malonate to a chalcone using a potassium base.

Materials:

  • Chalcone (1 mmol)

  • Diethyl malonate (1.2 mmol)

  • Potassium hydroxide or Potassium carbonate (catalytic amount)

  • Solvent (e.g., anhydrous ethanol) or solvent-free conditions

Procedure:

  • Dissolve the chalcone and diethyl malonate in the solvent in a reaction flask.

  • Add the potassium base to the mixture.

  • Stir the reaction at room temperature or with gentle heating. Alternatively, for a mechanochemical approach, combine the reactants and catalyst in a ball mill.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Michael_Addition Donor Diethyl Malonate (Michael Donor) Enolate Malonate Enolate Donor->Enolate Acceptor α,β-Unsaturated Carbonyl (Michael Acceptor) Product 1,5-Dicarbonyl Adduct Acceptor->Product Protonation Base Potassium Base Base->Enolate Deprotonation Enolate->Acceptor 1,4-Conjugate Addition

Michael Addition Reaction Pathway

Malonic Ester Synthesis: A Comparison of Potassium and Sodium Bases

The malonic ester synthesis is a classic method for preparing substituted acetic acids. The first step involves the deprotonation of a malonic ester, followed by alkylation. The choice of base can influence the reaction's outcome. Potassium carbonate is often favored in phase-transfer catalyzed (PTC) alkylations due to its basicity in organic media and its role as a desiccant[5]. Sodium ethoxide is another commonly used base.

While direct quantitative comparisons in the literature are sparse, a patent for the preparation of potassium monoethyl malonate highlights a significantly higher yield when using potassium hydroxide (77.5% with a dipotassium (B57713) malonate content of <0.2%) compared to sodium hydroxide (15.2% with a disodium (B8443419) malonate content of 18.6%) for the selective saponification of diethyl malonate[6][7]. This suggests that the potassium salt is more favorable in this specific transformation, which is a key step in many malonic ester synthesis variations.

In the context of dialkylation, the use of a strong base like sodium ethoxide in excess is often employed[8]. However, for controlled mono-alkylation, weaker bases like potassium carbonate under PTC conditions can be advantageous, minimizing side reactions like ester hydrolysis[8].

Experimental Protocol: Alkylation of Diethyl Malonate using Potassium Carbonate

This protocol describes a phase-transfer catalyzed alkylation of diethyl malonate.

Materials:

  • Diethyl malonate

  • Alkyl halide

  • Potassium carbonate (anhydrous)

  • Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

Procedure:

  • To a stirred suspension of anhydrous potassium carbonate in the solvent, add diethyl malonate and the phase-transfer catalyst.

  • Add the alkyl halide dropwise to the mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

  • Purify the product by vacuum distillation or column chromatography.

Malonic_Ester_Synthesis cluster_0 Alkylation cluster_1 Hydrolysis & Decarboxylation Diethyl Malonate Diethyl Malonate Enolate Enolate Diethyl Malonate->Enolate Base (e.g., K2CO3) Alkylated Malonate Alkylated Malonate Enolate->Alkylated Malonate Alkyl Halide (R-X) Dicarboxylic Acid Dicarboxylic Acid Alkylated Malonate->Dicarboxylic Acid H3O+, Δ Substituted Acetic Acid Substituted Acetic Acid Dicarboxylic Acid->Substituted Acetic Acid -CO2

Workflow of Malonic Ester Synthesis

Conclusion

This compound and its in-situ generated analogues from potassium bases are highly effective reagents in fundamental organic transformations. In Knoevenagel condensations, potassium hydroxide-based catalysts can offer rapid reaction times. For Michael additions, both potassium hydroxide and potassium carbonate have been shown to provide excellent yields under various conditions. In malonic ester synthesis, the choice between potassium and sodium bases can significantly impact yield and selectivity, with potassium salts showing advantages in certain applications. The selection of the optimal potassium source and reaction conditions should be guided by the specific substrate and desired outcome. This guide provides a foundation for researchers to make informed decisions when employing malonate chemistry in their synthetic endeavors.

References

A Researcher's Guide to Cross-Referencing Spectral Data for Potassium Malonate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate identification and characterization of chemical compounds are paramount. This guide provides a framework for cross-referencing experimental spectral data for potassium malonate and its closely related analogs, monomethyl this compound and monoethyl this compound. Due to the limited availability of comprehensive public spectral data for this compound itself, this guide emphasizes the importance of utilizing data from its monoester derivatives as valuable alternatives for spectral comparison.

This guide outlines the available experimental data from various spectral databases and provides detailed methodologies for acquiring Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. By comparing data from multiple techniques and sources, researchers can achieve a more confident characterization of their synthesized or acquired malonate compounds.

Comparative Spectral Data of this compound Analogs

The following tables summarize the publicly available spectral data for monomethyl and monoethyl this compound, which can serve as key reference points in the absence of a complete dataset for this compound.

Table 1: 1H-NMR Spectral Data for Monomethyl this compound

CompoundSolventInternal StandardKey Chemical Shifts (ppm)Source
Monomethyl this compoundD2ODSS~3.4 (s, 2H, CH2), ~3.7 (s, 3H, OCH3)

Table 2: Summary of Available Spectral Data for Monoethyl this compound

Spectroscopy TypeTechniqueKey Information AvailableDatabase/Source
1H-NMR 1D NMRSpectral data availablePubChem[1]
13C-NMR 1D NMRSpectral data availablePubChem[1]
FT-IR KBr WaferSpectral data availablePubChem[1]
ATR-IR ATR-NeatInstrument: Bruker Tensor 27 FT-IRPubChem[1]
FT-Raman FT-RamanInstrument: Bruker MultiRAM Stand AlonePubChem[1]

Experimental Protocols for Spectral Analysis

Accurate and reproducible spectral data is contingent on standardized experimental protocols. Below are detailed methodologies for acquiring IR, Raman, and NMR spectra for malonate compounds.

Infrared (IR) Spectroscopy

Objective: To identify functional groups and obtain a molecular fingerprint.

Method 1: KBr Pellet Transmission

  • Sample Preparation: Grind 1-2 mg of the solid sample with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, uniform powder is obtained.

  • Pellet Formation: Transfer the powder into a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm-1. A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

Method 2: Attenuated Total Reflectance (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal. Acquire the spectrum. This technique requires minimal sample preparation and is non-destructive.

Raman Spectroscopy

Objective: To obtain information on molecular vibrations, complementary to IR spectroscopy, particularly for symmetric bonds.

Method: FT-Raman Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample into a glass capillary tube or an aluminum sample holder.

  • Instrument Setup: Use a high-intensity laser source (e.g., Nd:YAG laser at 1064 nm) to irradiate the sample.

  • Data Acquisition: Collect the scattered radiation at a 90° or 180° angle to the incident beam using a sensitive detector. The use of a Fourier Transform instrument allows for the collection of weak Raman scattering signals over long acquisition times if necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure by observing the magnetic properties of atomic nuclei.

Method: 1H and 13C NMR in Solution

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D2O, DMSO-d6). The choice of solvent is critical to avoid interfering signals.

  • Internal Standard: Add a small amount of an internal standard (e.g., DSS for D2O) for chemical shift referencing.

  • Data Acquisition: Transfer the solution to an NMR tube. Acquire the 1H and 13C spectra on a high-field NMR spectrometer. For quantitative analysis, ensure complete relaxation of the nuclei between pulses by using a sufficient relaxation delay.

Visualization of Workflows and Logical Relationships

To aid in the process of spectral data cross-referencing, the following diagrams illustrate the logical workflow and experimental setups.

CrossReferencingWorkflow cluster_synthesis Compound Synthesis & Acquisition cluster_analysis Spectroscopic Analysis cluster_database Database Cross-Referencing cluster_confirmation Structure Confirmation Synthesis Synthesize or Acquire This compound / Analog IR IR Spectroscopy (FT-IR, ATR) Synthesis->IR Experimental Analysis Raman Raman Spectroscopy Synthesis->Raman Experimental Analysis NMR NMR Spectroscopy (1H, 13C) Synthesis->NMR Experimental Analysis PubChem PubChem IR->PubChem Compare Experimental Data SDBS SDBS/AIST IR->SDBS Compare Experimental Data OtherDB Other Databases IR->OtherDB Compare Experimental Data Raman->PubChem Compare Experimental Data Raman->SDBS Compare Experimental Data Raman->OtherDB Compare Experimental Data NMR->PubChem Compare Experimental Data NMR->SDBS Compare Experimental Data NMR->OtherDB Compare Experimental Data Confirmation Confirm Structure and Purity PubChem->Confirmation Validate Against Reference Data SDBS->Confirmation Validate Against Reference Data OtherDB->Confirmation Validate Against Reference Data

Workflow for cross-referencing spectral data.

ExperimentalSetup cluster_IR IR Spectroscopy cluster_Raman Raman Spectroscopy cluster_NMR NMR Spectroscopy IR_Source IR Source IR_Sample Sample (KBr Pellet or ATR) IR_Source->IR_Sample IR_Detector Detector IR_Sample->IR_Detector Raman_Laser Laser Raman_Sample Sample Raman_Laser->Raman_Sample Raman_Detector Detector Raman_Sample->Raman_Detector Scattered Light NMR_Magnet Superconducting Magnet NMR_Sample Sample in NMR Tube NMR_Magnet->NMR_Sample NMR_Console Spectrometer Console NMR_Sample->NMR_Console

Simplified diagrams of spectroscopic setups.

References

Evaluating the Efficiency of Potassium Malonate as a Nucleophile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the formation of carbon-carbon bonds is a cornerstone of molecular construction. A variety of nucleophiles are available for this purpose, each with its distinct advantages and limitations. This guide provides an objective comparison of the efficiency of potassium malonate as a nucleophile, particularly in the context of alkylation reactions, benchmarked against other common carbon nucleophiles. Experimental data, detailed protocols, and mechanistic insights are presented to assist researchers in selecting the optimal reagent for their synthetic endeavors.

Executive Summary

This compound, specifically the enolate generated from malonic esters, serves as a soft, stabilized carbon nucleophile. Its primary utility is found in the malonic ester synthesis, a robust method for the preparation of substituted acetic acids. The efficiency of this compound is influenced by the cation, solvent, and reaction conditions. Compared to its sodium counterpart, this compound often provides superior yields and handling characteristics. While not as reactive as hard nucleophiles like Grignard or organolithium reagents, it offers the advantage of chemoselectivity and is compatible with a wider range of functional groups.

Comparative Performance Data

The efficacy of a nucleophile is best assessed through quantitative measures such as reaction yield and time under standardized conditions. The following tables summarize the performance of this compound in comparison to other nucleophiles in representative alkylation reactions.

Table 1: Comparison of Alkali Metal Malonates in Monoalkylation

CationBaseSolventElectrophileProductYield (%)Reference
K+KOHEthanol (B145695)Diethyl MalonatePotassium Monoethyl Malonate92%[1]
Na+NaOHEthanolDiethyl MalonateSodium Monoethyl Malonate15.2%[2]

Note: The significantly lower yield for the sodium salt is accompanied by difficulties in filtration, making the potassium salt a more efficient choice for the preparation of the monoalkylated species.[2]

Table 2: Alkylation of Diethyl Malonate with Various Bases

BaseElectrophileProductYield (%)Reference
Sodium EthoxideButyl BromideDiethyl butylmalonateNot specified[3]
Potassium Carbonate1-Bromobutane2-(n-butyl)-diethyl malonateHigh (qualitative)[4]
Potassium t-butoxideSubstituted ChloroareneDiethyl alkyl(substituted phenyl)malonate>50% (overall)[5]

Mechanistic Considerations: The Malonic Ester Synthesis

The utility of this compound as a nucleophile is classically demonstrated in the malonic ester synthesis. The reaction proceeds via a well-established S\textsubscript{N}2 mechanism.

Signaling Pathway of Malonic Ester Synthesis

malonic_ester_synthesis cluster_0 Enolate Formation cluster_1 Alkylation (SN2) cluster_2 Hydrolysis & Decarboxylation Diethyl Malonate Diethyl Malonate Malonate Enolate Malonate Enolate Diethyl Malonate->Malonate Enolate Deprotonation Diethyl Malonate->Malonate Enolate Base Base (e.g., KOEt) Alkylated Malonate Alkylated Malonate Malonate Enolate->Alkylated Malonate Nucleophilic Attack Malonate Enolate->Alkylated Malonate Alkyl Halide Alkyl Halide (R-X) Dicarboxylic Acid Dicarboxylic Acid Alkylated Malonate->Dicarboxylic Acid H3O+, Δ Alkylated Malonate->Dicarboxylic Acid Substituted Acetic Acid Substituted Acetic Acid Dicarboxylic Acid->Substituted Acetic Acid -CO2 Dicarboxylic Acid->Substituted Acetic Acid

Caption: Mechanism of the Malonic Ester Synthesis.

The key steps involve the deprotonation of diethyl malonate to form a resonance-stabilized enolate, which then acts as the nucleophile in an S\textsubscript{N}2 reaction with an alkyl halide.[6] Subsequent hydrolysis and decarboxylation yield the final substituted acetic acid.

Experimental Protocols

Preparation of Potassium Ethyl Malonate

This protocol describes the synthesis of the potassium salt of monoethyl malonate, a key precursor for subsequent alkylation reactions.

Materials:

  • Diethyl malonate (0.625 mol)

  • Potassium hydroxide (B78521) (0.624 mol)

  • Anhydrous ethanol (800 mL)

Procedure:

  • To a 2-liter round-bottom flask equipped with a magnetic stirrer, add diethyl malonate (100g, 0.625 mol) and anhydrous ethanol (400 mL).[1]

  • In a separate beaker, dissolve potassium hydroxide (35g, 0.624 mol) in anhydrous ethanol (400 mL).[1]

  • Slowly add the potassium hydroxide solution dropwise to the stirred diethyl malonate solution at room temperature.[1]

  • Continue stirring the reaction mixture overnight.[1] A white precipitate of potassium ethyl malonate will form.

  • Heat the mixture to reflux and then allow it to cool slowly to room temperature.[1]

  • Isolate the product by vacuum filtration and wash with a small amount of cold ethanol.[1]

  • Concentrate the filtrate to obtain a second crop of crystals.[1]

  • Combine the two batches of product and dry under vacuum. The total yield is typically around 92%.[1]

General Workflow for Alkylation of Potassium Ethyl Malonate

The following diagram illustrates a typical experimental workflow for the C-alkylation of a malonate ester.

experimental_workflow start Start reagents Combine Malonate Ester, Base (e.g., K2CO3), and Solvent start->reagents add_alkyl_halide Add Alkyl Halide reagents->add_alkyl_halide reaction Heat under Reflux (Monitor by TLC/GC) add_alkyl_halide->reaction workup Aqueous Workup (e.g., add H2O, separate layers) reaction->workup extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying purification Purify by Distillation or Chromatography drying->purification analysis Characterize Product (NMR, IR, MS) purification->analysis end End analysis->end

Caption: General Experimental Workflow for Malonate Alkylation.

Comparison with Other Carbon Nucleophiles

This compound vs. Grignard/Organolithium Reagents:

  • Reactivity: Grignard and organolithium reagents are significantly more reactive (harder nucleophiles) than malonate enolates. This high reactivity can be a disadvantage, leading to side reactions such as proton abstraction from acidic functional groups or reaction with ester moieties.

  • Chemoselectivity: this compound is a "softer" nucleophile and exhibits greater chemoselectivity. It is generally compatible with ester functional groups (as seen in the malonic ester itself) and other functionalities that would be attacked by hard nucleophiles.

  • Basicity: Grignard and organolithium reagents are extremely strong bases. Malonate enolates are much weaker bases, which is advantageous when working with base-sensitive substrates.

This compound vs. Enamines:

  • Formation: Enamines are formed from ketones or aldehydes and secondary amines. Malonate enolates are generated from dicarbonyl compounds.

  • Reactivity: Enamines are generally less reactive nucleophiles than malonate enolates.

  • Scope: The Stork enamine synthesis is a powerful tool for the α-alkylation of ketones and aldehydes. The malonic ester synthesis is specifically designed for the synthesis of carboxylic acids.

This compound vs. Acetylides:

  • Hybridization: Acetylides are sp-hybridized carbon nucleophiles, while malonate enolates are sp2-hybridized.

  • Application: Acetylides are primarily used to form C-C bonds with carbonyl compounds or in S\textsubscript{N}2 reactions to extend carbon chains with an alkyne functionality. Malonic ester synthesis provides a two-carbon extension leading to a carboxylic acid.

Conclusion

This compound is a highly efficient and versatile nucleophile for the synthesis of substituted carboxylic acids via the malonic ester synthesis. Its advantages include high yields, ease of handling (especially compared to sodium malonate), and good chemoselectivity, making it compatible with a range of functional groups. While not as reactive as hard nucleophiles like Grignard or organolithium reagents, this moderation is often a synthetic advantage, preventing unwanted side reactions. For researchers aiming to synthesize substituted acetic acids in a controlled and high-yielding manner, this compound remains a superior choice. The detailed protocols and comparative data provided in this guide should serve as a valuable resource for planning and executing successful synthetic strategies.

References

"comparison of different synthetic routes to potassium malonate"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the synthetic routes for producing potassium malonate, tailored for researchers, scientists, and professionals in drug development. This document provides a detailed comparison of various synthetic methodologies, supported by experimental data and protocols.

Introduction to Synthetic Routes for this compound

This compound and its monoester derivatives are pivotal intermediates in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals.[1] The primary synthetic strategies to obtain these compounds involve either the direct neutralization of malonic acid or the saponification of malonic acid esters. The choice of a specific route is often dictated by factors such as the desired product (dipotassium salt vs. monoester salt), required purity, scalability, and economic viability. This guide explores the most common synthetic pathways, offering a comparative analysis to aid in methodology selection.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be broadly categorized into two primary approaches: the direct neutralization of malonic acid and the saponification of a malonic acid diester, such as diethyl malonate. The latter can be further controlled to yield either the dipotassium (B57713) salt through complete saponification or the monoester salt (e.g., potassium monoethyl malonate) via selective saponification.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the different synthetic routes to this compound derivatives.

ParameterRoute 1: Direct NeutralizationRoute 2: Complete Saponification of Diethyl MalonateRoute 3: Selective Saponification of Diethyl Malonate
Starting Materials Malonic Acid, Potassium Hydroxide (B78521)Diethyl Malonate, Potassium HydroxideDiethyl Malonate, Potassium Hydroxide
Key Product Dithis compound / Potassium Hydrogen MalonateDithis compoundPotassium Monoethyl Malonate
Typical Yield High (quantitative)High (quantitative)75-92%[2][3]
Purity HighHighHigh (<1% dithis compound impurity)[4]
Reaction Time ShortModerateSeveral hours to overnight[2][3]
Reaction Temperature Room TemperatureReflux0°C to Reflux[2][5]
Key Considerations Stoichiometry of KOH determines productRequires two equivalents of KOHMolar ratio of reactants is critical for selectivity[4]

Experimental Protocols

Route 1: Synthesis of this compound by Direct Neutralization of Malonic Acid

This method involves the direct reaction of malonic acid with potassium hydroxide. The stoichiometry of the base determines whether the dipotassium salt or the potassium hydrogen malonate is formed.

Protocol for Dithis compound:

  • Dissolve malonic acid (1 equivalent) in a suitable solvent, such as water or ethanol (B145695).

  • Slowly add a solution of potassium hydroxide (2 equivalents) to the malonic acid solution while stirring.

  • The reaction is typically exothermic; maintain the temperature at or below room temperature using a cooling bath if necessary.

  • Continue stirring for 1-2 hours to ensure the reaction goes to completion.

  • The dithis compound can be isolated by evaporation of the solvent.

Protocol for Potassium Hydrogen Malonate:

  • Follow the same procedure as for dithis compound, but use only one molar equivalent of potassium hydroxide.[6]

  • Crystallization of the product can be induced by slow evaporation of the solvent at room temperature.[6]

Route 2: Synthesis of Dithis compound by Complete Saponification of Diethyl Malonate

This route involves the hydrolysis of both ester groups of diethyl malonate using a strong base.

Protocol:

  • To a solution of diethyl malonate (1 equivalent) in ethanol, add a solution of potassium hydroxide (at least 2 equivalents) in water or ethanol.

  • Heat the mixture to reflux and maintain for several hours until the saponification is complete, which can be monitored by techniques like TLC.

  • After cooling, the dithis compound can be precipitated and isolated by filtration.

Route 3: Synthesis of Potassium Monoethyl Malonate by Selective Saponification of Diethyl Malonate

This is a widely used method for producing the monoester salt, which is a valuable building block in organic synthesis. The key to this synthesis is the careful control of reaction conditions to favor the hydrolysis of only one ester group.[6]

Protocol 3A: Equimolar Reactants

  • A 2-liter three-necked flask is equipped with a stirrer, dropping funnel, and a reflux condenser.

  • Charge the flask with 100 g (0.625 mole) of diethyl malonate and 400 ml of absolute ethanol.

  • Prepare a solution of 35 g (0.624 mole) of potassium hydroxide in 400 ml of absolute ethanol.

  • Add the potassium hydroxide solution to the diethyl malonate solution at room temperature over a period of 1 hour with stirring.[2] A white precipitate will form.

  • Continue stirring for an additional 2 hours after the addition is complete.

  • The mixture can be left to stand overnight, then heated to boiling and filtered while hot.[2]

  • Cool the filtrate in an ice bath to complete the precipitation of potassium ethyl malonate.

  • Collect the salt by suction filtration, wash with a small amount of ether, and dry under reduced pressure.

  • A second crop of crystals can be obtained by concentrating the mother liquor. The total yield is reported to be in the range of 75-82%.[2] A similar procedure reports a yield of 92%.[3]

Protocol 3B: Excess Diethyl Malonate for High Purity

To minimize the formation of dithis compound, an excess of diethyl malonate is used.[4]

  • In a suitable reactor with intensive mixing, add 900 g (5.6 mol) of diethyl malonate.

  • Prepare a solution of 111.1 g of KOH (91% pure, 1.8 mol) in 500 g of 98% pure ethanol.

  • Add the KOH solution to the diethyl malonate over approximately 2 hours at 15-20°C with vigorous stirring.[4]

  • The resulting suspension is filtered, and the solid is washed with ethanol and dried in a vacuum.

  • This process yields potassium monoethyl malonate with a very low content of dithis compound (<0.3%).[4] The reported yield is 85.5% based on KOH.[4]

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations described in the protocols.

G cluster_0 Route 1: Direct Neutralization Malonic Acid Malonic Acid Potassium Hydrogen Malonate Potassium Hydrogen Malonate Malonic Acid->Potassium Hydrogen Malonate + KOH (1 equiv) Dipotassium Malonate_1 Dithis compound Malonic Acid->Dipotassium Malonate_1 + KOH (2 equiv) KOH (1 equiv) KOH (1 equiv) KOH (2 equiv) KOH (2 equiv)

Caption: Synthetic pathways from malonic acid.

G cluster_1 Routes from Diethyl Malonate cluster_2 Experimental Workflow for Route 3B Diethyl Malonate Diethyl Malonate Potassium Monoethyl Malonate Potassium Monoethyl Malonate Diethyl Malonate->Potassium Monoethyl Malonate Route 3 Dipotassium Malonate_2 Dithis compound Diethyl Malonate->Dipotassium Malonate_2 Route 2 KOH_EtOH_1 KOH / Ethanol (Selective Saponification) KOH_EtOH_2 KOH (excess) / Ethanol (Complete Saponification) start Mix Diethyl Malonate (excess) and Ethanolic KOH reaction Stir at 15-20°C for 2h start->reaction filtration Filter Suspension reaction->filtration washing Wash with Ethanol filtration->washing drying Dry in Vacuum washing->drying product High Purity Potassium Monoethyl Malonate drying->product

Caption: Saponification routes from diethyl malonate.

References

Safety Operating Guide

Proper Disposal of Potassium Malonate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of potassium malonate is critical for maintaining a secure laboratory environment and ensuring environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.Protects against dust particles and potential splashes.
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber).Prevents skin contact and irritation.[1]
Body Protection Laboratory coat and, if necessary, additional protective clothing.Minimizes skin exposure to the chemical.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust is generated.Avoids inhalation of dust particles, which can cause respiratory irritation.[1][2]

II. Step-by-Step Disposal Procedure

The proper disposal of this compound waste requires a systematic approach, from initial containment to final disposal through a certified service.

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect any solid this compound, including residues and contaminated materials (e.g., weighing paper, spill cleanup materials), in a dedicated, clearly labeled waste container.

  • Liquid Waste: If this compound is in a solution, do not dispose of it down the drain.[3] Collect it in a separate, sealed, and clearly labeled container.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste: this compound" and include the date of accumulation.

Step 2: Secure Containment and Storage

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

  • Ensure the storage area is designated for hazardous waste and is inaccessible to unauthorized personnel.

Step 3: Consultation and Professional Disposal

  • Crucial Step: Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal company to arrange for pickup and disposal.[2][3]

  • Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

  • Never attempt to treat or neutralize this compound waste without explicit guidance and approval from your EHS department.

III. Emergency Procedures for Spills and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is necessary to mitigate harm.

Accidental Release Measures:

SituationAction
Small Spill 1. Ensure the area is well-ventilated. 2. Wearing appropriate PPE, sweep up the solid material, taking care not to create dust. 3. Place the collected material into a labeled hazardous waste container.[4]
Large Spill 1. Evacuate the immediate area. 2. Notify your laboratory supervisor and EHS office immediately. 3. Prevent the spill from entering drains or waterways.[3]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3]
Skin Contact Remove contaminated clothing and wash the affected skin with soap and plenty of water. If irritation occurs, seek medical attention.[1][2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated assess_form Assess Waste Form (Solid or Liquid) start->assess_form solid_waste Solid Waste (Residue, Contaminated Materials) assess_form->solid_waste Solid liquid_waste Liquid Waste (Aqueous Solution) assess_form->liquid_waste Liquid containerize Place in Labeled, Sealed Hazardous Waste Container solid_waste->containerize liquid_waste->containerize store Store in Designated Cool, Dry, Well-Ventilated Area containerize->store contact_ehs Contact EHS or Certified Waste Disposal Service store->contact_ehs disposal Arrange for Professional Disposal contact_ehs->disposal end Disposal Complete disposal->end

This compound Disposal Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Handling Potassium Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling potassium malonate, offering procedural, step-by-step guidance to ensure safe operational and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation[1][2][3][4][5]. It is also a combustible solid. Therefore, strict adherence to PPE protocols is mandatory.

Exposure Route Hazard Required PPE Additional Recommendations
Eyes Causes serious eye irritation[1][2][3][4][5].Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) approved standards[2][6].A face shield may be appropriate for large quantities or when splashing is possible[1].
Skin Causes skin irritation[1][2][3][4][5].Chemical-impermeable gloves[6]. Wear appropriate protective clothing to prevent skin exposure[2].Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact[7].
Inhalation May cause respiratory irritation[1][2][3][4][5].Not required under normal use with adequate ventilation[2][3][5].For large-scale use, in emergencies, or if exposure limits are exceeded, use a full-face respirator or a dust mask (type N95, US)[6][7].

Operational Protocol for Handling this compound

Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe laboratory environment.

1. Engineering Controls:

  • Work in a well-ventilated area[1][6].

  • Use a laboratory fume hood for procedures that may generate dust.

  • Ensure that an eyewash station and safety shower are readily accessible[1][3].

2. Safe Handling Procedures:

  • Avoid contact with skin and eyes[1][3][6].

  • Do not breathe dust[3].

  • Minimize dust generation and accumulation[1].

  • Wash hands thoroughly after handling[1].

  • Keep the container tightly closed when not in use[1].

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents[1][3].

3. First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention[1][6].

  • In case of skin contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation occurs[1][2][6].

  • In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention[1][2][3].

  • If swallowed: Clean mouth with water and get medical attention. Do not induce vomiting[1][2].

Disposal Plan for this compound and Contaminated Materials

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: Waste from this compound is classified as hazardous[2].

  • Collection:

    • Collect waste material in a suitable, closed, and properly labeled container for disposal[1][6].

    • Adhered or collected material should be promptly disposed of[6].

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[1][2][3].

    • Do not let the chemical enter drains[6].

Experimental Workflow for Handling this compound

To visualize the procedural steps for safely handling and disposing of this compound, the following workflow diagram has been created.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace prep_emergency Ensure Emergency Equipment is Accessible (Eyewash, Shower) prep_workspace->prep_emergency handle_weigh Weigh this compound (Minimize Dust) prep_emergency->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_clean Clean Spills Immediately handle_transfer->handle_clean dispose_collect_solid Collect Solid Waste in Labeled Hazardous Waste Container handle_clean->dispose_collect_solid Proceed to Disposal dispose_collect_ppe Collect Contaminated PPE for Disposal dispose_collect_solid->dispose_collect_ppe dispose_decontaminate Decontaminate Work Surfaces dispose_collect_ppe->dispose_decontaminate dispose_wash Wash Hands Thoroughly dispose_decontaminate->dispose_wash

Caption: Procedural workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.